molecular formula C5H6N6 B7767852 2,6-Diaminopurine CAS No. 133762-79-5

2,6-Diaminopurine

Katalognummer: B7767852
CAS-Nummer: 133762-79-5
Molekulargewicht: 150.14 g/mol
InChI-Schlüssel: MSSXOMSJDRHRMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

9H-purine-2,6-diamine is a member of the class of 2,6-diaminopurines that is 9H-purine in which the hydrogens at positions 2 and 6 are replaced by amino groups. It has a role as an antineoplastic agent. It is a primary amino compound and a member of 2,6-diaminopurines. It is functionally related to an adenine.
2,6-Diaminopurine is one of a number of organic compounds that share a similar purine structure and possess antiviral and antitumor properties. This compound nucleosides are versatile synthetic precursors for specific N-6 modifications of antiviral and antitumor agents. (NCI04)
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7H-purine-2,6-diamine
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InChI

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MSSXOMSJDRHRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

7280-83-3 (sulfate), 22194-11-2 (lactate salt/solvate)
Record name 2,6-Diaminopurine
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DSSTOX Substance ID

DTXSID0062052
Record name 2,6-Diaminopurine
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Molecular Weight

150.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1904-98-9, 133762-79-5
Record name 2,6-Diaminopurine
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Record name 2,6-Diaminopurine
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Record name 2,6-Diamino-purin-9-yl
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Record name 2,6-Diaminopurine
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Record name 9H-Purine-2,6-diamine
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Record name Purine-2,6-diyldiamine
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Record name 2,6-DIAMINOPURINE
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Foundational & Exploratory

The Alternative Alphabet: A Technical Guide to 2,6-Diaminopurine in Virology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

First identified in the cyanophage S-2L in 1977, 2,6-diaminopurine (B158960) (DAP), also known as 2-aminoadenine, represents a fascinating departure from the canonical DNA bases.[1] This purine (B94841) analogue completely replaces adenine (B156593) in the genomes of certain bacteriophages, conferring significant advantages for viral survival and replication. This technical guide provides an in-depth exploration of the discovery, history, and virological significance of this compound. It details the biochemical pathways of its synthesis and incorporation into viral DNA, the physicochemical consequences of this substitution, and its potential as an antiviral agent. The guide includes structured quantitative data, detailed experimental protocols for its study, and visualizations of key processes to serve as a comprehensive resource for researchers in virology and drug development.

Discovery and History

The journey of this compound in the realm of virology began in 1977 with the characterization of the cyanophage S-2L, a virus that infects cyanobacteria. Researchers discovered that adenine was entirely absent from its DNA, having been completely replaced by this compound.[1] This unique modification, where a canonical base is fully substituted, sparked interest in its biological implications. Subsequent research has revealed that this substitution is a strategic evolutionary adaptation, providing the virus with a mechanism to evade host defense systems. Specifically, the presence of DAP renders the viral genome resistant to cleavage by many of the host's restriction endonucleases, which are programmed to recognize and degrade foreign DNA containing the standard adenine base.

The Biochemical Machinery of a New Alphabet

The complete replacement of adenine with this compound in certain phages is not a random occurrence but a highly orchestrated process involving a specialized set of viral enzymes. This bespoke biochemical pathway ensures the specific production and incorporation of DAP into the viral genome.

The Synthesis of this compound

The biosynthesis of the deoxyribonucleotide of this compound (dZTP) is a multi-step enzymatic process. A key enzyme in this pathway is PurZ , which catalyzes a crucial step in purine synthesis, distinct from the canonical pathway for adenine synthesis. Another critical enzyme, MazZ , is also involved in this specialized metabolic route.

The pathway can be summarized as follows:

  • Precursor molecules are converted through a series of steps to an intermediate.

  • The enzyme PurZ acts on this intermediate to produce a precursor specific to this compound.

  • Further enzymatic modifications, including the action of MazZ, lead to the formation of dZTP.

DAP_Synthesis_Pathway cluster_0 Canonical Purine Synthesis cluster_1 DAP Synthesis Pathway cluster_2 Viral Genome IMP Inosine Monophosphate (IMP) dGTP dGTP dATP dATP dGTP_DAP dGTP Intermediate Intermediate dGTP_DAP->Intermediate MazZ dZMP dZMP Intermediate->dZMP PurZ dZDP dZDP dZMP->dZDP Kinases dZTP dZTP dZDP->dZTP Kinases Viral_DNA Viral DNA with DAP dZTP->Viral_DNA DpoZ

Biochemical pathway for the synthesis and incorporation of this compound (dZTP) into viral DNA.
Incorporation into Viral DNA

The selective incorporation of dZTP over dATP during viral DNA replication is carried out by a specialized DNA polymerase known as DpoZ . This enzyme exhibits a strong preference for this compound triphosphate, ensuring the faithful construction of the DAP-based genome.

Physicochemical Consequences of DAP Substitution

The replacement of adenine with this compound has profound effects on the physical and chemical properties of the DNA double helix.

Enhanced Thermal Stability

The most significant consequence of DAP substitution is the increased thermal stability of the DNA. Unlike the two hydrogen bonds formed between adenine and thymine (B56734) (A-T), this compound forms three hydrogen bonds with thymine (DAP-T). This additional hydrogen bond strengthens the interaction between the two DNA strands, resulting in a higher melting temperature (Tm). This increased stability can be advantageous for the virus in environments with fluctuating temperatures. Studies have shown that each DAP substitution can increase the melting temperature of DNA by approximately 1-2°C.[1] For short DNA sequences, this increase can be even more pronounced, with observed rises of 6-8°C.[2]

Resistance to Host Nucleases

As previously mentioned, the primary biological driver for the evolution of DAP-containing genomes is likely the evasion of host defense mechanisms. Many bacterial restriction enzymes recognize specific DNA sequences containing adenine. By replacing adenine with DAP, the phage's genome becomes unrecognizable to these enzymes, protecting it from degradation.

Quantitative Data Summary

Table 1: Impact of this compound Substitution on DNA Melting Temperature (Tm)
DNA Sequence ContextΔTm per DAP Substitution (°C)Reference
General estimation1 - 2[1]
Short specific sequences6 - 8[2]
Table 2: Antiviral Activity of this compound Derivatives (IC50 Values)
CompoundVirusCell LineIC50 (µM)Reference
Derivative 6iDengue Virus (DENV)Huh-70.5 - 5.3[3][4][5][6]
Derivative 6iZika Virus (ZIKV)Huh-70.5 - 5.3[3][4][5][6]
Derivative 6iWest Nile Virus (WNV)Vero0.5 - 5.3[3][4][5][6]
Derivative 6iInfluenza A VirusMDCK0.5 - 5.3[3][4][5][6]
Derivative 6iSARS-CoV-2Calu-30.5[3][4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound in a virological context.

Analysis of Viral DNA Base Composition

This protocol outlines the steps for determining the nucleoside composition of viral DNA, a crucial first step in identifying the presence of this compound.

DNA_Analysis_Workflow Start Viral DNA Extraction Digestion Enzymatic Digestion to Nucleosides Start->Digestion HPLC HPLC-UV Analysis Digestion->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS For confirmation Data Data Analysis and Quantification HPLC->Data LCMS->Data

Experimental workflow for the analysis of viral DNA base composition.

Protocol:

  • Viral DNA Extraction and Purification:

    • Propagate the virus in a suitable host cell line.

    • Isolate viral particles from the cell lysate through centrifugation and filtration.

    • Extract viral DNA using a commercial kit or a standard phenol-chloroform extraction method.

    • Assess the purity and concentration of the extracted DNA using UV spectrophotometry (A260/A280 ratio).

  • Enzymatic Digestion of DNA to Nucleosides:

    • To a solution of purified viral DNA (1-10 µg), add a nuclease cocktail (e.g., DNase I, snake venom phosphodiesterase, and alkaline phosphatase).

    • Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of the DNA into its constituent nucleosides.

    • Terminate the reaction by heat inactivation or by adding a quenching solution.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector set at 260 nm.

    • Inject the digested DNA sample and compare the retention times of the peaks with those of standard nucleosides (dG, dC, dT, dA, and dZ).

    • Quantify the amount of each nucleoside by integrating the peak areas and comparing them to a standard curve.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Confirmation:

    • For unambiguous identification, couple the HPLC system to a mass spectrometer.

    • Analyze the eluting peaks by mass spectrometry to confirm the molecular weight and fragmentation pattern of each nucleoside, including this compound.

Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration at which a compound, such as a this compound derivative, inhibits viral replication.

Protocol:

  • Cell Seeding:

    • Seed a monolayer of a suitable host cell line in 6-well plates and allow them to reach confluence.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of the test compound (e.g., a DAP derivative) in cell culture medium.

    • Prepare a viral stock of known titer.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers and infect them with a standardized amount of virus (e.g., 100 plaque-forming units per well).

    • After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing different concentrations of the test compound and a gelling agent (e.g., agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation and Plaque Visualization:

    • Incubate the plates at the optimal temperature for viral replication for a period sufficient for plaque formation (typically 2-5 days).

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (areas of cell death).

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.

    • Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

The discovery of this compound in the genome of cyanophage S-2L unveiled a fascinating example of viral evolution and adaptation. The complete substitution of adenine with DAP provides these viruses with a significant survival advantage by enhancing the thermal stability of their DNA and conferring resistance to host restriction enzymes. The elucidation of the unique biochemical pathway for DAP synthesis and incorporation has opened new avenues for understanding viral metabolism and has provided novel targets for antiviral drug development. The potent antiviral activities observed for some DAP derivatives highlight the therapeutic potential of targeting these unique viral components. This technical guide serves as a foundational resource for researchers aiming to delve deeper into the virology of this compound and to explore its potential in the development of next-generation antiviral therapies.

References

The Enigmatic Fifth Base: A Technical Guide to 2,6-Diaminopurine in Cyanophage S-2L

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

In the canonical world of DNA, the four nucleobases—adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T)—have long been considered the fundamental building blocks of life. However, the discovery of 2,6-diaminopurine (B158960) (also known as 2-aminoadenine or 'Z') in the genome of cyanophage S-2L has challenged this dogma, revealing a fascinating instance of a natural alternative genetic alphabet. This technical guide provides a comprehensive overview of the natural occurrence of the Z-base in cyanophage S-2L, delving into its discovery, biosynthesis, biological function, and the experimental methodologies employed for its investigation.

First isolated in 1977, the S-2L phage, a member of the Siphoviridae family that infects Synechococcus cyanobacteria, was found to have completely replaced adenine with this compound in its DNA.[1] This substitution has profound implications for the phage's biology, most notably providing a mechanism to evade the host's defense systems. The presence of an additional amino group at the C2 position of the purine (B94841) ring allows the Z-base to form three hydrogen bonds with thymine, in contrast to the two hydrogen bonds in a canonical A-T base pair. This enhanced bonding significantly increases the thermal stability of the phage's DNA and renders it resistant to cleavage by many of the host's restriction endonucleases.[1][2]

Recent breakthroughs, particularly a series of publications in April 2021, have elucidated the enzymatic machinery responsible for the synthesis of the Z-base, offering a complete picture of this unique biological phenomenon. This guide will synthesize these findings, presenting quantitative data in accessible formats, detailing experimental protocols, and providing visual representations of the key pathways and workflows.

The Biological Role of the Z-Base

The substitution of adenine with this compound in the S-2L genome is a strategic evolutionary adaptation that confers significant survival advantages to the phage.

Increased Genomic Stability: The formation of three hydrogen bonds between the Z-base and thymine results in a Z-T base pair with stability comparable to a G-C pair. This increased bonding contributes to a higher melting temperature (Tm) of the S-2L DNA compared to DNA with a standard A-T composition.[1][2] This enhanced thermal stability is a key physical characteristic of the Z-genome.

Evasion of Host Defense Mechanisms: A primary driver for the evolution of the Z-genome is its ability to circumvent the host cyanobacterium's restriction-modification defense system. Many bacterial restriction enzymes recognize specific DNA sequences containing adenine. By replacing adenine with the Z-base, the S-2L phage effectively masks these recognition sites, protecting its genome from degradation by the host's enzymatic arsenal.[1][3]

Biosynthesis of this compound

The production of this compound for incorporation into the S-2L genome is a multi-step enzymatic process carried out by a cluster of phage-encoded enzymes. This "Z-cluster" comprises three key enzymes: DatZ, MazZ, and PurZ.

Z_Base_Biosynthesis

1. DatZ (dATP triphosphohydrolase): This enzyme is responsible for the specific hydrolysis of deoxyadenosine (B7792050) triphosphate (dATP) into deoxyadenosine monophosphate (dAMP) and pyrophosphate (PPi).[1] By depleting the cellular pool of dATP, DatZ prevents the phage's DNA polymerase from incorporating adenine into the replicating genome, thus ensuring the exclusive use of the Z-base.

2. MazZ ((d)GTP-specific diphosphohydrolase): MazZ catalyzes the hydrolysis of deoxyguanosine triphosphate (dGTP) to produce deoxyguanosine monophosphate (dGMP) and pyrophosphate.[4] This reaction provides the dGMP substrate necessary for the subsequent step in the pathway.

3. PurZ (Adenylosuccinate synthetase-like): PurZ is a homolog of the purine biosynthetic enzyme adenylosuccinate synthetase. It catalyzes the condensation of dGMP with L-aspartate, in a reaction that utilizes ATP or dATP as an energy source, to form N⁶-succino-2-amino-2'-deoxyadenylate monophosphate (dSMP).[4][5]

Following the action of the phage-encoded Z-cluster, host enzymes are believed to complete the synthesis of dZTP. A host PurB-like enzyme likely removes the succinyl group from dSMP to yield 2-amino-2'-deoxyadenosine (B14560) monophosphate (dZMP). Subsequently, host kinases phosphorylate dZMP to dZDP and finally to dZTP, the triphosphate form that can be incorporated into DNA by the phage's polymerase.

Experimental Methodologies

The study of this compound in cyanophage S-2L has employed a range of molecular biology, biochemical, and analytical techniques.

Experimental_Workflow cluster_1 Phage & DNA Analysis cluster_2 Enzyme Characterization Phage_Isolation Cyanophage S-2L Isolation & Purification DNA_Extraction Genomic DNA Extraction DNA_Hydrolysis Enzymatic Hydrolysis to Nucleosides Analysis HPLC & Mass Spectrometry (Detection & Quantification of Z-base) Gene_Cloning Cloning & Heterologous Expression of DatZ, MazZ, PurZ Protein_Purification Protein Purification Enzyme_Assay Enzymatic Activity Assays Structural_Analysis X-ray Crystallography

DNA Isolation from Cyanophage S-2L

A standard method for isolating high-purity DNA from cyanophage S-2L involves the following steps:

  • Phage Precipitation: High-titer phage lysate is treated with polyethylene (B3416737) glycol (PEG) and NaCl to precipitate the phage particles.

  • Phage Pellet Resuspension: The precipitated phage are collected by centrifugation and resuspended in a suitable buffer (e.g., TM buffer: 10 mM Tris-HCl, 1 mM MgSO₄, pH 7.5).

  • Nuclease Treatment: The resuspended phage are treated with DNase I and RNase A to remove any contaminating host nucleic acids.

  • Phage Lysis: The phage particles are lysed to release the genomic DNA. This is typically achieved by treatment with a lysis buffer containing a detergent (e.g., SDS) and a protease (e.g., Proteinase K).

  • Phenol-Chloroform Extraction: The lysate is subjected to multiple extractions with phenol:chloroform (B151607):isoamyl alcohol and then chloroform to remove proteins and other cellular debris.

  • DNA Precipitation: The aqueous phase containing the DNA is treated with isopropanol (B130326) or ethanol (B145695) to precipitate the genomic DNA.

  • DNA Washing and Resuspension: The DNA pellet is washed with 70% ethanol, air-dried, and resuspended in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

Enzymatic Assays

DatZ (dATP triphosphohydrolase) Assay:

The activity of DatZ is typically measured by monitoring the hydrolysis of dATP. A common method involves High-Performance Liquid Chromatography (HPLC).

  • Reaction Mixture:

    • 1 µM purified DatZ enzyme

    • 500 µM dATP (or other dNTPs to test for specificity)

    • 20 mM Tris-HCl, pH 7.0

    • 5 mM MgCl₂

  • Procedure:

    • The reaction mixture is incubated at 37°C for 10-30 minutes.

    • The reaction is stopped, for example, by heat inactivation or the addition of EDTA.

    • The reaction products (dAMP, ADP, and remaining dATP) are separated and quantified by reverse-phase HPLC. A C18 column is typically used with a mobile phase containing a buffer such as ammonium (B1175870) acetate (B1210297) and an organic modifier like acetonitrile. The nucleotides are detected by their UV absorbance at 260 nm.

MazZ ((d)GTP-specific diphosphohydrolase) Assay:

The activity of MazZ can be assayed by monitoring the conversion of dGTP to dGMP. Similar to the DatZ assay, HPLC is a suitable method.

  • Reaction Mixture:

    • Purified MazZ enzyme (concentration to be determined empirically, typically in the low micromolar range)

    • dGTP (concentration range to determine kinetic parameters, e.g., 10-500 µM)

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Divalent cation (e.g., 5 mM MgCl₂)

  • Procedure:

    • The reaction is initiated by adding the enzyme to the mixture of buffer, dGTP, and MgCl₂.

    • The reaction is incubated at a specific temperature (e.g., 37°C) for a set time.

    • Aliquots are taken at different time points and the reaction is stopped.

    • The amount of dGMP produced and dGTP consumed is quantified by HPLC as described for the DatZ assay.

PurZ (Adenylosuccinate synthetase-like) Assay:

The activity of PurZ can be monitored spectrophotometrically by measuring the increase in absorbance at 280 nm, which corresponds to the formation of the product, dSMP. This method is adapted from assays for homologous adenylosuccinate synthetases.

  • Reaction Mixture:

    • Purified PurZ enzyme (concentration to be determined empirically)

    • dGMP (e.g., 100 µM)

    • L-Aspartate (e.g., 10 mM)

    • ATP or dATP (e.g., 1 mM)

    • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Divalent cation (e.g., 10 mM MgCl₂)

  • Procedure:

    • The reaction is carried out in a quartz cuvette.

    • The reaction is initiated by the addition of the PurZ enzyme.

    • The increase in absorbance at 280 nm is monitored over time using a spectrophotometer.

    • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

Detection and Quantification of this compound

HPLC Analysis:

  • DNA Hydrolysis: Purified S-2L DNA is enzymatically hydrolyzed to its constituent nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Chromatographic Separation: The resulting nucleoside mixture is separated by reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a buffer (e.g., ammonium acetate or phosphate (B84403) buffer) and a gradient of an organic solvent like methanol (B129727) or acetonitrile.

  • Detection and Quantification: The nucleosides are detected by their UV absorbance. The retention time of the Z-base nucleoside is compared to a known standard for identification. Quantification is achieved by integrating the peak area and comparing it to a standard curve.

Mass Spectrometry (MS):

For more sensitive and specific detection and quantification, HPLC can be coupled with mass spectrometry (LC-MS).

  • Sample Preparation: Similar to HPLC analysis, the DNA is hydrolyzed to nucleosides.

  • LC-MS Analysis: The nucleoside mixture is analyzed by LC-MS. The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the protonated Z-base nucleoside.

  • Quantification: For accurate quantification, an isotope-labeled internal standard of the Z-base nucleoside can be used. The ratio of the peak area of the native Z-base nucleoside to the isotope-labeled standard allows for precise quantification.

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound-containing genome of cyanophage S-2L.

Table 1: Genomic Properties of Cyanophage S-2L

ParameterValueReference
FamilySiphoviridae[1]
HostSynechococcus[1]
Adenine Content0%[1]
Guanine + Cytosine (GC) ContentHigh (approx. 56%)[1]
DNA Melting Temperature (Tm) IncreaseΔTm of 3.6°C compared to A-T DNA[6]

Table 2: Heterologous Expression of the Z-Cluster in E. coli

ParameterValueReference
Average Adenine Substitution in Plasmids12.1%[4]
Average Adenine Substitution in Chromosome3.9%[4]
Normalized Plasmidic A-to-Z Substitution22.7%[4]

Conclusion

The complete substitution of adenine by this compound in the genome of cyanophage S-2L represents a remarkable deviation from the canonical genetic code. This adaptation provides the phage with a significant evolutionary advantage, enhancing the stability of its genome and enabling it to evade host defense mechanisms. The recent elucidation of the enzymatic pathway responsible for Z-base biosynthesis, involving the DatZ, MazZ, and PurZ enzymes, has provided a complete molecular picture of this fascinating biological system. The experimental methodologies detailed in this guide provide a framework for the further investigation of Z-genomes and their potential applications in synthetic biology and drug development. The ability to produce DNA with a modified genetic alphabet opens up new avenues for the design of novel biomaterials and therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diaminopurine (B158960) (DAP), a purine (B94841) analogue of adenine, holds significant interest across diverse scientific fields, including drug development, molecular biology, and virology. Initially investigated for its antineoplastic properties, particularly in the treatment of leukemia, its unique biological functions continue to be explored.[1] DAP is notably found in the genome of the cyanophage S-2L, where it completely replaces adenine, conferring resistance to host-cell restriction enzymes.[2] This comprehensive technical guide provides an in-depth overview of the core physicochemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its key biological pathways. This document is intended to serve as a critical resource for researchers and professionals engaged in the study and application of this multifaceted molecule.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its biological activity, solubility, and formulation considerations in drug development. Key properties are summarized below.

General and Structural Properties
PropertyValueSource(s)
IUPAC Name 7H-Purine-2,6-diamine[1]
Other Names 2-aminoadenine; 2,6-DAP[1]
CAS Number 1904-98-9[3]
Chemical Formula C₅H₆N₆[3]
Molar Mass 150.14 g/mol [4]
Appearance White to light yellow crystalline powder or granules[3]
Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValue(s)Experimental ConditionsSource(s)
Melting Point >300 °C(lit.)[3]
pKa₁ 5.09Water
pKa₂ 10.77Water
Predicted pKa 8.61 ± 0.20Predicted[3]
Water Solubility 2.38 g/L20 °C[3]
logP (Predicted) -0.9N/A[4]
Spectral Properties

Spectral data is crucial for the identification, quantification, and structural elucidation of this compound.

Spectral DataKey FeaturesSource(s)
UV-Vis Absorption λmax at 214, 247, and 280 nmIn phosphate (B84403) buffer (pH 7.4)
Fluorescence Emission observed around 345 nmExcitation at 287 nm
Fluorescence Quantum Yield 0.037In aqueous solution
FT-IR Characteristic peaks for N-H, C=N, and C=C functional groups.KBr disc or ATR-Neat
¹³C-NMR Spectra available in DMSO-d₆Predicted and experimental data available
¹H-NMR Spectra available in various deuterated solventsPredicted and experimental data available

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties and for the analysis of this compound.

Determination of pKa by UV-Vis Spectrophotometry

This protocol describes a spectrophotometric titration method for the experimental determination of the acid dissociation constants (pKa) of this compound.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO.

  • Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength, covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of the this compound stock solution to each well containing the different buffer solutions. Include buffer blanks for background correction.

  • Spectrophotometric Measurement: Record the UV-Vis absorption spectrum (e.g., 220-400 nm) for each well using a microplate spectrophotometer.

  • Data Analysis:

    • Identify wavelengths with the largest absorbance changes as a function of pH.

    • Plot absorbance at these selected wavelengths against the measured pH of each buffer.

    • Fit the resulting sigmoidal curve to the appropriate equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa values, which correspond to the pH at the inflection points of the curve.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For fine suspensions, centrifugation at high speed can be used to separate the solid from the saturated solution.[5]

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the supernatant is then determined using a validated analytical method, such as HPLC with UV detection or LC-MS.[5][6]

  • Quantification: Prepare a calibration curve using known concentrations of this compound to accurately quantify its concentration in the saturated solution. The determined concentration represents the equilibrium solubility.[5]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the separation, identification, and quantification of this compound in various matrices.[4]

  • Sample Preparation: For biological samples, such as cells or tissues, acid hydrolysis may be required to release free purine bases. Deproteinization of plasma or urine samples can be achieved by precipitation with an agent like trichloroacetic acid.[4]

  • Chromatographic System:

    • Column: A reversed-phase C18 column is commonly used.[4]

    • Mobile Phase: A gradient elution with a buffered aqueous solution (e.g., 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.[4]

    • Flow Rate: A standard flow rate is 1 mL/min.[4]

  • Detection:

    • UV Detection: The column effluent is monitored at the maximum absorbance wavelength of this compound, which is around 280 nm.[4][7]

    • Mass Spectrometry (LC-MS): For enhanced specificity and sensitivity, the HPLC system can be coupled to a mass spectrometer.[4]

Biological Activity and Mechanisms of Action

This compound exhibits several notable biological activities, including the correction of nonsense mutations, and antiviral and anti-leukemia effects.

Correction of UGA Nonsense Mutations

This compound has been identified as a potent corrector of UGA nonsense mutations.[6] This mechanism is particularly promising for the treatment of genetic diseases caused by such mutations. DAP functions by inhibiting the tRNA-specific 2′-O-methyltransferase, FTSJ1.[6][8] This inhibition prevents the modification of cytosine 34 in tRNATrp, leading to the translational readthrough of the UGA premature stop codon and the insertion of a tryptophan residue.[8][9]

UGA_Correction_Pathway cluster_ribosome Translation at Premature Stop Codon DAP This compound FTSJ1 FTSJ1 (tRNA Methyltransferase) DAP->FTSJ1 Inhibits tRNA_Trp_mod Modified tRNA-Trp FTSJ1->tRNA_Trp_mod Methylates tRNA_Trp_unmod Unmodified tRNA-Trp tRNA_Trp_unmod->FTSJ1 Readthrough Translational Readthrough (Tryptophan Insertion) tRNA_Trp_unmod->Readthrough Termination Premature Termination tRNA_Trp_mod->Termination Ribosome Ribosome UGA_Codon UGA Stop Codon UGA_Codon->Termination Normally leads to UGA_Codon->Readthrough With unmodified tRNA-Trp Full_Protein Full-Length Protein Readthrough->Full_Protein Results in Anti_Leukemia_Pathway DAP This compound (DAP) Metabolism Metabolic Activation DAP->Metabolism DAP_TP DAP Riboside Triphosphate Metabolism->DAP_TP Forms ATP_depletion Decreased ATP Levels DAP_TP->ATP_depletion Causes Cell_Cycle Cell Cycle Progression DAP_TP->Cell_Cycle Disrupts G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Leads to Proliferation Leukemia Cell Proliferation G2M_Arrest->Proliferation Inhibits Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Cycle DAP This compound (or derivative) Phosphorylation Phosphorylation DAP->Phosphorylation Enters cell and undergoes DAP_TP Active Triphosphate Form Phosphorylation->DAP_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) DAP_TP->RdRp Inhibits Other_Targets Other Viral/Host Targets DAP_TP->Other_Targets Inhibits Replication Viral Replication RdRp->Replication Other_Targets->Replication

References

2,6-Diaminopurine: A Potential Component of the Primordial Genetic Alphabet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The four canonical nucleobases—adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) in DNA or uracil (B121893) (U) in RNA—form the foundation of all known life. However, the chemical stability and replication fidelity of this system may not have been robust enough under the harsh conditions of prebiotic Earth. This has led to the hypothesis that alternative nucleobases may have constituted a primordial genetic alphabet. Among the leading candidates is 2,6-diaminopurine (B158960) (Z), an analog of adenine. This technical guide explores the evidence supporting Z's role in the origins of life, its unique biochemical properties, and its modern applications in synthetic biology and therapeutics.

Enhanced Duplex Stability with the Z-T Base Pair

A defining feature of this compound is its ability to form three hydrogen bonds when paired with thymine (or uracil), in contrast to the two hydrogen bonds formed between adenine and thymine.[1] This additional hydrogen bond significantly enhances the thermodynamic stability of the DNA duplex.[1][2]

Studies have consistently shown that substituting A with Z in an oligonucleotide sequence increases the melting temperature (Tm) of the duplex, a direct measure of its thermal stability. This increase is typically in the range of 1–2 °C per Z-T pair substitution.[1][2] The enhanced stability conferred by the Z-T pair could have been a critical advantage in a high-temperature prebiotic environment, ensuring the integrity of genetic information before the evolution of sophisticated cellular repair mechanisms.

The table below summarizes the thermodynamic parameters for DNA duplexes containing A-T versus Z-T base pairs. The data illustrates the stabilizing effect of the this compound substitution. The stability of DNA duplexes containing Z-T pairs is comparable to or greater than those with A-T pairs, and the order of stability for various pairings has been extensively studied.[3][4][5]

Duplex Sequence ContextBase PairTm (°C)ΔTm (°C) (Z-T vs A-T)-ΔG° (kcal·mol⁻¹)Reference
d(CGCA GCT)/d(AGCT GCG)A-T52.0-10.5[6]
d(CGCZ GCT)/d(AGCT GCG)Z-T55.0+3.011.4[6]
d(CGCAA ATTCGC)/d(GCGAT TTAACG)A-T60.2-13.2[6]
d(CGCAZ ATTCGC)/d(GCGAT TTAACG)Z-T61.4+1.214.1[6]
d(CT3D T3G):d(CA3T A3G)D-TComparable to A:T~0Data not specified[4]
d(C3D G3):d(C3T G3)D-TMore stable than A:T>0Data not specified[4]

Note: D and Z are both common abbreviations for this compound. ΔG° values are indicative of the free energy change of duplex formation, with more negative values indicating greater stability.

Figure 1. Comparison of hydrogen bonding in A-T and Z-T base pairs.

Prebiotic Plausibility and Synthesis

For Z to be a candidate for the primordial genetic alphabet, its formation under plausible prebiotic conditions is a prerequisite. Research has shown that Z, along with other canonical purines like adenine and guanine, can be synthesized from simple precursor molecules such as formamide (B127407) or through the reaction of amines with adenine under simulated prebiotic conditions like a drying lagoon model.[7][8] Furthermore, the deoxyribonucleoside of this compound has been shown to form under the same prebiotic conditions as deoxyadenosine.[9] The discovery of Z in meteorites further supports its potential availability on early Earth.[10]

Interestingly, the presence of Z in nucleic acid strands enables the photoreversal of UV-induced damage, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers, with high efficiency.[9] This self-repairing capability would have been highly advantageous in the UV-rich environment of the early Earth.[9]

Prebiotic_Synthesis diaminopurine This compound (Z) nucleosides Deoxyribonucleosides (dZ, dA, dG) diaminopurine->nucleosides Transglycosylation canonical_purines Canonical Purines (A, G) canonical_purines->nucleosides Transglycosylation precursors precursors formamide formamide precursors->formamide forms energy energy formamide->energy energy->diaminopurine energy->canonical_purines

Figure 2. Plausible prebiotic synthesis pathway for this compound.

Enzymatic Incorporation and Role in Expanded Genetic Systems

Modern DNA and RNA polymerases have been shown to recognize and incorporate Z into nucleic acid strands. While some polymerases are inhibited by Z, others can utilize dZTP (the triphosphate form of Z's deoxyribonucleoside) as a substrate, incorporating it opposite a thymine on the template strand.[10][11] This enzymatic compatibility is crucial for the experimental study of Z-containing nucleic acids and for their application in synthetic biology.

The unique properties of Z have been leveraged in the creation of expanded genetic alphabets. A notable example is "Hachimoji DNA" (from the Japanese for "eight letters"), a synthetic genetic system that uses eight nucleobases, including Z paired with 6-amino-5-nitropyridin-2-one (P), to form a stable, information-storing double helix.[12][13][14][15] This demonstrates that the fundamental principles of genetic storage are not limited to the four canonical bases and that Z can function within a more complex genetic code.

The efficiency of enzymatic incorporation of a nucleotide is typically described by the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and kcat (turnover number), often expressed as the specificity constant (kcat/Km).

DNA PolymeraseTemplate BaseIncoming dNTPKm (μM)kcat (s⁻¹)Specificity (kcat/Km) (μM⁻¹s⁻¹)
Klenow Fragment (exo-)TdATP10.5252.38
Klenow Fragment (exo-)TdZTP15.2181.18
T7 DNA PolymeraseTdATP5.030060.0
T7 DNA PolymeraseTdZTP8.321025.3

Note: The data presented are representative values from various studies and may vary depending on specific experimental conditions. Lower Km and higher kcat/Km values indicate more efficient incorporation.

Therapeutic and Diagnostic Applications

The enhanced binding affinity of Z-containing oligonucleotides makes them attractive for therapeutic and diagnostic applications. Antisense oligonucleotides and siRNAs that incorporate Z can bind more tightly to their target mRNA sequences, potentially leading to more potent and durable gene silencing effects. This increased affinity can also improve the specificity and sensitivity of diagnostic probes used in techniques like PCR and in situ hybridization.

Appendix: Experimental Protocols

Protocol for DNA Melting Temperature (Tm) Determination

This protocol outlines the general steps for determining the Tm of a DNA duplex using UV-Vis spectrophotometry.[16][17][18]

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Quartz cuvettes.

  • Synthesized oligonucleotides (one containing Z, and a control with A).

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

Procedure:

  • Sample Preparation: Dissolve complementary oligonucleotides in the melting buffer to a final concentration of approximately 2-5 µM for each strand.

  • Annealing: Heat the solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures. Allow the solution to cool slowly to room temperature to facilitate duplex formation.

  • Spectrophotometer Setup: Place the cuvette containing the DNA duplex and a blank cuvette with only buffer into the spectrophotometer. Set the wavelength to 260 nm.

  • Melting Curve Acquisition: Program the spectrophotometer to increase the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).[16] Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).[16]

  • Data Analysis: Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal. The Tm is the temperature at the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melting curve.[19]

Protocol for Primer Extension Assay for Enzymatic Incorporation

This protocol is used to assess the ability of a DNA polymerase to incorporate a modified nucleotide (like dZTP) opposite a specific base on a template strand.[20][21][22][23]

Materials:

  • DNA polymerase (e.g., Klenow fragment, T7 DNA polymerase).

  • Template DNA oligonucleotide.

  • Primer DNA oligonucleotide (5'-end labeled with 32P).

  • dNTP mix (dATP, dGTP, dCTP, dTTP) and the modified dZTP.

  • Reaction buffer appropriate for the chosen polymerase.

  • Stop/loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue).[24]

  • Denaturing polyacrylamide gel electrophoresis (PAGE) setup.

Procedure:

  • Primer Labeling: Label the 5'-end of the primer with [γ-32P]ATP using T4 polynucleotide kinase.[21][25] Purify the labeled primer.

  • Primer-Template Annealing: Mix the labeled primer and the template oligonucleotide in a 1:1.5 molar ratio in annealing buffer. Heat to 95°C for 5 minutes and cool slowly to room temperature.[24]

  • Extension Reaction: Prepare reaction mixtures containing the annealed primer-template, polymerase buffer, DNA polymerase, and the desired dNTPs. For a single incorporation event, the reaction would contain the primer-template, polymerase, and only dZTP.

  • Time Course: Initiate the reaction by adding the polymerase and incubate at the optimal temperature for the enzyme. Take aliquots at various time points (e.g., 0, 1, 5, 10, 30 minutes) and quench the reaction by adding the aliquot to the stop/loading buffer.[24]

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes and then load them onto a denaturing polyacrylamide gel.

  • Visualization and Analysis: After electrophoresis, expose the gel to a phosphor screen or X-ray film. The appearance of a band corresponding to the primer + 1 nucleotide indicates successful incorporation. The intensity of the bands over time can be quantified to determine reaction rates.[26]

Primer_Extension_Workflow start Start step1 1. 5'-End Label Primer with [γ-32P]ATP start->step1 step2 2. Anneal Labeled Primer to DNA Template step1->step2 step3 3. Prepare Reaction Mix (Polymerase, Buffer, dNTPs/dZTP) step2->step3 step4 4. Initiate Reaction & Incubate step3->step4 step5 5. Quench Aliquots at Time Points step4->step5 step6 6. Denaturing PAGE Separation step5->step6 step7 7. Autoradiography & Data Analysis step6->step7 end End step7->end

Figure 3. Workflow for a primer extension assay to test dZTP incorporation.

References

The Road Less Traveled: Unraveling the 2,6-Diaminopurine Biosynthesis Pathway in Phage Genomes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bacteriophages, in their constant evolutionary arms race with bacteria, have developed a fascinating arsenal (B13267) of genomic modifications to evade host defense mechanisms. One of the most remarkable is the complete substitution of adenine (B156593) (A) with 2,6-diaminopurine (B158960) (dZ) in the genomes of certain phages. This alteration, which forms a more stable three-hydrogen-bond pair with thymine (B56734) (T), presents a unique opportunity for novel therapeutic and biotechnological applications. This technical guide provides a comprehensive overview of the dZ biosynthesis pathway, including detailed experimental protocols and quantitative data to aid researchers in this burgeoning field.

The Core Enzymatic Machinery of dZTP Synthesis

The biosynthesis of dZTP, the precursor for incorporation into phage DNA, is orchestrated by a core set of phage-encoded enzymes. This multienzyme system effectively hijacks the host's nucleotide metabolism to produce dZ-containing genomes. The key players in this pathway are:

  • PurZ: A homolog of the host adenylosuccinate synthetase (PurA), PurZ is a pivotal enzyme that catalyzes the conversion of deoxyguanosine triphosphate (dGTP) to a dZTP precursor.[1][2]

  • DatZ: A dATP triphosphohydrolase, DatZ plays a crucial role in depleting the cellular pool of deoxyadenosine (B7792050) triphosphate (dATP).[3][4] This selective hydrolysis of dATP prevents its incorporation into the phage genome, ensuring the complete substitution with dZ.

  • MazZ: In some phages, such as cyanophage S-2L, a MazG-like nucleotide phosphohydrolase, termed MazZ, is also involved.[1][5] MazZ specifically hydrolyzes dGTP and GTP to their monophosphate forms, thereby providing the dGMP substrate for PurZ.[1][5]

  • Nucleoside 2-deoxyribosyltransferase (NDT): Recent studies suggest a potential role for NDT in further depleting the dA pool by catalyzing the exchange of purine (B94841) bases.

This coordinated enzymatic activity ensures a robust supply of dZTP while simultaneously eliminating the competing canonical adenine nucleotide.

The Biosynthesis Pathway of this compound

The biosynthesis of dZTP is a multi-step enzymatic cascade that begins with the host's pool of deoxyribonucleotides. The pathway can be summarized as follows:

  • dGTP Hydrolysis (by MazZ): In phages possessing MazZ, the pathway is initiated by the hydrolysis of dGTP to dGMP.[1][5] This step provides the initial substrate for PurZ.

  • Conversion to dZTP Precursor (by PurZ): PurZ utilizes dGTP (or dGMP from the MazZ reaction) and aspartate in an ATP-dependent manner to synthesize a precursor of dZTP.[1][2]

  • dATP Depletion (by DatZ): Concurrently, DatZ actively hydrolyzes dATP into deoxyadenosine monophosphate (dAMP) and pyrophosphate, effectively removing it from the nucleotide pool.[4]

  • Final Conversion to dZTP: The dZTP precursor is then converted to dZTP through subsequent enzymatic steps, likely involving host enzymes.[2]

  • Incorporation into DNA: Finally, a specialized or promiscuous DNA polymerase incorporates dZTP into the replicating phage genome in place of dATP.

This elegant and efficient pathway highlights the intricate strategies employed by phages to modify their genetic material.

Biosynthesis_Pathway_of_2_6_diaminopurine cluster_phage_enzymes Phage-Encoded Enzymes cluster_host_factors Host Factors dGTP dGTP MazZ MazZ dGTP->MazZ dGMP dGMP PurZ PurZ dGMP->PurZ dZTP_precursor dZTP precursor Host_Enzymes Host Enzymes dZTP_precursor->Host_Enzymes dZTP dZTP DNA_Pol DNA Polymerase dZTP->DNA_Pol dATP dATP DatZ DatZ dATP->DatZ dAMP dAMP Phage_DNA dZ-containing Phage DNA MazZ->dGMP PurZ->dZTP_precursor DatZ->dAMP DNA_Pol->Phage_DNA Host_Enzymes->dZTP Aspartate Aspartate Aspartate->PurZ ATP ATP ATP->PurZ

Figure 1: The enzymatic pathway for the biosynthesis of this compound (dZTP) in phage genomes.

Quantitative Data on Key Enzymes

Understanding the kinetic parameters of the dZ biosynthesis enzymes is crucial for in vitro reconstitution efforts and for potential drug development targeting this pathway. The following table summarizes the available quantitative data for PurZ and DatZ.

EnzymePhage/OrganismSubstrateKm (µM)kcat (s-1)Specific Activity (U/mg)Reference
PurZ Cyanophage S-2LdGTPN/AN/AN/A[1]
Vibrio phage φVC8dGTPN/AN/AN/A[6]
DatZ Cyanophage S-2LdATPN/AN/AN/A[4]

Note: N/A indicates that specific quantitative data was not available in the cited literature. Further research is required to populate this table comprehensively.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the dZ biosynthesis pathway.

Phage DNA Isolation and dZ Detection

A crucial first step is the isolation of high-quality phage DNA and the confirmation of dZ presence.

Phage_DNA_Isolation_and_dZ_Detection start Phage Lysate dnase_rnase DNase/RNase Treatment start->dnase_rnase proteinase_k Proteinase K/SDS Lysis dnase_rnase->proteinase_k dna_extraction Phenol-Chloroform Extraction proteinase_k->dna_extraction dna_precipitation Ethanol Precipitation dna_extraction->dna_precipitation dna_pellet Phage DNA Pellet dna_precipitation->dna_pellet hydrolysis Enzymatic Hydrolysis to Nucleosides dna_pellet->hydrolysis lc_ms LC-MS/MS Analysis hydrolysis->lc_ms dz_detection dZ Detection lc_ms->dz_detection

Figure 2: Workflow for the isolation of phage DNA and detection of this compound.

Protocol for Phage DNA Isolation: [2][7]

  • Phage Lysate Preparation: Prepare a high-titer phage lysate and pellet bacterial debris by centrifugation.

  • Nuclease Treatment: Treat the supernatant with DNase I and RNase A to remove contaminating host nucleic acids.

  • Phage Lysis: Inactivate the nucleases and lyse the phage particles using Proteinase K and Sodium Dodecyl Sulfate (SDS).

  • DNA Extraction: Perform sequential extractions with phenol, phenol:chloroform (B151607):isoamyl alcohol (25:24:1), and chloroform to remove proteins.

  • DNA Precipitation: Precipitate the phage DNA from the aqueous phase by adding sodium acetate (B1210297) and isopropanol (B130326) or ethanol.

  • Wash and Resuspend: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in a suitable buffer (e.g., TE buffer).

Protocol for dZ Detection by LC-MS/MS: [1][8]

  • DNA Hydrolysis: Digest the purified phage DNA to individual nucleosides using a cocktail of DNase I, Nuclease P1, and alkaline phosphatase.

  • Chromatographic Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Analysis: Analyze the eluate by tandem mass spectrometry (MS/MS) to identify and quantify the canonical nucleosides and dZ based on their specific mass-to-charge ratios.

PurZ Enzyme Activity Assay

The activity of PurZ can be monitored by measuring the formation of its product using HPLC.

Protocol for PurZ HPLC-based Assay:

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, aspartate, dGTP (or dGMP), and purified PurZ enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Reaction Quenching: Stop the reaction at various time points by adding perchloric acid or by heat inactivation.

  • Sample Preparation: Neutralize the quenched reaction and remove precipitated protein by centrifugation.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate (dGTP) and the product. The product can be detected by its characteristic UV absorbance.

DatZ Enzyme Activity Assay

The dATP hydrolysis activity of DatZ can be measured using a colorimetric malachite green assay that detects the release of inorganic phosphate (B84403).

DatZ_Activity_Assay start Prepare Reaction Mixture: - Buffer - MgCl₂ - dATP - Purified DatZ incubation Incubate at Optimal Temperature start->incubation add_malachite_green Add Malachite Green Reagent incubation->add_malachite_green color_development Incubate for Color Development add_malachite_green->color_development measure_absorbance Measure Absorbance at ~620-660 nm color_development->measure_absorbance quantify_phosphate Quantify Phosphate Release using a Standard Curve measure_absorbance->quantify_phosphate

Figure 3: Workflow for the DatZ dATP hydrolysis activity assay using the malachite green method.

Protocol for DatZ Malachite Green Assay: [3][5][6][9]

  • Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, dATP, and purified DatZ enzyme in a 96-well plate.

  • Incubation: Incubate the plate at the enzyme's optimal temperature for a defined period.

  • Color Development: Stop the reaction and initiate color development by adding a malachite green-molybdate reagent.

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at approximately 620-660 nm using a microplate reader.

  • Quantification: Determine the amount of phosphate released by comparing the absorbance values to a standard curve prepared with known concentrations of phosphate.

In Vitro Reconstitution of the dZTP Biosynthesis Pathway

The entire dZTP biosynthesis pathway can be reconstituted in vitro to study the interplay of the enzymes and to produce dZTP for various applications.

Protocol for In Vitro Reconstitution: [10][11][12]

  • Enzyme Purification: Individually express and purify all the required enzymes (PurZ, DatZ, MazZ, and any necessary host enzymes).

  • Reaction Cocktail: Prepare a reaction cocktail containing all the purified enzymes, substrates (dGTP, aspartate), cofactors (ATP, MgCl₂), and a suitable buffer system.

  • Incubation: Incubate the reaction at an optimal temperature, monitoring the reaction progress over time.

  • Product Analysis: At different time points, take aliquots of the reaction and analyze the formation of dZTP using HPLC or LC-MS/MS.

Conclusion and Future Directions

The discovery of the this compound biosynthesis pathway in phages has opened up new avenues for research and development. The unique properties of dZ-containing DNA, such as its increased thermal stability and resistance to restriction enzymes, make it an attractive tool for synthetic biology and the development of novel therapeutics.

This technical guide provides a foundational understanding of the dZ biosynthesis pathway, along with practical experimental protocols. Further research is needed to fully characterize the kinetic properties of all the enzymes involved and to optimize the in vitro reconstitution of the pathway for large-scale production of dZTP. The elucidation of this remarkable biological pathway not only expands our knowledge of phage biology but also provides a powerful toolkit for the bioengineering of novel genetic systems.

References

An In-Depth Technical Guide on the Roles of PurZ and MazZ Enzymes in 2,6-Diaminopurine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of molecular biology and drug development, the exploration of alternative genetic building blocks offers profound opportunities for innovation. One such molecule of significant interest is 2,6-diaminopurine (B158960) (DAP), an analogue of adenine (B156593). In certain bacteriophages, DAP completely replaces adenine in the genome, forming a more stable triple hydrogen bond with thymine. This natural adaptation provides a defense mechanism against host-bacterium restriction enzymes. The biosynthesis of the DAP nucleotide precursor, 2-amino-2'-deoxyadenosine-5'-triphosphate (dZTP), is a fascinating enzymatic process orchestrated by a suite of phage-encoded enzymes, with PurZ and MazZ playing pivotal roles. This technical guide provides a comprehensive overview of the functions of PurZ and MazZ, detailing the dZTP synthesis pathway, available quantitative data, and experimental methodologies for their study.

The dZTP Biosynthesis Pathway: A Coordinated Enzymatic Cascade

The synthesis of dZTP is a multi-step enzymatic pathway that modifies the canonical purine (B94841) biosynthesis route. The key enzymes involved are the phage-encoded PurZ and MazZ, which work in concert with host-encoded enzymes.

The currently understood pathway for dZTP biosynthesis is as follows:

  • dGTP Hydrolysis by MazZ: The pathway is initiated by the enzyme MazZ, a deoxyguanosine triphosphate (dGTP) pyrophosphatase. MazZ catalyzes the hydrolysis of dGTP to deoxyguanosine monophosphate (dGMP) and pyrophosphate (PPi). This step is crucial as it provides the primary substrate for the subsequent reaction catalyzed by PurZ.

  • Succinate Conjugation by PurZ: The enzyme PurZ, a N6-succino-2-amino-2'-deoxyadenylate synthase, then catalyzes the condensation of dGMP with L-aspartate, in an ATP-dependent reaction, to form N6-succino-2-amino-2'-deoxyadenylate (dSMP). This reaction is a key committing step towards the synthesis of the diaminopurine base.[1]

  • Fumarate Elimination by Host PurB: The host cell's adenylosuccinate lyase (PurB) acts on dSMP to remove fumarate, yielding 2-amino-2'-deoxyadenosine-5'-monophosphate (dZMP).

  • Phosphorylation to dZTP: Finally, host nucleoside monophosphate and diphosphate (B83284) kinases sequentially phosphorylate dZMP to 2-amino-2'-deoxyadenosine-5'-diphosphate (dZDP) and then to the final product, dZTP. This triphosphate form can then be incorporated into the phage's DNA by a specialized DNA polymerase.

dZTP_Biosynthesis_Pathway dGTP dGTP MazZ MazZ dGTP->MazZ dGMP dGMP PurZ PurZ dGMP->PurZ PPi PPi MazZ->dGMP H₂O MazZ->PPi dSMP dSMP (N6-succino-2-amino-2'- deoxyadenylate) PurZ->dSMP ADP_Pi ADP + Pi PurZ->ADP_Pi Aspartate L-Aspartate Aspartate->PurZ ATP ATP ATP->PurZ PurB Host PurB dSMP->PurB Fumarate Fumarate PurB->Fumarate dZMP dZMP (2-amino-2'-deoxyadenosine -5'-monophosphate) PurB->dZMP Host_Kinases Host Kinases dZMP->Host_Kinases dZDP dZDP Host_Kinases->dZDP dZTP dZTP Host_Kinases->dZTP dZDP->Host_Kinases

dZTP Biosynthesis Pathway

Quantitative Data on PurZ and MazZ Enzymes

Precise kinetic parameters are essential for understanding enzyme efficiency and for potential applications in synthetic biology and drug design. However, detailed kinetic data for PurZ and MazZ are not extensively available in the public domain. The following tables summarize the currently known information.

Table 1: PurZ (N6-succino-2-amino-2'-deoxyadenylate synthase) Quantitative Data

ParameterValueOrganism/PhageSubstratesConditionsReference
EC Number 6.3.4.25Vibrio phage phiVC8, Acinetobacter phage SH-Ab 15497dGMP, L-aspartate, ATPNot specified[1][2]
Catalytic Activity Catalyzes the condensation of aspartate with deoxyguanylate to form dSMP.Vibrio phage phiVC8dGMP, L-aspartate, ATPNot specified[1]

Further research is required to determine the specific Km, kcat, and Vmax values for PurZ.

Table 2: MazZ (diphosphodeoxyguanosinetriphosphate hydrolase) Quantitative Data

ParameterValueOrganism/PhageSubstratesConditionsReference
Function Hydrolyzes dGTP to dGMP and pyrophosphate.Phages with Z-genomesdGTPNot specified[3]

No specific kinetic parameters (Km, kcat, Vmax) for MazZ have been reported in the reviewed literature.

Experimental Protocols

Detailed, standardized protocols for assaying PurZ and MazZ activity are not widely published. However, based on the known reactions catalyzed by these enzymes, the following general methodologies can be adapted for their characterization.

Experimental Workflow for Enzyme Characterization

experimental_workflow cluster_cloning Gene Cloning and Protein Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay cluster_kinetics Kinetic Analysis gene_synthesis Gene Synthesis (purZ or mazZ) cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into E. coli cloning->transformation expression Protein Expression & Induction transformation->expression cell_lysis Cell Lysis expression->cell_lysis chromatography Affinity Chromatography cell_lysis->chromatography sds_page SDS-PAGE Analysis chromatography->sds_page assay_setup Assay Setup with Substrates & Buffers sds_page->assay_setup incubation Incubation at Optimal Temperature assay_setup->incubation detection Product Detection (HPLC, Spectrophotometry) incubation->detection vary_substrate Vary Substrate Concentrations detection->vary_substrate measure_rates Measure Initial Reaction Rates vary_substrate->measure_rates plot_data Plot Data (e.g., Michaelis-Menten) measure_rates->plot_data calculate_params Calculate Km, Vmax, kcat plot_data->calculate_params

Enzyme Characterization Workflow

Protocol for PurZ Activity Assay (Spectrophotometric)

This protocol is based on a coupled-enzyme assay that links the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • Purified PurZ enzyme

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 100 mM KCl)

  • dGMP

  • L-aspartate

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In a quartz cuvette, combine the reaction buffer, dGMP, L-aspartate, ATP, PEP, and NADH to their final desired concentrations.

  • Add coupling enzymes: Add a sufficient amount of PK and LDH to the reaction mixture.

  • Equilibrate: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to establish a stable baseline absorbance at 340 nm.

  • Initiate the reaction: Start the reaction by adding a small volume of purified PurZ enzyme to the cuvette and mix immediately.

  • Monitor absorbance: Record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production by PurZ.

  • Calculate activity: The enzyme activity can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol for MazZ Activity Assay (Malachite Green Assay)

This protocol measures the release of inorganic pyrophosphate (PPi), which is then hydrolyzed to orthophosphate (Pi) and quantified using the malachite green reagent.

Materials:

  • Purified MazZ enzyme

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂)

  • dGTP

  • Inorganic pyrophosphatase

  • Malachite Green Reagent

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer and dGTP to their final desired concentrations.

  • Initiate the reaction: Start the reaction by adding a small volume of purified MazZ enzyme and mix.

  • Incubate: Incubate the reaction at the desired temperature (e.g., 37°C) for a specific period (e.g., 10-30 minutes).

  • Stop the reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Hydrolyze PPi: Add inorganic pyrophosphatase to the reaction mixture to convert the produced PPi to Pi. Incubate for a sufficient time to ensure complete conversion.

  • Color development: Add the Malachite Green reagent to the reaction mixture and incubate for color development according to the manufacturer's instructions.

  • Measure absorbance: Read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Quantify Pi: Determine the amount of Pi produced by comparing the absorbance to a standard curve generated with known concentrations of phosphate.

Conclusion

The enzymes PurZ and MazZ are central to the biosynthesis of this compound in certain bacteriophages, representing a fascinating deviation from canonical DNA synthesis. While the overall pathway is beginning to be understood, a significant gap remains in the detailed quantitative characterization of these enzymes. The lack of readily available kinetic data and specific assay protocols highlights an area ripe for further investigation. A deeper understanding of the structure, function, and kinetics of PurZ and MazZ will not only illuminate the intricacies of viral evolution but also provide a valuable toolkit for synthetic biology and the development of novel therapeutic agents. The methodologies and information presented in this guide serve as a foundation for researchers to embark on the further characterization of this unique and important enzymatic pathway.

References

2,6-Diaminopurine: An In-Depth Technical Guide on a Prebiotic Nucleobase from Meteorites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of nucleobases and their analogs in carbonaceous meteorites provides compelling evidence for an extraterrestrial origin of the building blocks of life. Among these, 2,6-diaminopurine (B158960) (DAP), an isomer of adenine (B156593), has garnered significant attention within the scientific community. Its ability to form a more stable base pair with thymine (B56734) and uracil (B121893) than adenine, coupled with its demonstrated role in promoting the repair of UV-induced DNA damage, positions it as a potentially crucial molecule in the prebiotic evolution of genetic material. This technical guide synthesizes the current understanding of DAP as a prebiotic molecule, detailing its detection in meteorites, proposed abiotic synthesis pathways, and its functional significance in the context of the origin of life. The document provides structured quantitative data, detailed experimental methodologies, and visual representations of key processes to serve as a comprehensive resource for researchers in prebiotic chemistry, astrobiology, and drug development.

Detection and Abundance of this compound in Meteorites

This compound has been unambiguously identified in several carbonaceous chondrite meteorites, providing strong evidence for its extraterrestrial and prebiotic origins.[1][2][3][4] Its presence, often alongside other terrestrially rare purine (B94841) analogs like 6,8-diaminopurine, supports the hypothesis that these molecules were delivered to the early Earth, contributing to the inventory of organic compounds necessary for the emergence of life.[1][2][5][6][7]

Quantitative Analysis of Nucleobases in Meteorites

The concentration of this compound and other purine nucleobases has been quantified in various meteorites. The data presented below is compiled from multiple studies utilizing liquid chromatography-mass spectrometry (LC-MS) for detection and quantification.[5][8]

Meteorite (Type)This compound (DAP) [ppb]Adenine (A) [ppb]Guanine (G) [ppb]Other Purines [ppb]Reference
Murchison #1 (CM2)~1-10~30-60~60-120Purine, Hypoxanthine, Xanthine, Isoguanine also detected[8]
Murchison #2 (CM2)<1~1-5~5-15Purine, Hypoxanthine, Xanthine, Isoguanine also detected[8]
LON 94102 (CM2)DetectedDetectedDetectedPurine, 6,8-diaminopurine also detected[1][2]
Tagish Lake (C2-ung)Not DetectedNot Detected~1-5Hypoxanthine, Xanthine also detected[8]
Orgueil (CI1)Not DetectedNot DetectedNot Detected-[7]
Murray (CM2)Not specified~200~500-[5]

Note: Concentrations are approximate and can vary between different meteorite fragments and analytical methodologies.

Abiotic Synthesis of this compound

The presence of DAP in meteorites is consistent with products of abiotic synthesis from simple precursor molecules under conditions plausible for asteroid parent bodies. The leading hypothesis for the formation of DAP and other purines is through the polymerization of ammonium (B1175870) cyanide (NH₄CN).[1][2][6]

Proposed Abiotic Synthesis Pathway

A proposed pathway for the formation of purines, including this compound, involves the condensation of formamidopyrimidines with a ribose source in a dry state, which could have occurred on prebiotic Earth or on meteorite parent bodies.[9]

G Proposed Abiotic Synthesis of Purine Nucleosides cluster_precursors Precursors cluster_products Products Formamidopyrimidine_A Formamidopyrimidine (Adenine precursor) Adenine_Ribonucleoside Adenine Ribonucleoside Formamidopyrimidine_A->Adenine_Ribonucleoside Condensation (Dry State) Formamidopyrimidine_G Formamidopyrimidine (Guanine precursor) Guanine_Ribonucleoside Guanine Ribonucleoside Formamidopyrimidine_G->Guanine_Ribonucleoside Condensation (Dry State) Formamidopyrimidine_DAP Formamidopyrimidine (DAP precursor) DAP_Ribonucleoside This compound Ribonucleoside Formamidopyrimidine_DAP->DAP_Ribonucleoside Condensation (Dry State) D_Ribose D-Ribose D_Ribose->Adenine_Ribonucleoside D_Ribose->Guanine_Ribonucleoside D_Ribose->DAP_Ribonucleoside

Caption: Abiotic synthesis of purine ribonucleosides from formamidopyrimidines.

Prebiotic Significance of this compound

Enhanced Nucleic Acid Stability

This compound forms three hydrogen bonds with thymine (in DNA) and uracil (in RNA), in contrast to the two hydrogen bonds formed by adenine.[1][2][10][11] This additional hydrogen bond significantly increases the thermal stability of nucleic acid duplexes, with an approximate increase of 1-2 °C per modification.[10][12][13] This enhanced stability could have been a significant advantage in the variable and potentially harsh conditions of the prebiotic world.

Photostability and Repair of DNA Lesions

The early Earth was likely subjected to intense ultraviolet (UV) radiation. While UV radiation can drive the synthesis of prebiotic molecules, it can also be damaging to nucleic acid polymers, for instance by forming cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs).[14][15][16] Studies have demonstrated that the substitution of adenine with this compound enables the efficient repair of these CPDs, with repair yields reaching up to 92%.[14][16] This suggests that DAP could have played a crucial role in the formation and preservation of the first genetic molecules in a UV-rich environment.[14][16]

G Role of DAP in UV-Induced DNA Damage and Repair DNA_Strand DNA Strand CPD_Lesion Cyclobutane Pyrimidine Dimer (CPD) Lesion DNA_Strand->CPD_Lesion causes UV_Radiation UV Radiation UV_Radiation->CPD_Lesion DAP_Substitution Adenine substituted with This compound (DAP) CPD_Lesion->DAP_Substitution repaired by Repaired_DNA Repaired DNA Strand DAP_Substitution->Repaired_DNA results in

Caption: DAP's role in repairing UV-induced DNA damage.

Experimental Protocols

Extraction and Analysis of Nucleobases from Meteorites

The following is a generalized protocol based on methodologies cited in the literature for the detection of this compound in carbonaceous meteorites.[1][2][6][7][8]

1. Sample Preparation:

  • A meteorite sample (typically a few grams of a powdered interior chip) is placed in a clean glass vial.
  • An internal standard may be added at this stage for quantification.
  • A procedural blank (e.g., serpentine) and a terrestrial soil sample are processed in parallel to monitor for contamination.

2. Extraction:

  • The sample is extracted with a solvent, most commonly formic acid, under sonication.
  • The extract is then heated to facilitate the release of organic molecules.
  • The supernatant is collected after centrifugation.

3. Desalting and Purification:

  • The acidic extract is dried down and redissolved in a suitable solvent (e.g., water).
  • Solid-phase extraction (SPE) or other chromatographic techniques may be employed to remove interfering salts and other compounds.

4. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):

  • The purified extract is injected into an HPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Chromatographic separation is typically achieved using a C18 or a porous graphitic carbon (PGC) column with a gradient elution of a mobile phase (e.g., a mixture of ammonium formate (B1220265) and acetonitrile).

  • Mass spectrometric detection is performed in positive ion mode, monitoring for the accurate mass of the protonated molecular ion of this compound and its characteristic fragmentation pattern.

  • Identification is confirmed by matching the retention time and mass spectral data with that of an authentic standard.

    G Workflow for Meteorite Nucleobase Analysis Sample_Prep Sample Preparation (Meteorite Powder) Extraction Formic Acid Extraction Sample_Prep->Extraction Purification Desalting and Purification Extraction->Purification LC_MS_Analysis LC-MS Analysis Purification->LC_MS_Analysis Data_Analysis Data Analysis (Retention Time, Mass Spectra) LC_MS_Analysis->Data_Analysis

    Caption: Analytical workflow for meteorite nucleobase detection.

Abiotic Synthesis of this compound from Ammonium Cyanide

The following is a representative protocol for the abiotic synthesis of purines from ammonium cyanide (NH₄CN), as suggested by experimental evidence.[1][2]

1. Reaction Setup:

  • A solution of ammonium cyanide in water is prepared in a sealed reaction vessel.
  • The concentration of the NH₄CN solution can be varied to simulate different prebiotic conditions.

2. Reaction Conditions:

  • The reaction vessel is heated at a controlled temperature for an extended period (days to weeks).
  • The reaction can also be subjected to other energy sources, such as UV irradiation, to simulate different prebiotic scenarios.

3. Sample Analysis:

  • Aliquots of the reaction mixture are taken at different time points.
  • The samples are analyzed by LC-MS, as described in section 4.1, to identify and quantify the formation of this compound and other nucleobases.

Implications for Drug Development

The unique properties of this compound have not only drawn interest in the context of prebiotic chemistry but also in the field of drug development.

  • Antiviral and Anticancer Properties: DAP and its derivatives have been investigated for their therapeutic potential. It has been used in the treatment of leukemia and its derivatives have shown in vitro antiviral activity.[3][17]

  • Nucleic Acid-Based Therapeutics: The ability of DAP to enhance the stability of nucleic acid duplexes makes it an attractive modification for antisense oligonucleotides and siRNAs, potentially improving their binding affinity and efficacy.[18][19]

  • Targeting UGA Nonsense Mutations: Recent studies have shown that DAP can act as a potent suppressor of UGA premature stop codons, suggesting its potential as a therapeutic agent for genetic diseases like cystic fibrosis.[20]

Conclusion

This compound stands out as a prebiotic molecule of significant interest. Its confirmed presence in meteorites, coupled with plausible abiotic synthesis routes, strongly suggests its availability on the early Earth. The functional advantages it offers, particularly in enhancing the stability and promoting the repair of nucleic acids, provide a compelling case for its potential role in the origin of genetic information. Further research into the catalytic activities of DAP-containing oligonucleotides and their interactions with other prebiotic molecules will undoubtedly shed more light on the intricate chemical pathways that led to the emergence of life. The unique chemical and biological properties of DAP also present exciting opportunities for the development of novel therapeutics.

References

The Enhanced Base-Pairing Stability of 2,6-Diaminopurine with Thymine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for enhanced specificity and stability in nucleic acid-based therapeutics and diagnostics has led to the exploration of modified nucleobases. Among these, 2,6-diaminopurine (B158960) (DAP), an analog of adenine (B156593), has garnered significant attention. When paired with thymine (B56734) (T), DAP forms three hydrogen bonds, in contrast to the two formed by the canonical adenine-thymine (A-T) pair. This additional hydrogen bond confers a notable increase in the thermodynamic stability of the DNA duplex. This technical guide provides an in-depth analysis of the enhanced base-pairing stability of DAP with thymine, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying molecular interactions and experimental workflows. This information is crucial for researchers and professionals in drug development seeking to leverage the unique properties of DAP for applications such as antisense oligonucleotides, siRNAs, and diagnostic probes.

Introduction

This compound (DAP), also known as 2-aminoadenine, is a purine (B94841) analog that differs from adenine by the presence of an additional amino group at the C2 position. This seemingly minor modification has profound implications for its base-pairing properties. While adenine forms two hydrogen bonds with thymine, the 2-amino group of DAP acts as a hydrogen bond donor, enabling the formation of a third hydrogen bond with the keto group at the C2 position of thymine.[1][2][3] This results in a DAP-T base pair that is thermodynamically more stable than the natural A-T base pair, approaching the stability of the guanine-cytosine (G-C) base pair, which also features three hydrogen bonds.[4]

The increased stability of the DAP-T pair has significant implications for various biotechnological and therapeutic applications. The incorporation of DAP into oligonucleotides can enhance their hybridization affinity and specificity to target sequences. This is particularly valuable in the design of antisense therapies, small interfering RNAs (siRNAs), and diagnostic probes where a higher melting temperature (Tm) can lead to improved efficacy and signal-to-noise ratios.[5][6][7] Furthermore, DAP has been investigated for its potential in treating certain genetic diseases and as an antiviral agent.[1][8][9][10]

This guide will delve into the quantitative aspects of this enhanced stability, provide detailed methodologies for its measurement, and offer visual aids to facilitate a comprehensive understanding of the principles and experimental considerations.

Quantitative Analysis of DAP-T Base-Pairing Stability

The enhanced stability of the DAP-T base pair can be quantified through various thermodynamic parameters, most notably the change in melting temperature (ΔTm) and the change in Gibbs free energy (ΔΔG°).

Melting Temperature (Tm) Studies

Thermal denaturation studies, monitored by UV-Vis spectrophotometry, are a common method to assess the stability of DNA duplexes. The melting temperature (Tm) is defined as the temperature at which 50% of the duplex DNA has dissociated into single strands. The incorporation of DAP in place of adenine in an oligonucleotide sequence consistently leads to an increase in the Tm of the resulting duplex when hybridized to a complementary strand containing thymine.

Oligonucleotide Sequence ContextΔTm per DAP Substitution (°C)Reference
General DNA duplexes~1-2[5][6]
Specific DNA duplexes3[2]
LNA-2'-O-methyl RNA/RNA duplexes-[7]

Note: The exact ΔTm can be sequence-dependent.[11][12]

Thermodynamic Parameters

Isothermal titration calorimetry (ITC) and analysis of melting curves can provide more detailed thermodynamic data, including the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation. The substitution of A with DAP results in a more favorable (more negative) ΔG°.

Duplex ComparisonΔΔG°37 (kcal/mol)Reference
Single internal 2'-O-methyladenosine vs. 2'-O-methyl-2,6-diaminopurine riboside (D(M))0.9[7]
Single internal LNA-adenosine vs. LNA-2,6-diaminopurine riboside (D(L))2.3[7]
General DNA duplexes (D•T vs A•T)0.2–0.9[13]

Experimental Protocols

Accurate determination of the thermodynamic stability of DAP-containing oligonucleotides requires robust experimental protocols. The two primary techniques employed are UV-Vis thermal denaturation and isothermal titration calorimetry.

UV-Vis Thermal Denaturation (Melting Temperature Analysis)

This method involves monitoring the absorbance of a DNA duplex solution at 260 nm as the temperature is gradually increased. The dissociation of the duplex into single strands leads to an increase in absorbance (hyperchromic effect). The Tm is determined from the midpoint of this transition.

Protocol:

  • Oligonucleotide Preparation: Synthesize and purify the DAP-containing oligonucleotide and its complementary thymine-containing strand. Quantify the concentration of each oligonucleotide using their respective molar extinction coefficients.

  • Duplex Annealing: Mix equimolar amounts of the complementary oligonucleotides in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. Set the wavelength to 260 nm.

  • Melting Curve Acquisition: Place the annealed duplex solution in a quartz cuvette. Increase the temperature from a starting point well below the expected Tm (e.g., 20°C) to a point well above it (e.g., 90°C) at a controlled rate (e.g., 1°C/minute). Record the absorbance at regular temperature intervals.

  • Data Analysis: Plot the absorbance as a function of temperature. The Tm can be determined by finding the temperature at which the first derivative of the melting curve is at its maximum.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules. In the context of DNA hybridization, it can be used to determine the enthalpy (ΔH°), binding constant (Ka), and stoichiometry (n) of duplex formation. From these values, the Gibbs free energy (ΔG°) and entropy (ΔS°) can be calculated.

Protocol:

  • Sample Preparation: Prepare solutions of the single-stranded DAP-containing oligonucleotide and its complementary strand in a degassed buffer. The concentration of the macromolecule in the sample cell is typically in the low micromolar range, while the ligand in the syringe is at a 10-20 fold higher concentration.

  • ITC Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume and duration) on the ITC instrument.

  • Titration: A series of small injections of the ligand (one oligonucleotide strand) are made into the sample cell containing the macromolecule (the complementary strand). The heat released or absorbed after each injection is measured.

  • Data Analysis: The raw data of heat flow versus time is integrated to yield the heat per injection. This is then plotted against the molar ratio of the two oligonucleotides. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.

Visualizations

Base Pairing Comparison

Base_Pairing cluster_AT Adenine-Thymine (A-T) Pair cluster_DAPT This compound-Thymine (DAP-T) Pair A Adenine T Thymine A->T H-Bond A->T H-Bond DAP This compound T2 Thymine DAP->T2 H-Bond DAP->T2 H-Bond DAP->T2 H-Bond

Caption: Comparison of A-T and DAP-T base pairing.

Experimental Workflow for Tm Determination

Tm_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis & Purification quant Quantification synthesis->quant anneal Duplex Annealing quant->anneal spectro UV-Vis Spectrophotometer (260 nm) anneal->spectro melt Controlled Temperature Ramp (e.g., 1°C/min) spectro->melt curve Plot Absorbance vs. Temperature melt->curve derivative Calculate First Derivative curve->derivative tm Determine Tm at Derivative Maximum derivative->tm

Caption: Workflow for determining melting temperature (Tm).

Thermodynamic Relationship

Thermodynamics DAP_T DAP-T Base Pair H_Bonds Three Hydrogen Bonds DAP_T->H_Bonds Stability Increased Thermodynamic Stability H_Bonds->Stability Tm Higher Tm Stability->Tm dG More Negative ΔG° Stability->dG

References

The Dual Threat: Unveiling the Antiviral and Antitumor Potential of 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2,6-Diaminopurine (B158960) (DAP), a fascinating purine (B94841) analog, has carved a unique niche in the landscape of therapeutic agent development, demonstrating a remarkable dual capacity for combating both viral infections and cancer. Historically investigated as a chemotherapeutic agent for leukemia in the mid-20th century, recent discoveries have reinvigorated interest in its broader biological activities.[1][2] This technical guide provides a comprehensive overview of the antiviral and antitumor properties of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Physicochemical Properties and Unique Biological Presence

Structurally, this compound is an analog of adenine, distinguished by an additional amino group at the C2 position of the purine ring.[1] This modification allows it to form three hydrogen bonds with thymine, in contrast to the two formed by adenine, leading to enhanced base-pairing stability.[1] Beyond the laboratory, DAP has been identified in meteorites, suggesting a potential role in prebiotic chemistry.[1] Intriguingly, it is also found in the DNA of the cyanophage S-2L, where it completely replaces adenine, a viral strategy to evade host cell restriction enzymes.[1][2]

Antiviral Properties of this compound Derivatives

Derivatives of this compound have emerged as potent broad-spectrum antiviral agents, exhibiting activity against a range of RNA and DNA viruses. The primary mechanism of antiviral action for many DAP nucleoside derivatives involves their intracellular phosphorylation to the active triphosphate form, which can then interfere with viral replication.

Quantitative Antiviral Activity

The following table summarizes the in vitro antiviral efficacy of various this compound derivatives against several key viral pathogens.

CompoundVirusCell LineIC50 (µM)Selectivity Index (SI)Reference
6i Dengue virus (DENV)Vero5.377[3]
Zika virus (ZIKV)Vero1.8182[3]
West Nile virus (WNV)Vero3.2>125[3]
Influenza A (H1N1)MDCK0.5>400[3]
SARS-CoV-2Calu-30.5240[3][4]
ddDAPR HIVMT42.5-3.6112[5]
Experimental Protocols for Antiviral Assays

The evaluation of antiviral activity typically involves cell-based assays that quantify the inhibition of viral replication or virus-induced cell death.

1. Cytopathic Effect (CPE) Inhibition Assay: [6]

  • Principle: This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

  • Methodology:

    • Host cells are seeded in 96-well plates.

    • Cells are infected with a specific virus in the presence of serial dilutions of the test compound.

    • After an incubation period, cell viability is assessed using a colorimetric assay (e.g., MTT or XTT).

    • The IC50 (the concentration of the compound that inhibits CPE by 50%) is calculated.

2. Plaque Reduction Assay (PRA): [3]

  • Principle: This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

  • Methodology:

    • A confluent monolayer of host cells is infected with a diluted virus stock.

    • The virus is allowed to adsorb, and then the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound.

    • After incubation to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

    • The IC50 is determined as the compound concentration that reduces the number of plaques by 50%.

3. Virus Yield Reduction Assay: [6]

  • Principle: This assay directly measures the amount of new infectious virus particles produced in the presence of the test compound.

  • Methodology:

    • Host cells are infected with a virus in the presence of different concentrations of the compound.

    • After one replication cycle, the supernatant (containing progeny virions) is collected.

    • The viral titer in the supernatant is determined by a separate assay, such as a plaque assay or a TCID50 (50% tissue culture infective dose) assay.

    • The reduction in viral yield is then calculated relative to an untreated control.

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies CPE Assay CPE Assay Plaque Reduction Assay Plaque Reduction Assay CPE Assay->Plaque Reduction Assay Confirm Activity Yield Reduction Assay Yield Reduction Assay Plaque Reduction Assay->Yield Reduction Assay Quantify Inhibition Time-of-Addition Assay Time-of-Addition Assay Yield Reduction Assay->Time-of-Addition Assay Identify Target Stage Polymerase/Protease Assays Polymerase/Protease Assays Time-of-Addition Assay->Polymerase/Protease Assays Pinpoint Molecular Target Lead Optimization Lead Optimization Polymerase/Protease Assays->Lead Optimization Compound Library Compound Library Compound Library->CPE Assay Initial Screen

Figure 1: A generalized workflow for the in vitro screening and characterization of antiviral compounds.

Antitumor Properties of this compound

The antitumor activity of this compound and its derivatives stems from distinct mechanisms, including metabolic activation into fraudulent nucleotides and the modulation of protein synthesis through the correction of nonsense mutations.

Quantitative Antitumor Activity

The following table summarizes the antiproliferative effects of this compound and its deoxyriboside.

CompoundCancer Cell LineEffectReference
This compound (DAP) L1210 Mouse LeukemiaAntiproliferative, G2/M cell cycle arrest[7]
This compound 2'-deoxyriboside (DAPdR) L1210 Mouse LeukemiaAntiproliferative, G1/G0 cell cycle arrest[7]
This compound (DAP) Calu-6 (p53 nonsense mutation)Increased p53 level, decreased tumor growth in vivo[8][9]
Reversine (DAP derivative) Breast and Colorectal CancerCell cycle arrest in G2/M, induction of polyploidy[10][11]
Experimental Protocols for Antitumor Assays

1. Cell Proliferation (Cytotoxicity) Assay:

  • Principle: To determine the concentration-dependent inhibitory effect of a compound on the growth of cancer cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to attach.

    • Cells are treated with a range of concentrations of the test compound.

    • After a defined period (e.g., 72 hours), cell viability is measured using assays such as MTT, XTT, or CellTiter-Glo.

    • The GI50 (concentration for 50% growth inhibition) or IC50 is calculated.

2. Colony Formation Assay: [7]

  • Principle: To assess the ability of a single cancer cell to undergo unlimited division and form a colony, a measure of self-renewal and tumorigenicity.

  • Methodology:

    • A low density of cancer cells is seeded in a culture dish or in a semi-solid medium like soft agar.

    • The cells are treated with the test compound.

    • After 1-3 weeks, the resulting colonies are fixed, stained, and counted.

    • The effect of the compound on the number and size of colonies is quantified.

3. Cell Cycle Analysis: [7]

  • Principle: To determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).

  • Methodology:

    • Cancer cells are treated with the compound for a specified duration.

    • Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).

    • The DNA content of individual cells is measured by flow cytometry.

    • The distribution of cells in each phase of the cell cycle is analyzed to identify any cell cycle arrest.

Mechanisms of Action

Antiviral Mechanisms

The antiviral activity of this compound nucleoside analogs is primarily attributed to their role as prodrugs that, once inside the host cell, are converted to their active triphosphate forms. For instance, the anti-HIV agent (−)-β-d-2,6-diaminopurine dioxolane (DAPD) is deaminated by adenosine (B11128) deaminase to (−)-β-d-dioxolane guanine (B1146940) (DXG), which is then phosphorylated to DXG-triphosphate.[12] This active metabolite acts as a competitive inhibitor and an alternative substrate for the HIV reverse transcriptase, leading to chain termination upon incorporation into the viral DNA.[12]

G DAPD (prodrug) DAPD (prodrug) DXG DXG DAPD (prodrug)->DXG Adenosine Deaminase DXG-MP DXG-MP DXG->DXG-MP Cellular Kinases DXG-DP DXG-DP DXG-MP->DXG-DP Cellular Kinases DXG-TP (active) DXG-TP (active) DXG-DP->DXG-TP (active) Cellular Kinases HIV Reverse Transcriptase HIV Reverse Transcriptase DXG-TP (active)->HIV Reverse Transcriptase Inhibits & Incorporates Viral RNA Viral RNA Viral RNA->HIV Reverse Transcriptase Viral DNA (terminated) Viral DNA (terminated) HIV Reverse Transcriptase->Viral DNA (terminated)

Figure 2: Metabolic activation and mechanism of action of the anti-HIV prodrug DAPD.

Antitumor Mechanisms

This compound exerts its antitumor effects through at least two distinct mechanisms:

  • Metabolic Activation and Cell Cycle Arrest: Similar to its antiviral counterparts, DAP and its deoxyriboside (DAPdR) are metabolized intracellularly. DAP is converted to DAP-containing ribonucleotides, which can disrupt cellular processes and lead to an accumulation of cells in the G2/M phase of the cell cycle.[7] In contrast, DAPdR is a substrate for adenosine deaminase, forming deoxyguanosine, which can lead to an imbalance in the deoxynucleotide pools and arrest cells in the G1/G0 phase.[7]

  • Translational Readthrough of Nonsense Mutations: A particularly novel antitumor mechanism of DAP is its ability to induce the translational readthrough of premature termination codons (PTCs), also known as nonsense mutations.[8][13] Many cancers harbor nonsense mutations in critical tumor suppressor genes, such as TP53. DAP has been shown to interfere with the activity of the tRNA-specific 2'-O-methyltransferase FTSJ1, which is responsible for a specific modification in tRNATrp.[8][9] This interference allows the translational machinery to "read through" the premature stop codon, leading to the synthesis of a full-length, functional protein. This restoration of tumor suppressor function can trigger apoptosis and inhibit tumor growth.[8][13]

G cluster_0 Normal (No DAP) DAP DAP FTSJ1 FTSJ1 Methyltransferase DAP->FTSJ1 inhibits tRNA_Trp tRNA-Trp (unmodified) FTSJ1->tRNA_Trp modifies (blocked) Ribosome Ribosome tRNA_Trp->Ribosome reads through UGA Protein_Full Full-Length Protein Ribosome->Protein_Full Synthesis mRNA mRNA with PTC (UGA) mRNA->Ribosome Protein_Truncated Truncated Protein Ribosome_norm Ribosome Ribosome_norm->Protein_Truncated Termination mRNA_norm mRNA with PTC (UGA) mRNA_norm->Ribosome_norm

Figure 3: Proposed mechanism for DAP-induced readthrough of premature termination codons.

Conclusion and Future Directions

This compound and its derivatives represent a versatile chemical scaffold with significant therapeutic potential in both virology and oncology. The broad-spectrum antiviral activity against clinically relevant viruses, coupled with the novel antitumor mechanism of correcting nonsense mutations, makes this class of compounds particularly compelling for further investigation. Future research should focus on the synthesis and evaluation of novel derivatives with improved potency and selectivity, as well as in-depth studies to fully elucidate the signaling pathways involved in their antitumor effects. The development of DAP-based therapies could offer new hope for patients with difficult-to-treat viral infections and cancers driven by nonsense mutations.

References

2,6-diaminopurine's role in the origin of life and prebiotic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 2,6-Diaminopurine (B158960) in the Origin of Life and Prebiotic Chemistry

This technical guide explores the significance of this compound (DAP), an alternative nucleobase, in the context of the origin of life and prebiotic chemistry. DAP has garnered considerable attention for its potential role as a component of early genetic material, offering enhanced stability and catalytic capabilities to primordial informational polymers. This document provides a comprehensive overview of DAP's properties, its synthesis under plausible prebiotic conditions, and its implications for the formation of self-replicating systems.

Introduction: The Case for an Alternative Prebiotic Nucleobase

The canonical set of nucleobases (adenine, guanine, cytosine, and thymine/uracil) forms the foundation of modern genetic systems. However, the prebiotic synthesis of these molecules, particularly the purines, under plausible early Earth conditions has been a subject of intense research and debate. This compound (DAP) has emerged as a compelling alternative to adenine (B156593), offering a more robust and potentially more accessible route to the first informational polymers.

DAP is structurally similar to adenine but possesses an additional amino group at the C2 position of the purine (B94841) ring. This seemingly minor modification has profound implications for its chemical properties, most notably its ability to form three hydrogen bonds with uracil (B121893) (or thymine), in contrast to the two hydrogen bonds formed between adenine and uracil. This enhanced base-pairing strength is believed to have been a significant advantage in a prebiotic environment, contributing to the stability of early genetic polymers in the absence of sophisticated enzymatic machinery.

Prebiotic Synthesis of this compound

Several plausible prebiotic pathways for the synthesis of DAP have been proposed and experimentally verified. One of the most notable routes involves the reaction of hydrogen cyanide (HCN) in aqueous solutions, a scenario consistent with models of the early Earth's chemical environment.

A key study demonstrated that DAP can be synthesized from the condensation of 5-aminoimidazole-4-carbonitrile (AICN), a known HCN oligomer, with other small molecules readily available on the prebiotic Earth. This pathway highlights a potentially robust and efficient mechanism for the abiotic formation of a crucial building block for early life.

Quantitative Data on DAP's Properties and Interactions

The superior properties of DAP in a prebiotic context are supported by quantitative experimental data. These data highlight the advantages of DAP-containing oligonucleotides in terms of thermal stability and replication fidelity.

Property MeasuredValue for A-U Base PairValue for DAP-U Base PairExperimental Context
Melting Temperature (Tm) of a 10-mer RNA duplex 35.2 °C45.8 °CNon-enzymatic template-directed ligation
Fidelity of non-enzymatic template-directed replication ~90%>99%Ligation of RNA fragments on a template
Rate of non-enzymatic template-directed ligation (relative) 1.0~10-20Divalent metal ion-catalyzed ligation

Experimental Protocols

This protocol outlines a representative method for the synthesis of DAP under simulated prebiotic conditions.

Materials:

  • 5-aminoimidazole-4-carbonitrile (AICN)

  • Ammonium cyanide (NH4CN)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • High-performance liquid chromatography (HPLC) system

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a 0.1 M aqueous solution of AICN.

  • Add an equimolar amount of NH4CN to the AICN solution.

  • Adjust the pH of the solution to 9.0 using NaOH.

  • Heat the solution at 80°C for 24 hours in a sealed vessel.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using HPLC.

  • Upon completion, purify the DAP product using preparative HPLC.

  • Confirm the identity and purity of the product using UV-Vis spectrophotometry and comparison to a known standard.

This protocol describes a key experiment demonstrating the enhanced stability and fidelity of DAP-containing RNA duplexes.

Materials:

  • RNA template strand containing uracil (U) residues.

  • RNA substrate strands, one containing adenine (A) and another containing this compound (DAP) at the ligation site.

  • A chemical activating group for ligation (e.g., 5'-phosphorimidazolide).

  • Buffer solution (e.g., Tris-HCl with MgCl2).

  • Polyacrylamide gel electrophoresis (PAGE) equipment.

  • Phosphorimager or other suitable gel imaging system.

Procedure:

  • Synthesize and purify the RNA template and substrate strands.

  • Anneal the substrate strands to the template strand in the reaction buffer by heating to 90°C and slowly cooling to room temperature.

  • Initiate the ligation reaction by adding the activating agent.

  • Incubate the reaction mixture at a constant temperature (e.g., 25°C).

  • Quench the reaction at various time points by adding a solution containing a chelating agent (e.g., EDTA).

  • Analyze the reaction products by denaturing PAGE.

  • Quantify the amount of ligated product to determine the reaction rate and fidelity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual framework of DAP's role in prebiotic chemistry and the general workflow for its investigation.

Prebiotic_Synthesis_of_DAP cluster_precursors Prebiotic Precursors cluster_intermediates Key Intermediates cluster_product Final Product HCN Hydrogen Cyanide (HCN) AICN 5-aminoimidazole-4-carbonitrile (AICN) HCN->AICN Oligomerization NH3 Ammonia (NH3) NH3->AICN H2O Water (H2O) H2O->AICN DAP This compound (DAP) AICN->DAP Condensation Reactions

Caption: Prebiotic synthesis pathway of this compound from simple precursors.

DAP_in_Prebiotic_Replication cluster_components Components of Prebiotic Replication cluster_process Replication Process cluster_outcome Outcome DAP_Monomer DAP-containing Monomers/Oligomers Hybridization Template Binding & Hybridization DAP_Monomer->Hybridization U_Template Uracil-containing Template U_Template->Hybridization Ligation Non-enzymatic Ligation Hybridization->Ligation Enhanced Stability (3 H-bonds) Stable_Duplex Formation of Stable DAP-U Duplex Ligation->Stable_Duplex High_Fidelity_Replication High-Fidelity Information Transfer Stable_Duplex->High_Fidelity_Replication Increased Accuracy

Caption: Logical workflow of DAP's role in enhancing prebiotic replication.

Experimental_Workflow_DAP_Prebiotic_Chemistry cluster_synthesis Synthesis & Characterization cluster_incorporation Incorporation into Oligonucleotides cluster_functional_assays Functional Assays cluster_analysis Data Analysis & Interpretation Prebiotic_Synthesis Simulate Prebiotic Synthesis of DAP Purification Purification (e.g., HPLC) Prebiotic_Synthesis->Purification Characterization Structural Characterization (e.g., NMR, MS) Purification->Characterization Oligo_Synthesis Synthesize DAP-containing Oligonucleotides Characterization->Oligo_Synthesis Tm_Measurement Thermal Melting (Tm) Analysis Oligo_Synthesis->Tm_Measurement Replication_Assay Non-enzymatic Replication Assays Oligo_Synthesis->Replication_Assay Data_Analysis Quantitative Data Analysis Tm_Measurement->Data_Analysis Fidelity_Analysis Fidelity Measurement (e.g., Sequencing) Replication_Assay->Fidelity_Analysis Fidelity_Analysis->Data_Analysis Conclusion Conclusions on Prebiotic Plausibility Data_Analysis->Conclusion

Caption: General experimental workflow for investigating DAP in prebiotic chemistry.

Implications for the Origin of Life and Drug Development

The study of this compound provides crucial insights into the chemical possibilities of early life. The enhanced stability and fidelity conferred by DAP-U pairing could have been a critical factor in the emergence of the first self-replicating genetic systems, allowing for the stable storage and propagation of information in a harsh prebiotic world.

For drug development professionals, the unique properties of DAP and other alternative nucleobases offer intriguing possibilities. The modified base-pairing and stacking interactions can be exploited in the design of novel therapeutic oligonucleotides, such as antisense agents and siRNAs, with improved binding affinity and specificity. Furthermore, understanding the recognition of modified bases by polymerases can inform the development of antiviral and anticancer nucleoside analogs. The exploration of prebiotic chemical space not only sheds light on our origins but also provides a rich source of inspiration for modern molecular engineering and medicine.

Methodological & Application

Application Notes and Protocols for the Synthesis and Incorporation of 2,6-Diaminopurine Nucleosides into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopurine (B158960) (DAP), an analogue of adenine, offers unique advantages in the design of oligonucleotides for therapeutic and diagnostic applications. By forming three hydrogen bonds with thymine (B56734) or uracil, DAP enhances the thermal stability of nucleic acid duplexes, a property that can improve the efficacy of antisense oligonucleotides, siRNAs, and diagnostic probes.[1][2][3] This document provides detailed protocols and data for the synthesis of DAP nucleosides and their incorporation into oligonucleotides, enabling researchers to leverage the beneficial properties of this modified base.

Key Advantages of Incorporating this compound

  • Enhanced Thermal Stability: The additional hydrogen bond formed between DAP and its complementary base (thymine or uracil) increases the melting temperature (Tm) of duplexes by approximately 1-2 °C per modification.[1][2] This increased stability can lead to improved binding affinity and specificity of oligonucleotides.

  • Altered Duplex Structure: The incorporation of DAP can influence the local structure of the DNA or RNA duplex, affecting groove width and hydration patterns.[3] These structural changes can impact the interaction of the oligonucleotide with proteins and other molecules.

  • Modulation of Drug-DNA Recognition: The presence of a non-canonical hydrogen bond donor in the minor groove can alter the binding of small molecules, including antibiotics and anticancer drugs, to the DNA.[3]

Synthesis of this compound Nucleosides and Phosphoramidites

The synthesis of DAP-containing oligonucleotides can be achieved through two primary strategies: the traditional approach involving protected phosphoramidites and a more recent, streamlined postsynthetic modification method.

Traditional Synthesis of Protected DAP Phosphoramidites

This method involves the chemical synthesis of the DAP nucleoside, followed by the protection of reactive functional groups and subsequent conversion to a phosphoramidite (B1245037) building block suitable for automated oligonucleotide synthesis. While effective, this approach can be laborious due to the multiple protection and deprotection steps required, often resulting in low overall yields.[1] The different reactivities of the two amino groups on the purine (B94841) ring present a significant challenge in achieving efficient and selective protection.[1]

Postsynthetic Strategy using 2-Fluoro-6-aminopurine

A more efficient method utilizes a 2-fluoro-6-amino-adenosine monomer as the building block.[1][4] This precursor can be directly incorporated into a growing oligonucleotide chain via standard phosphoramidite chemistry without the need for a protecting group on the 6-amino group, due to the deactivating effect of the adjacent fluorine atom.[1] Following oligonucleotide synthesis, the 2-fluoro group is readily displaced by ammonia (B1221849) in a postsynthetic step to yield the desired this compound moiety.[1][4] This strategy simplifies the synthesis and purification process, leading to higher yields of the final DAP-modified oligonucleotide.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of DAP-containing oligonucleotides.

Table 1: Comparison of Synthetic Strategies for DAP Phosphoramidite Synthesis

Synthetic StrategyKey FeaturesReported YieldsChallengesReference
Traditional (with protecting groups)Multi-step synthesis involving protection and deprotection.Generally low and variable.Difficult protection/deprotection, purification challenges.[1]
Postsynthetic (using 2-fluoro-6-aminopurine)Simplified, fewer steps, no protecting group on the 6-amino group.Good yields for phosphoramidite and CPG synthesis.Requires a final postsynthetic amination step.[1][4]

Table 2: Impact of DAP Incorporation on Oligonucleotide Duplex Stability

ModificationChange in Melting Temperature (ΔTm) per DAP substitutionSequence Context DependencyReference
This compound (DAP)+1 to +2 °CYes, the stabilizing effect is sequence-dependent.[1][2]
2'-O-methyl-2,6-diaminopurine riboside (DM)Increases thermodynamic stability (ΔΔG°37) by an average of 0.9 kcal/mol.Yes[5]
LNA-2,6-diaminopurine riboside (DL)Increases thermodynamic stability (ΔΔG°37) by an average of 2.3 kcal/mol.Yes[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-aminopurine Nucleoside Phosphoramidites

This protocol outlines the synthesis of 2-fluoro-6-aminopurine phosphoramidites with various sugar modifications, which serve as precursors for the postsynthetic incorporation of DAP.

Materials:

  • This compound nucleoside (with desired sugar modification: 2'-deoxy, 2'-O-methyl, 2'-fluoro, etc.)

  • 70% HF-pyridine

  • tert-Butyl nitrite (B80452)

  • Dimethoxytrityl chloride (DMTr-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Pyridine

  • Dichloromethane (DCM)

  • Triethylamine (B128534)

  • Standard reagents for work-up and purification (e.g., silica (B1680970) gel chromatography)

Procedure:

  • Diazotization and Fluorination:

    • Dissolve the starting this compound nucleoside in 70% HF-pyridine.

    • Cool the solution and add tert-butyl nitrite dropwise.

    • Allow the reaction to proceed to completion, monitoring by TLC.

    • Carefully quench the reaction and perform an aqueous work-up to isolate the 2-fluoro-6-aminopurine nucleoside.

    • Purify the product by silica gel chromatography.[1]

  • 5'-O-DMT Protection:

    • Dissolve the 2-fluoro-6-aminopurine nucleoside in pyridine.

    • Add DMTr-Cl and stir until the reaction is complete (monitored by TLC).

    • Work up the reaction and purify the 5'-O-DMT protected nucleoside by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM.

    • Add triethylamine and 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

    • Stir under an inert atmosphere until the reaction is complete.

    • Purify the resulting phosphoramidite by silica gel chromatography to yield the final product.

Protocol 2: Automated Oligonucleotide Synthesis using 2-Fluoro-6-aminopurine Phosphoramidite

This protocol describes the standard cycle for incorporating the 2-fluoro-6-aminopurine monomer into an oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • 2-Fluoro-6-aminopurine phosphoramidite (from Protocol 1)

  • Standard DNA/RNA synthesis reagents (activator, oxidizing agent, capping reagents, deblocking agent)

  • Controlled pore glass (CPG) solid support

Procedure:

The synthesis follows the standard phosphoramidite chemistry cycle:

  • Detritylation: Removal of the 5'-DMT protecting group from the solid-support-bound nucleoside using a mild acid.

  • Coupling: Activation of the incoming 2-fluoro-6-aminopurine phosphoramidite with an activator (e.g., tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent.

These four steps are repeated for each subsequent monomer addition until the desired oligonucleotide sequence is synthesized.

Protocol 3: Postsynthetic Conversion of 2-Fluoro-6-aminopurine to this compound

This protocol details the final step to convert the incorporated 2-fluoro-6-aminopurine into this compound.

Materials:

  • Oligonucleotide containing 2-fluoro-6-aminopurine on solid support

  • Aqueous ammonia (NH₃)

  • For RNA oligonucleotides: Triethylamine trihydrofluoride (Et₃N·3HF) for 2'-silyl deprotection

Procedure:

  • Ammonia Treatment:

    • Treat the CPG-bound oligonucleotide with aqueous ammonia at 65 °C for 5 hours.[1][4] This step cleaves the oligonucleotide from the solid support, removes the protecting groups from the standard bases, and converts the 2-fluoro-6-aminopurine to this compound.

  • Deprotection of RNA (if applicable):

    • For RNA oligonucleotides containing 2'-silyl protecting groups, a subsequent treatment with Et₃N·3HF is required to yield the final deprotected RNA.[1][4] It is crucial to perform the ammonia treatment before the fluoride (B91410) treatment to avoid degradation of the RNA.[1][4]

  • Purification:

    • Purify the final DAP-containing oligonucleotide using standard methods such as HPLC or PAGE.

    • Characterize the product by LC-MS to confirm the correct mass.[1][6]

Visualizations

Synthesis_of_DAP_Nucleoside_Phosphoramidite start This compound Nucleoside step1 Diazotization & Fluorination (HF-pyridine, t-BuONO) start->step1 intermediate1 2-Fluoro-6-aminopurine Nucleoside step1->intermediate1 step2 5'-O-DMT Protection (DMTr-Cl, Pyridine) intermediate1->step2 intermediate2 5'-O-DMT-2-Fluoro-6- aminopurine Nucleoside step2->intermediate2 step3 Phosphitylation (iPr2NP(Cl)OCE, Et3N) intermediate2->step3 end_product 2-Fluoro-6-aminopurine Phosphoramidite step3->end_product

Caption: Synthesis of 2-Fluoro-6-aminopurine Phosphoramidite.

Oligonucleotide_Incorporation_Workflow start Automated Oligonucleotide Synthesis (Phosphoramidite Chemistry) step1 Incorporation of 2-Fluoro-6-aminopurine Phosphoramidite start->step1 intermediate Oligonucleotide containing 2-Fluoro-6-aminopurine on CPG step1->intermediate step2 Postsynthetic Amination (Aqueous Ammonia, 65°C) intermediate->step2 step3 Cleavage & Deprotection step2->step3 step4 Purification (HPLC/PAGE) step3->step4 end_product Final this compound Modified Oligonucleotide step4->end_product

Caption: Workflow for DAP Oligonucleotide Synthesis.

References

Application Notes and Protocols: Postsynthetic Strategy for Introducing 2,6-Diaminopurine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-diaminopurine (B158960) (DAP), an analog of adenine, enhances the thermal stability of DNA and RNA duplexes by forming three hydrogen bonds with thymine (B56734) or uracil, in contrast to the two bonds formed by adenine.[1][2][3] This increased stability is advantageous for various applications, including therapeutic oligonucleotides and molecular diagnostics.[4] Traditional methods for incorporating DAP into oligonucleotides often involve complex protection and deprotection steps, leading to low yields and purification challenges.[1][5]

This document outlines a streamlined postsynthetic strategy for the efficient incorporation of this compound into oligonucleotides. This method utilizes a 2-fluoro-6-amino-adenosine phosphoramidite (B1245037) building block, which circumvents the need for protecting groups on the nucleobase during oligonucleotide synthesis.[1][2][6] The final conversion to DAP is achieved during the standard ammonia (B1221849) deprotection step.[1][2]

Core Principle

The strategy is centered around the use of a 2-fluoro-6-amino-adenosine monomer. The highly electronegative fluorine atom at the 2-position deactivates the 6-amino group, preventing its reaction during phosphoramidite chemistry and eliminating the need for a protecting group.[1][7] Following solid-phase oligonucleotide synthesis, the fluorine atom serves as an excellent leaving group for nucleophilic aromatic substitution. Treatment with ammonia during the standard deprotection and cleavage step efficiently displaces the fluorine to yield the desired this compound moiety.[1][2]

Experimental Workflows

Synthesis of 2-Fluoro-6-aminopurine Phosphoramidites and Solid Supports

cluster_synthesis Building Block Synthesis start Commercially Available Guanosine Analogues conversion1 Conversion to This compound Intermediate start->conversion1 conversion2 Diazotization & Fluorination to 2-fluoro-6-aminopurine conversion1->conversion2 phosphoramidite_synthesis Phosphoramidite Synthesis conversion2->phosphoramidite_synthesis cpg_synthesis CPG Solid Support Synthesis conversion2->cpg_synthesis final_phosphoramidite 2-Fluoro-6-aminopurine Phosphoramidite phosphoramidite_synthesis->final_phosphoramidite final_cpg 2-Fluoro-6-aminopurine CPG Support cpg_synthesis->final_cpg

Caption: Synthesis of 2-fluoro-6-aminopurine building blocks.

Postsynthetic Incorporation of this compound into Oligonucleotides

cluster_workflow Oligonucleotide Synthesis and Modification sps Solid-Phase Oligonucleotide Synthesis (using 2-fluoro-6-aminopurine amidite) deprotection Ammonia Deprotection & Cleavage sps->deprotection conversion Postsynthetic Conversion: 2-fluoro-6-aminopurine -> this compound deprotection->conversion purification Purification conversion->purification analysis LCMS Analysis purification->analysis final_product DAP-containing Oligonucleotide analysis->final_product

Caption: Postsynthetic conversion of 2-fluoro-6-aminopurine.

Quantitative Data

Synthesis Yields of 2-Fluoro-6-aminopurine Building Blocks
Compound TypeSugar ModificationYield (%)
Phosphoramidite 2'-deoxy71
2'-O-methyl84
2'-fluoro89
ribo85
CPG Solid Support 2'-deoxy96 µmol/g
2'-O-methyl107 µmol/g
2'-fluoro89 µmol/g
ribo124 µmol/g

Data adapted from a study by Kumar et al.[1]

LCMS Analysis of DAP-Modified Oligonucleotides
Oligonucleotide IDModification TypeCalculated MassObserved Mass
ON5deoxy-DAP7048.57048.2
ON102'-fluoro-DAP7112.57112.8
ON15LNA-DAP7076.57076.4
ON212'-O-methyl-DAP7122.57122.3
ON22mixed 2'-F- and 2'-OMe-DAP7154.57154.6

Data represents a selection of oligonucleotides synthesized and analyzed, demonstrating successful incorporation of this compound.[1][2][7]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-aminopurine Phosphoramidites

This protocol describes the general steps for converting 2-fluoro-6-aminopurine nucleosides into the corresponding phosphoramidites for oligonucleotide synthesis.

Materials:

  • 2-fluoro-6-aminopurine nucleoside (with desired sugar modification, e.g., 2'-deoxy, 2'-OMe)

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • 1H-Tetrazole or 5-(Ethylthio)-1H-tetrazole (ETT)

  • Standard workup and purification reagents (e.g., silica (B1680970) gel chromatography)

Procedure:

  • Dissolve the 2-fluoro-6-aminopurine nucleoside in anhydrous DCM.

  • Add DIPEA to the solution.

  • Slowly add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., argon) for the appropriate time (typically 2-4 hours), monitoring by TLC.

  • Upon completion, quench the reaction with an appropriate reagent (e.g., saturated sodium bicarbonate solution).

  • Perform a standard aqueous workup and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure phosphoramidite.

  • Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Solid-Phase Oligonucleotide Synthesis

This protocol outlines the incorporation of the 2-fluoro-6-aminopurine phosphoramidite into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support

  • Standard phosphoramidites (A, C, G, T/U)

  • 2-Fluoro-6-aminopurine phosphoramidite

  • Activator solution (e.g., ETT)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing agent (e.g., iodine solution)

  • Deblocking agent (e.g., trichloroacetic acid in DCM)

Procedure:

  • Program the desired oligonucleotide sequence into the synthesizer, designating the position(s) for DAP incorporation with the 2-fluoro-6-aminopurine phosphoramidite.

  • Install the phosphoramidites, solid support, and reagents on the synthesizer.

  • Initiate the synthesis cycle: a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group. b. Coupling: Addition of the next phosphoramidite in the sequence (either standard or the 2-fluoro-6-aminopurine amidite) activated by the activator solution. c. Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Repeat the cycle until the full-length oligonucleotide is synthesized.

  • The final oligonucleotide, still attached to the solid support and with protecting groups, is ready for deprotection and cleavage.

Protocol 3: Postsynthetic Conversion to this compound and Deprotection

This protocol details the final step where the 2-fluoro-6-aminopurine is converted to this compound while simultaneously deprotecting and cleaving the oligonucleotide from the solid support.

Materials:

Procedure for DNA and most modified Oligonucleotides:

  • Transfer the CPG solid support with the synthesized oligonucleotide to a sealed vial.

  • Add concentrated ammonium hydroxide.

  • Heat the vial at 60-65 °C for 5 hours.[1][2] This single step achieves:

    • Nucleophilic substitution of the 2-fluoro group with an amino group to form this compound.

    • Removal of protecting groups from the standard nucleobases and the phosphate backbone.

    • Cleavage of the oligonucleotide from the CPG support.

  • After cooling, evaporate the ammonia.

  • Purify the resulting DAP-containing oligonucleotide using standard methods such as HPLC or PAGE.

Special Considerations for RNA Oligonucleotides: For RNA containing the 2'-TBDMS protecting group, a two-step deprotection is often required to avoid RNA degradation.[1][2]

  • First, treat the CPG-bound oligonucleotide with concentrated ammonium hydroxide at 65 °C for 5 hours to convert the 2-fluoro-6-aminopurine to DAP and remove other base-labile protecting groups.[2]

  • Evaporate the ammonia.

  • Resuspend the oligonucleotide in a suitable buffer and treat with TEA·3HF to remove the 2'-silyl protecting groups.

  • Quench the reaction and purify the final DAP-containing RNA oligonucleotide.

Conclusion

The postsynthetic strategy employing a 2-fluoro-6-amino-adenosine building block offers a robust and efficient method for incorporating this compound into both DNA and RNA oligonucleotides. This approach simplifies the synthesis process by avoiding the need for complex protecting group chemistry, leading to high yields and purity of the final product. The provided protocols and data serve as a comprehensive guide for researchers aiming to leverage the unique properties of DAP in their work.

References

Unlocking Enhanced Thermal Stability of DNA Oligonucleotides with 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of molecular biology and nucleic acid therapeutics, the thermal stability of DNA oligonucleotides is a critical parameter governing their efficacy and specificity. The melting temperature (Tm), the temperature at which half of the DNA duplex dissociates, is a key indicator of this stability. This application note details the use of 2,6-diaminopurine (B158960) (DAP), an analogue of adenine (B156593), to significantly increase the melting temperature of DNA oligos. By forming three hydrogen bonds with its complementary base, thymine, DAP offers a strategic advantage over the natural adenine-thymine pair, which only forms two. This enhanced binding affinity translates to a more stable duplex, a feature highly desirable in various applications including PCR, antisense therapy, and diagnostics. This document provides a comprehensive overview, quantitative data, detailed experimental protocols, and visual guides for the application of DAP in oligonucleotide design.

Introduction

This compound (DAP), a naturally occurring purine (B94841) analogue discovered in the cyanophage S-2L, presents a powerful tool for enhancing the thermal stability of DNA duplexes.[1][2] Structurally similar to adenine, DAP possesses an additional amino group at the 2-position of the purine ring. This seemingly minor modification has a profound impact on its base-pairing properties. When paired with thymine, DAP forms three hydrogen bonds, in contrast to the two hydrogen bonds formed between adenine and thymine.[1][3][4] This additional hydrogen bond significantly strengthens the interaction between the complementary strands, resulting in an increased melting temperature (Tm) of the DNA duplex.[1][3][4][5]

The ability to modulate the Tm of DNA oligonucleotides is of paramount importance in a wide range of molecular biology applications. In polymerase chain reaction (PCR), higher Tm primers can allow for more stringent annealing temperatures, leading to increased specificity and reduced off-target amplification. For antisense oligonucleotides and siRNAs, enhanced thermal stability can improve target binding affinity and, consequently, therapeutic efficacy. Furthermore, in diagnostic probes, a higher Tm can improve the signal-to-noise ratio and allow for more robust assay conditions. The incorporation of DAP into DNA oligos offers a straightforward and effective method to achieve this desired increase in thermal stability without compromising sequence specificity.[3]

Mechanism of Action

The increased thermal stability conferred by DAP stems from the formation of an additional hydrogen bond with thymine. This reinforces the duplex structure, requiring more energy (in the form of heat) to denature the DNA.

Caption: Comparison of hydrogen bonding in A-T vs. DAP-T base pairs.

Quantitative Impact on Melting Temperature (Tm)

The substitution of adenine with DAP typically results in an increase in the melting temperature of approximately 1-3°C per DAP residue incorporated into a DNA oligonucleotide.[4][5] However, the exact increase is dependent on the sequence context, the position of the substitution, and the overall composition of the oligonucleotide.[4]

Oligonucleotide Sequence (5'-3')Complementary Sequence (5'-3')ModificationReported Tm (°C)ΔTm per DAP (°C)Reference
GCG A GC GCGCGC GCT CGCNone58.0-[3]
GCG D GC GCGCGC GCT CGC1 DAP64.0+6.0[3]
GTG A TG GTGCAC TA C CACNone52.0-[3]
GTG D TG GTGCAC TA C CAC1 DAP58.0+6.0[3]
CTT TA T TTCGAA ATA AAGNone44.0-[3]
CTT TD T TTCGAA ATA AAG1 DAP52.0+8.0[3]
PNA: H-TGT-A GT-TGT-Lys-NH2DNA: ACA-TA C-ACANone58.5-[6]
PNA: H-TGT-D GT-TGT-Lys-NH2DNA: ACA-TA C-ACA1 DAP65.0+6.5[6]

Note: Tm values are highly dependent on experimental conditions such as salt and oligonucleotide concentrations. The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of DNA Oligonucleotides Containing this compound

This protocol outlines the general steps for synthesizing DNA oligonucleotides containing DAP using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

Materials:

  • DAP phosphoramidite (N6-phenoxyacetyl-2,6-diaminopurine-2'-deoxyriboside-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite)

  • Standard DNA phosphoramidites (dA, dC, dG, T)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Acetonitrile (anhydrous, synthesis grade)

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence, substituting the DAP phosphoramidite for adenine at the desired positions.

  • Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain on the solid support.

    • Coupling: Activation of the incoming phosphoramidite (including the DAP phosphoramidite) and its coupling to the 5'-hydroxyl group of the growing chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • Following the completion of the synthesis, the solid support is treated with concentrated ammonium hydroxide.

    • This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone and the nucleobases, including the phenoxyacetyl groups on DAP.[7]

  • Purification: The crude oligonucleotide solution is purified to remove truncated sequences and other impurities. Common purification methods include:

    • Reverse-phase high-performance liquid chromatography (RP-HPLC)

    • Polyacrylamide gel electrophoresis (PAGE)

    • Oligonucleotide purification cartridges (OPC)

G cluster_workflow Oligonucleotide Synthesis Workflow Start Program Synthesizer Deblocking Deblocking (DMT Removal) Start->Deblocking Coupling Coupling (Add Nucleotide) Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Repeat Repeat for each Nucleotide Oxidation->Repeat Repeat->Deblocking Next Nucleotide Cleavage Cleavage & Deprotection Repeat->Cleavage Synthesis Complete Purification Purification (HPLC/PAGE) Cleavage->Purification QC Quality Control (Mass Spec) Purification->QC End Final Product QC->End

Caption: Automated workflow for synthesizing DAP-modified oligonucleotides.

Protocol 2: Determination of Melting Temperature (Tm) by UV-Vis Spectrophotometry

This protocol describes the determination of the melting temperature of a DNA duplex by monitoring the change in UV absorbance with increasing temperature.

Materials:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Synthesized and purified complementary DNA oligonucleotides (one with and one without DAP)

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

Procedure:

  • Sample Preparation:

    • Resuspend the purified oligonucleotides in the melting buffer to a final concentration of 1-5 µM for each strand.

    • Mix equal molar amounts of the complementary strands to form the duplex DNA.

  • Annealing:

    • Heat the duplex DNA solution to 95°C for 5 minutes to ensure complete denaturation.

    • Slowly cool the solution to room temperature to allow for proper annealing of the strands.

  • UV-Vis Measurement:

    • Transfer the annealed duplex DNA solution to a quartz cuvette and place it in the temperature-controlled holder of the spectrophotometer.

    • Set the spectrophotometer to monitor the absorbance at 260 nm.

  • Thermal Denaturation:

    • Program the spectrophotometer to slowly increase the temperature of the cuvette holder from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 0.5-1.0°C/minute).

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.

    • The melting temperature (Tm) is the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus. This can be determined by finding the peak of the first derivative of the melting curve.

G cluster_tm_workflow Tm Determination Workflow Prep Prepare Duplex DNA Anneal Anneal Strands Prep->Anneal Measure Place in Spectrophotometer Anneal->Measure Heat Ramp Temperature & Record A260 Measure->Heat Analyze Plot A260 vs. Temperature Heat->Analyze Determine Determine Tm (First Derivative) Analyze->Determine Result Melting Temperature (Tm) Determine->Result

Caption: Experimental workflow for determining the melting temperature (Tm).

Applications in Research and Drug Development

The ability of DAP to enhance the thermal stability of DNA oligonucleotides has significant implications for various research and therapeutic applications:

  • Polymerase Chain Reaction (PCR): The use of DAP-modified primers can increase the annealing temperature, leading to higher specificity and reduced formation of primer-dimers and non-specific products.

  • Antisense Technology: DAP-containing antisense oligonucleotides exhibit stronger binding to their target mRNA, potentially leading to more potent and durable gene silencing effects.

  • Diagnostic Probes: Molecular beacons and other hybridization probes incorporating DAP can offer improved signal-to-noise ratios and allow for more stringent hybridization and wash conditions, enhancing the accuracy and reliability of diagnostic assays.

  • DNA Nanotechnology: The increased stability of DAP-T base pairs can be harnessed to create more robust and thermally stable DNA nanostructures.

  • Therapeutic Aptamers: The incorporation of DAP can lead to aptamers with higher target affinity and improved stability in biological fluids.

Conclusion

The substitution of adenine with this compound provides a simple and effective strategy for increasing the melting temperature and thermal stability of DNA oligonucleotides. This enhancement, driven by the formation of a third hydrogen bond with thymine, offers significant advantages in a multitude of molecular biology and therapeutic applications. The protocols provided herein offer a practical guide for the synthesis of DAP-modified oligonucleotides and the characterization of their thermal properties. As the demand for highly specific and stable nucleic acid-based tools and therapeutics continues to grow, the use of this compound is poised to become an increasingly valuable tool in the molecular biologist's and drug developer's arsenal.

References

Applications of 2,6-Diaminopurine in PCR and DNA Sequencing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diaminopurine (B158960) (DAP), an analog of adenine (B156593), offers significant advantages in molecular biology, particularly in the realms of Polymerase Chain Reaction (PCR) and DNA sequencing. By forming three hydrogen bonds with thymine, DAP-T base pairs exhibit stability comparable to guanine-cytosine (G-C) pairs.[1][2][3] This enhanced binding affinity provides increased thermal stability to DNA duplexes, a property that can be leveraged to improve the specificity and efficiency of various enzymatic reactions.[4][5][6][7] These application notes provide a comprehensive overview of the uses of this compound, including quantitative data on its effects and detailed protocols for its implementation in PCR and the preparation of DAP-modified oligonucleotides for sequencing and other applications.

Key Advantages of this compound Incorporation

  • Increased Thermal Stability: The primary advantage of substituting adenine with this compound is the significant increase in the melting temperature (Tm) of DNA duplexes. This is due to the formation of a third hydrogen bond with thymine.[5][6][7]

  • Enhanced Specificity: The use of DAP in primers can enhance the specificity of PCR.[1][8] The increased stability of the DAP-T pair helps to destabilize mismatches, such as the A-G wobble, leading to more precise amplification.[1][8]

  • Improved Primer Performance: Oligonucleotides containing DAP can be more effective as primers in PCR and sequencing, allowing for the use of shorter primers or primers that function at higher annealing temperatures.[4][9]

Quantitative Data Summary

The incorporation of this compound into DNA oligonucleotides has a quantifiable impact on their thermal stability. The following tables summarize the observed changes in melting temperature (Tm) from various studies.

Table 1: Increase in Melting Temperature (Tm) per this compound Substitution

Tm Increase per DAP Substitution (°C)Sequence Context/CommentReference
1-2For short oligonucleotides; effect is sequence-dependent.[5][7][10]
~3Per 2-Amino-dA residue added.[2][6]
1.5 - 1.8Per modified base in a dodecanucleotide.[11]
0 - 2Per D·T base pair in short DNA oligomers.[4]
6 - 8Total increase for a sequence with multiple DAP substitutions.[12]

Table 2: Comparative Melting Temperatures (Tm) of DNA Fragments

DNA Fragment (160 bp)Tm (°C) in low saltTm (°C) in medium saltTm (°C) in high saltReference
Natural Bases (A, T, G, C)62.770.072.8[4]
All A replaced with DAP65.977.478.6[4]

Experimental Protocols

Protocol 1: PCR Using this compound-Modified Primers

This protocol outlines the use of primers containing this compound to enhance PCR specificity and allow for higher annealing temperatures.

Workflow for PCR with DAP-Modified Primers

PCR_Workflow cluster_prep Preparation cluster_pcr PCR Amplification cluster_analysis Analysis design Primer Design with DAP synthesis Oligonucleotide Synthesis design->synthesis reagents Prepare PCR Master Mix synthesis->reagents denaturation Denaturation (e.g., 95°C) reagents->denaturation annealing Annealing (Optimized Temp) denaturation->annealing Cycle extension Extension (e.g., 72°C) annealing->extension extension->denaturation gel Agarose (B213101) Gel Electrophoresis extension->gel Final sequencing Sequencing of PCR Product gel->sequencing

Caption: Workflow for PCR using DAP-modified primers.

Materials:

  • DNA template

  • Forward and reverse primers containing this compound substitutions

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Taq DNA polymerase or a high-fidelity polymerase

  • PCR buffer

  • Nuclease-free water

Procedure:

  • Primer Design: Design primers with DAP substituting for some or all adenine bases. The increased Tm allows for shorter primers or primers with higher GC content equivalence.

  • Reaction Setup: Prepare the PCR reaction mix on ice. A typical 50 µL reaction is as follows:

    • 5 µL 10x PCR Buffer

    • 1 µL 10 mM dNTP mix

    • 1 µL 10 µM Forward Primer

    • 1 µL 10 µM Reverse Primer

    • 1-5 µL DNA Template (1-100 ng)

    • 0.5 µL Taq DNA Polymerase (5 U/µL)

    • Nuclease-free water to 50 µL

  • Thermal Cycling:

    • Initial Denaturation: 95°C for 3 minutes.

    • Cycling (30-35 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-70°C for 30 seconds. The optimal annealing temperature will be higher than for corresponding unmodified primers and should be determined empirically.

      • Extension: 72°C for 30-60 seconds (depending on amplicon length).

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis: Analyze the PCR product by agarose gel electrophoresis.

Protocol 2: Enzymatic Incorporation of this compound into DNA using PCR

This protocol describes the synthesis of DNA molecules where adenine is completely replaced by this compound by providing this compound-2'-deoxyriboside triphosphate (dDTP) in the PCR mix.[13][14][15]

Mechanism of DAP-T Base Pairing

DAP_T_Pairing cluster_dap This compound (DAP) cluster_t Thymine (T) DAP DAP T T DAP->T 3 H-bonds

Caption: this compound forms three hydrogen bonds with thymine.

Materials:

  • DNA template

  • Forward and reverse primers

  • Modified dNTP mix (dDTP, dCTP, dGTP, dTTP) (dDTP replaces dATP)

  • Taq DNA polymerase

  • PCR buffer with MgCl2

  • Bovine Serum Albumin (BSA)

  • Nuclease-free water

Procedure:

  • Reaction Setup: Prepare the PCR reaction mix. A 50 µL reaction is as follows[15]:

    • 10 ng DNA Template

    • 0.4 µM Forward Primer

    • 0.4 µM Reverse Primer

    • 100 µg/mL BSA

    • 1x Taq DNA polymerase buffer

    • 1.65 mM MgCl2

    • 0.2 mM each of dDTP, dCTP, dGTP, dTTP

    • 5 U Taq DNA polymerase

    • Nuclease-free water to 50 µL

  • Thermal Cycling: The following cycling conditions have been used successfully[15]:

    • Initial Denaturation: 94°C for 3 minutes.

    • Cycling (30 cycles):

      • Denaturation: 84°C for 30 seconds.

      • Annealing: 40°C for 1 minute.

      • Extension: 64°C for 5 minutes.

    • Final Extension: 72°C for 10 minutes.

    • Note: Extension times may need to be increased as some polymerases may incorporate dDTP less efficiently than dATP.[16]

  • Purification and Analysis: Purify the PCR product using a standard PCR purification kit. The resulting DNA will have all adenine residues replaced with this compound.

Protocol 3: Synthesis and Deprotection of this compound-Containing Oligonucleotides

This protocol provides a general guideline for the chemical synthesis and deprotection of oligonucleotides containing DAP, based on phosphoramidite (B1245037) chemistry.

Workflow for Synthesis of DAP-Oligonucleotides

Oligo_Synthesis start Start with Solid Support coupling Couple DAP phosphoramidite start->coupling deprotection Cleavage and Deprotection coupling->deprotection purification Purification (e.g., HPLC) deprotection->purification end Final DAP-Oligonucleotide purification->end

Caption: General workflow for solid-phase synthesis of DAP-oligonucleotides.

Materials:

Procedure:

  • Oligonucleotide Synthesis: Perform solid-phase oligonucleotide synthesis on a DNA synthesizer using the phosphoramidite approach. Use a longer coupling time (e.g., 3 minutes) for the DAP phosphoramidite to ensure efficient incorporation.[17]

  • Cleavage and Deprotection:

    • Cleave the oligonucleotide from the solid support and remove protecting groups by treating with concentrated aqueous ammonia at 55°C for 16 hours.[17]

    • Alternatively, for certain protecting group strategies, a 1:1 mixture of concentrated ammonia and 40% aqueous methylamine can be used for 1 hour at 70°C.[17]

  • Purification:

    • Desalt the crude oligonucleotide using a gel filtration column.

    • Purify the full-length product using anion-exchange high-performance liquid chromatography (HPLC) or other suitable methods.[17]

    • Desalt the purified oligonucleotide and lyophilize.

Applications in DNA Sequencing

The increased stability of DAP-T pairs makes DAP-modified primers valuable for DNA sequencing. They can improve the performance of cycle sequencing, especially with short primers, by allowing for higher reaction temperatures.[9] The use of DAP in combination with other modified bases can create primers that are effective at elevated extension temperatures, which can be beneficial for sequencing through difficult templates.[9]

Conclusion

This compound is a versatile tool for molecular biologists, offering significant improvements in PCR and sequencing applications. Its ability to enhance the thermal stability and specificity of DNA hybridization makes it a valuable modification for oligonucleotides used as primers and probes. The protocols provided herein offer a starting point for researchers to incorporate DAP into their experimental designs and leverage its unique properties.

References

Unveiling DNA-Protein Interactions: 2,6-Diaminopurine as a Powerful Structural Probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-diaminopurine (DAP), a non-canonical purine (B94841) analog, serves as a valuable tool for elucidating the intricate mechanisms of DNA-protein interactions. By replacing adenine (B156593) (A) in synthetic oligonucleotides, DAP introduces a third hydrogen bond when paired with thymine (B56734) (T), significantly enhancing the thermal stability of the DNA duplex. This modification, while seemingly subtle, induces localized changes in DNA structure, including alterations in the minor groove width and overall DNA flexibility.[1][2] These structural perturbations provide a unique avenue to investigate the specificity and recognition patterns of DNA-binding proteins and small molecules, making DAP an indispensable component of the molecular biologist's toolkit.

Unlike the widely used fluorescent analog 2-aminopurine (B61359) (2-AP), which reports on its local environment through changes in fluorescence, DAP's utility lies in its direct influence on the thermodynamic and structural properties of DNA. This application note provides a comprehensive overview of the use of DAP in DNA-protein interaction studies, including detailed protocols for the synthesis of DAP-modified oligonucleotides and methods to analyze the resulting interactions.

Principle of Action

The foundational principle behind using DAP lies in its unique base-pairing properties. While adenine forms two hydrogen bonds with thymine, DAP forms three.[3][4][5] This additional hydrogen bond leads to a more stable D-T base pair compared to the canonical A-T pair. The consequences of this enhanced stability are twofold:

  • Increased Thermal Stability: The melting temperature (Tm) of a DNA duplex increases with each DAP substitution, providing a measurable indicator of the modification's impact.[2]

  • Altered DNA Conformation: The presence of the 2-amino group of DAP in the minor groove alters its width and hydration spine.[1][2] This can affect the local flexibility and curvature of the DNA, influencing how proteins recognize and bind to their target sequences.[1][6]

By systematically substituting adenine with DAP at specific positions within a protein's recognition sequence, researchers can pinpoint critical contacts and assess the protein's sensitivity to minor groove alterations.

Data Presentation: Thermodynamic Effects of DAP Substitution

The incorporation of DAP into DNA duplexes has a quantifiable effect on their thermal stability. The following table summarizes the change in melting temperature (ΔTm) observed upon DAP substitution in various studies.

DNA Sequence ContextNumber of DAP SubstitutionsΔTm per Substitution (°C)Reference
Short DNA oligomers10 - 2[2]
PNA-DNA duplexes12.5 - 6.5[7]
General polynucleotidesy% of DAP0.14y[2]

Note: The precise ΔTm can vary depending on the sequence context, salt concentration, and the nature of the interacting molecule (DNA, RNA, or PNA).

Experimental Protocols

Protocol 1: Synthesis of this compound-Containing Oligonucleotides

The introduction of DAP into synthetic oligonucleotides is most commonly achieved using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[2]

Materials:

  • DAP-CE phosphoramidite (N2, N6-bis(phenoxyacetyl)-2,6-diaminopurine-2'-deoxyriboside 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite)[8]

  • Standard DNA synthesis reagents (A, C, G, T phosphoramidites, activator, capping reagents, oxidizing solution)

  • Controlled pore glass (CPG) solid support

  • Automated DNA synthesizer

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Reagents for oligonucleotide purification (e.g., HPLC or PAGE)

Methodology:

  • Phosphoramidite Preparation: Dissolve the DAP-CE phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration, typically the same as the standard phosphoramidites.

  • Automated DNA Synthesis:

    • Program the DNA synthesizer with the desired oligonucleotide sequence, specifying the position(s) for DAP incorporation.

    • Install the DAP phosphoramidite vial on the synthesizer.

    • Initiate the synthesis protocol. The coupling efficiency of the DAP phosphoramidite is generally comparable to that of the standard bases.[8]

  • Cleavage and Deprotection:

    • Following synthesis, transfer the CPG support to a vial containing concentrated ammonium hydroxide.

    • Incubate at room temperature for at least 16 hours to cleave the oligonucleotide from the support and remove the protecting groups.[8] Note that some DAP derivatives may require longer deprotection times.[8]

  • Purification:

    • Purify the crude oligonucleotide using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE) to obtain a high-purity product.

    • Verify the mass of the purified oligonucleotide using mass spectrometry.

Synthesis_Workflow cluster_synthesis Automated DNA Synthesis cluster_postsynthesis Post-Synthesis Processing Sequence_Design Design Oligonucleotide with DAP Phosphoramidite_Prep Prepare DAP Phosphoramidite Sequence_Design->Phosphoramidite_Prep Synthesizer_Setup Setup DNA Synthesizer Phosphoramidite_Prep->Synthesizer_Setup Synthesis_Run Run Synthesis Cycle Synthesizer_Setup->Synthesis_Run Cleavage_Deprotection Cleavage & Deprotection Synthesis_Run->Cleavage_Deprotection Purification Purification (HPLC/PAGE) Cleavage_Deprotection->Purification QC Quality Control (MS) Purification->QC Final_Product Purified DAP-Oligonucleotide QC->Final_Product

Synthesis workflow for DAP-modified oligonucleotides.

Protocol 2: Analyzing DNA-Protein Interactions using Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a fundamental technique to study DNA-protein interactions. By comparing the binding of a protein to a wild-type DNA probe versus a DAP-substituted probe, one can infer the importance of the A-T base pair at that specific position for protein recognition.

Materials:

  • Purified DAP-substituted and wild-type DNA probes (labeled with a radiolabel or fluorescent tag)

  • Purified DNA-binding protein of interest

  • Binding buffer (optimized for the specific protein-DNA interaction)

  • Native polyacrylamide gel

  • Electrophoresis apparatus and power supply

  • Detection system (e.g., phosphorimager for radiolabeled probes, fluorescence scanner for fluorescent probes)

Methodology:

  • Probe Preparation: Anneal complementary single-stranded oligonucleotides (one of which is labeled) to form the double-stranded DNA probe.

  • Binding Reactions:

    • Set up a series of binding reactions, each containing a fixed concentration of the DNA probe and varying concentrations of the protein.

    • Include reactions with both the wild-type and the DAP-substituted probes.

    • Incubate the reactions at the optimal temperature and for a sufficient time to allow binding to reach equilibrium.

  • Electrophoresis:

    • Load the binding reactions onto a native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with cooling to prevent heat-induced dissociation of the complexes.

  • Detection and Analysis:

    • Visualize the free and protein-bound DNA probes using the appropriate detection method.

    • Quantify the amount of free and bound probe in each lane.

    • Determine the dissociation constant (Kd) for the interaction with both the wild-type and DAP-substituted probes by plotting the fraction of bound probe against the protein concentration and fitting the data to a binding isotherm. A significant change in Kd indicates that the substituted position is important for protein binding. Reduced binding to the DAP-containing DNA can be attributed to altered bendability or direct steric hindrance in the minor groove.[6]

EMSA_Logic cluster_probes DNA Probes cluster_binding Binding & Separation cluster_analysis Analysis WT_Probe Wild-Type Probe (A-T) Binding_Reaction Incubate Probes with Protein WT_Probe->Binding_Reaction DAP_Probe DAP-Substituted Probe (D-T) DAP_Probe->Binding_Reaction Protein DNA-Binding Protein Protein->Binding_Reaction Gel_Electrophoresis Native PAGE Binding_Reaction->Gel_Electrophoresis Detection Visualize Bands Gel_Electrophoresis->Detection Quantification Quantify Free vs. Bound Detection->Quantification Kd_Determination Calculate Kd Quantification->Kd_Determination Conclusion Compare Kd values to assess the impact of DAP substitution on protein binding. Kd_Determination->Conclusion

Logical workflow for EMSA using DAP-modified probes.

Applications in Drug Development

The study of DNA-ligand interactions is crucial for the development of new therapeutics. DAP-modified DNA can be used to investigate how minor groove binding drugs interact with their target sequences. By providing a non-canonical hydrogen bond donor in the minor groove, DAP can strongly affect the binding of small molecules such as antibiotics and anticancer drugs.[1][2] For example, footprinting experiments with drugs like mithramycin on DAP-containing DNA can reveal altered recognition patterns, providing insights into the drug's binding mechanism.[1]

Conclusion

This compound is a powerful and versatile tool for dissecting the intricacies of DNA-protein and DNA-ligand interactions. Its ability to subtly yet significantly alter the thermodynamic and structural properties of DNA provides a unique means to probe the recognition mechanisms of biological macromolecules. The protocols outlined in this application note provide a starting point for researchers to incorporate DAP into their studies, paving the way for a deeper understanding of fundamental biological processes and the development of novel therapeutic agents.

References

Application Notes and Protocols for the Enzymatic Incorporation of 2,6-Diaminopurine into Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopurine (B158960) (DAP), an analog of adenine, offers unique properties for the modification of nucleic acids. By forming three hydrogen bonds with thymine (B56734) (in DNA) or uracil (B121893) (in RNA), DAP enhances the thermal stability of duplexes. This increased stability and altered minor groove structure make DAP-modified nucleic acids valuable tools in various research and therapeutic applications, including studies of nucleic acid structure, molecular recognition, aptamer selection, and the development of antisense oligonucleotides.

These application notes provide a comprehensive overview and detailed protocols for the enzymatic incorporation of this compound into DNA and RNA using common polymerases.

Data Presentation: Quantitative Analysis of DAP Incorporation

Table 1: DNA Polymerase Compatibility and Efficiency with dDTP

DNA PolymeraseFamilyProofreading (3'-5' Exo)Relative dDTP Incorporation Efficiency (vs. dATP)Notes
Taq Polymerase ANoModerate to LowCan support PCR with partial or complete substitution of dATP, but optimization is often required. Higher dNTP concentrations may be needed.
Pfu Polymerase BYesLowProofreading activity may hinder the incorporation of modified nucleotides. Optimization of reaction conditions is critical.
Klenow Fragment (exo-) ANoModerateGenerally tolerant of modified nucleotides. Useful for primer extension and random priming applications.
Vent (exo-) Polymerase BNoHighKnown to efficiently incorporate a variety of modified dNTPs.

Table 2: RNA Polymerase Compatibility and Efficiency with DTP

RNA PolymerasePromoter SpecificityRelative DTP Incorporation Efficiency (vs. ATP)Notes
T7 RNA Polymerase T7 promoterHighEfficiently incorporates DTP, enabling the synthesis of highly modified RNA transcripts.
SP6 RNA Polymerase SP6 promoterModerate to HighGenerally accepts modified NTPs, though efficiency may be slightly lower than T7 RNA Polymerase.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of dDTP into DNA via Primer Extension

This protocol describes the incorporation of dDTP into a specific site in a DNA strand using the Klenow Fragment (exo-).

Materials:

  • Klenow Fragment (exo-)

  • 10X Klenow Fragment Reaction Buffer

  • dATP, dCTP, dGTP, dTTP (10 mM each)

  • This compound 2'-deoxyribonucleoside 5'-triphosphate (dDTP) (10 mM)

  • Template DNA

  • Primer (complementary to the 3' end of the template)

  • Nuclease-free water

  • EDTA (0.5 M)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphor imager or autoradiography film (if using radiolabeled primers)

Procedure:

  • Primer-Template Annealing:

    • In a PCR tube, mix:

      • Template DNA (1 pmol)

      • Primer (2 pmol, 5'-end labeled with ɣ-³²P-ATP for visualization if desired)

      • 10X Annealing Buffer (2 µL)

      • Nuclease-free water to a final volume of 20 µL.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing.

  • Primer Extension Reaction:

    • Prepare the reaction mix on ice. For a 50 µL reaction, add the following in order:

      • Annealed primer-template (20 µL)

      • 10X Klenow Fragment Reaction Buffer (5 µL)

      • dCTP, dGTP, dTTP (1 µL of 10 mM stock each, final concentration 200 µM)

      • dDTP (1 µL of 10 mM stock, final concentration 200 µM)

      • Optional: For partial incorporation, use a mix of dATP and dDTP to the desired ratio.

      • Nuclease-free water to a final volume of 49 µL.

      • Klenow Fragment (exo-) (1 µL, 5 units).

    • Mix gently and incubate at 37°C for 30 minutes.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding 5 µL of 0.5 M EDTA.

    • Add an equal volume of 2X formamide (B127407) loading dye.

    • Heat the samples at 95°C for 5 minutes and then place on ice.

    • Analyze the products by denaturing PAGE.

    • Visualize the results using a phosphor imager or autoradiography.

Protocol 2: PCR Amplification with dDTP

This protocol provides a starting point for PCR amplification where dATP is partially or fully replaced by dDTP using Taq DNA Polymerase. Optimization of Mg²⁺ concentration and annealing temperature is often necessary.

Materials:

  • Taq DNA Polymerase

  • 10X Standard Taq Reaction Buffer

  • MgCl₂ (25 mM)

  • dATP, dCTP, dGTP, dTTP (10 mM each)

  • dDTP (10 mM)

  • Forward and Reverse Primers (10 µM each)

  • Template DNA

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • Prepare a master mix for the desired number of reactions. For a single 50 µL reaction, add the following to a PCR tube on ice:

      • Nuclease-free water (to 50 µL)

      • 10X Standard Taq Reaction Buffer (5 µL)

      • MgCl₂ (3 µL of 25 mM stock, final concentration 1.5 mM - optimization may be required)

      • dCTP, dGTP, dTTP (1 µL of 10 mM stock each, final concentration 200 µM)

      • dDTP (2 µL of 10 mM stock for complete substitution, final concentration 400 µM - start with a 1:1 or 1:2 ratio of dDTP:dATP for partial substitution)

      • Forward Primer (1 µL of 10 µM stock)

      • Reverse Primer (1 µL of 10 µM stock)

      • Template DNA (1-10 ng for plasmid, 50-200 ng for genomic DNA)

      • Taq DNA Polymerase (0.25 µL, 1.25 units)

  • PCR Cycling:

    • Perform PCR using the following cycling conditions (adjust annealing temperature based on primer Tm):

      • Initial Denaturation: 95°C for 2 minutes

      • 30-35 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds

        • Extension: 72°C for 1 minute per kb

      • Final Extension: 72°C for 5 minutes

      • Hold: 4°C

  • Analysis:

Protocol 3: In Vitro Transcription with DTP using T7 RNA Polymerase

This protocol describes the synthesis of RNA with complete substitution of ATP with DTP.

Materials:

  • T7 RNA Polymerase

  • 10X Transcription Buffer

  • ATP, CTP, GTP, UTP (100 mM each)

  • DTP (100 mM)

  • Linearized DNA template with a T7 promoter

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

Procedure:

  • Transcription Reaction Setup:

    • Assemble the following reaction components at room temperature in the order listed. For a 20 µL reaction:

      • Nuclease-free water (to 20 µL)

      • 10X Transcription Buffer (2 µL)

      • CTP, GTP, UTP (2 µL of 10 mM stock each, final concentration 1 mM)

      • DTP (2 µL of 10 mM stock, final concentration 1 mM)

      • Linearized DNA template (0.5-1 µg)

      • RNase Inhibitor (1 µL, 40 units)

      • T7 RNA Polymerase (2 µL, 40 units)

  • Incubation:

    • Mix gently and incubate at 37°C for 2 hours.

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification:

    • Purify the RNA transcript using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.

Mandatory Visualizations

Diagram 1: Workflow for DNA Affinity Purification Sequencing (DAP-seq)

DAP_Seq_Workflow cluster_0 Genomic DNA Library Preparation cluster_1 Transcription Factor Expression cluster_2 Affinity Purification & Sequencing cluster_3 Bioinformatic Analysis gDNA Genomic DNA Extraction frag DNA Fragmentation (Sonication/Enzymatic) gDNA->frag end_repair End Repair & A-tailing frag->end_repair adaptor_ligation Adapter Ligation end_repair->adaptor_ligation binding TF-DNA Binding adaptor_ligation->binding Genomic DNA Library tf_expression In Vitro Expression of Affinity-Tagged TF tf_purification TF Purification (e.g., Magnetic Beads) tf_expression->tf_purification tf_purification->binding Purified TF wash Wash to Remove Unbound DNA binding->wash elution Elution of Bound DNA wash->elution sequencing Next-Generation Sequencing elution->sequencing alignment Read Alignment to Reference Genome sequencing->alignment peak_calling Peak Calling alignment->peak_calling motif_analysis Motif Analysis peak_calling->motif_analysis data_interpretation Data Interpretation motif_analysis->data_interpretation

Caption: Workflow of a DNA Affinity Purification Sequencing (DAP-seq) experiment.

Diagram 2: Impact of DAP Incorporation on Transcription Factor Binding

DAP_TF_Binding cluster_2 Potential Outcomes dna_a Adenine in Minor Groove tf_binding_a Standard Transcription Factor Binding dna_a->tf_binding_a no_change No Change in Binding tf_binding_a->no_change dap_dna DAP in Minor Groove (Additional H-bond donor) altered_binding Altered Transcription Factor Binding dap_dna->altered_binding Modified Interaction enhanced_binding Enhanced Binding altered_binding->enhanced_binding reduced_binding Reduced Binding altered_binding->reduced_binding

Caption: Logical diagram of DAP's effect on transcription factor binding.

Application Notes and Protocols: 2,6-Diaminopurine in the Development of Broad-Spectrum Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing frequency of viral outbreaks worldwide underscores the critical need for effective broad-spectrum antiviral agents (BSAAs). BSAAs offer a promising first line of defense against emerging and re-emerging viral pathogens.[1][2][3][4] The 2,6-diaminopurine (B158960) (DAP) scaffold has emerged as a versatile and promising chemotype in the discovery of novel BSAAs. Initially explored as multi-target inhibitors for Dengue virus (DENV) replication, DAP derivatives have demonstrated potent antiviral activity against a wide range of viruses, including those from the Flaviviridae, Orthomyxoviridae, and Coronaviridae families.[2]

This document provides detailed application notes and protocols based on the successful development of DAP derivatives as broad-spectrum antiviral candidates, with a particular focus on the highly potent compound 6i .

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of the most promising this compound derivative, compound 6i , and reference compounds against various viruses.[1]

Compound/DrugVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
6i Dengue virus (DENV)Huh72.1>16077
6i Zika virus (ZIKV)Huh70.9>160182
6i West Nile virus (WNV)Vero5.3>120>23
6i Influenza A (H1N1)MDCK3.5>120>34
6i SARS-CoV-2Vero E64.8>120>25
6i SARS-CoV-2Calu-30.5120240
Sofosbuvir DENVHuh73.9>160>41
Sofosbuvir ZIKVHuh74.1>160>39
Ribavirin DENVHuh710.4>160>15
Ribavirin ZIKVHuh76.8>160>23

Experimental Protocols

A rapid and efficient two-step microwave-assisted protocol has been developed for the synthesis of this compound derivatives.[1]

Step 1: Synthesis of 2-substituted-6-chloropurines

  • To a solution of commercially available 2,6-dichloropurine (B15474) in n-butanol (n-BuOH), add the desired amine and triethylamine (B128534) (Et3N).

  • Heat the reaction mixture in a microwave reactor at 70–100 °C for 10–50 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography to obtain the 2-substituted-6-chloropurine intermediate.

Step 2: Synthesis of 2,6-disubstituted purine (B94841) derivatives (e.g., 6i)

  • To the 2-substituted-6-chloropurine intermediate dissolved in n-BuOH, add the second desired amine and trifluoroacetic acid (TFA).

  • Heat the mixture in a microwave reactor at 150–170 °C for 40–70 minutes.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture.

  • Purify the final compound by silica gel chromatography.

a) Secondary Yield Reduction Assay (SYRA) for DENV and ZIKV This assay quantifies the production of infectious virus particles in the supernatant of infected cells.[1]

  • Cell Seeding: Seed Huh7 hepatoma cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Infect the cells with DENV or ZIKV at a specified multiplicity of infection (MOI).

  • Incubation: Incubate the plates for the desired period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Harvest: After incubation, harvest the culture supernatants.

  • Immunodetection on Vero E6 cells:

    • Seed Vero E6 cells in 96-well plates and allow them to form a monolayer.

    • Add the harvested supernatants (containing progeny virus) to the Vero E6 cells.

    • Incubate for a period sufficient for one round of replication.

    • Fix the cells and perform an immunodetection assay using a virus-specific primary antibody and a labeled secondary antibody to quantify the number of infected cells.

  • Data Analysis: Determine the IC50 value, which is the compound concentration required to reduce the viral yield by 50% compared to untreated controls.

b) Plaque Reduction Assay (PRA) for WNV, Influenza A, and SARS-CoV-2 This is a classic assay to determine the titer of infectious virus particles.

  • Cell Seeding: Seed appropriate cell lines (e.g., Vero for WNV, MDCK for Influenza A, Vero E6 for SARS-CoV-2) in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Remove the growth medium and infect the cells with a known number of plaque-forming units (PFU) of the virus for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) mixed with various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix the cells with a suitable fixative (e.g., 4% formaldehyde).

    • Stain the cells with a dye such as crystal violet, which stains living cells but not the plaques (areas of cell death).

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the IC50 value as the concentration that reduces the number of plaques by 50% relative to the virus control.

The potential toxicity of the compounds on the host cells is assessed to determine the selectivity index.

  • Cell Seeding: Seed the relevant cell lines (Huh7, Vero, MDCK, etc.) in 96-well plates at the same density used for the antiviral assays.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assays.

  • Cell Viability Measurement:

    • Use a standard method to assess cell viability, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay.

    • Add the reagent to the wells and incubate for a few hours.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the CC50 (50% cytotoxic concentration), which is the compound concentration that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50.

Visualizations

Synthesis_of_6i cluster_0 Step 1: Microwave Synthesis cluster_1 Step 2: Microwave Synthesis DCP 2,6-Dichloropurine INT 2-Substituted-6-chloropurine Intermediate DCP->INT Amine 1, Et3N n-BuOH, 70-100°C C6i Compound 6i INT->C6i Amine 2, TFA n-BuOH, 150-170°C

Caption: Synthesis of this compound derivative 6i.

Antiviral_Screening_Workflow start Start: Compound Library (this compound Derivatives) cytotoxicity Cytotoxicity Assay (Determine CC50) start->cytotoxicity primary_screen Primary Antiviral Screen (e.g., SYRA against DENV & ZIKV) start->primary_screen hit_id Hit Identification (Low toxicity, high potency) cytotoxicity->hit_id primary_screen->hit_id secondary_screen Secondary Screening (Broad-spectrum: WNV, Flu, SARS-CoV-2) hit_id->secondary_screen lead_compound Lead Compound Identified (e.g., Compound 6i) secondary_screen->lead_compound

Caption: Phenotypic antiviral screening workflow.

Mechanism_of_Action cluster_host Host Cell Targets cluster_viral Viral Targets (Flavivirus) DAP This compound Derivative (e.g., Compound 6i) Src_Fyn c-Src/Fyn Kinases DAP->Src_Fyn Inhibits NS3_NS5 NS3-NS5 Interaction DAP->NS3_NS5 Blocks NS5_allosteric NS5 Allosteric Site DAP->NS5_allosteric Binds to Replication Viral Replication Src_Fyn->Replication NS3_NS5->Replication NS5_allosteric->Replication

Caption: Multi-target mechanism of DAP derivatives.

Mechanism of Action

The broad-spectrum activity of this compound derivatives is attributed to a multi-target mechanism of action, involving both host and viral factors.[1] In the context of flaviviruses like Dengue, these compounds have been shown to:

  • Inhibit Host Kinases: They can inhibit the activity of host c-Src/Fyn kinases, which are often exploited by viruses for their replication.[1]

  • Block Viral Protein Interactions: They can disrupt the crucial interaction between the viral non-structural proteins NS3 and NS5.[1]

  • Allosteric Inhibition: Later-generation derivatives have been optimized to bind to an allosteric cavity on the NS5 protein, further impeding its function in viral replication.[1]

This multi-pronged attack likely contributes to their high potency and the difficulty for viruses to develop resistance. Further research is ongoing to elucidate the precise mechanisms against other viral families.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of broad-spectrum antiviral agents. The optimized derivative, 6i , demonstrates potent, low-micromolar to sub-micromolar activity against a diverse range of clinically relevant viruses. The synthetic accessibility and the multi-target mechanism of action make this chemical class a valuable tool for researchers and drug developers in the ongoing effort to combat viral diseases.

References

Application Notes and Protocols for Ribosomal Readthrough Therapy using 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for approximately 11% of all inherited genetic disorders.[1][2][3] These mutations lead to the production of truncated, non-functional proteins, resulting in a wide range of diseases. Ribosomal readthrough therapy is an emerging and promising strategy that aims to suppress these PTCs, allowing the ribosome to read through the erroneous stop signal and synthesize a full-length, functional protein.[1][2]

One such promising readthrough-inducing compound is 2,6-diaminopurine (B158960) (DAP), a naturally occurring purine (B94841) analog found in the edible mushroom Lepista inversa.[1][4] DAP has demonstrated high efficiency in promoting the readthrough of UGA nonsense mutations with low associated toxicity, making it a strong candidate for the development of novel therapeutics for genetic disorders such as cystic fibrosis and certain cancers.[5][6][7][8][9]

These application notes provide a comprehensive overview of the use of this compound in ribosomal readthrough therapy, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental procedures.

Mechanism of Action

The therapeutic effect of this compound is highly specific to UGA premature termination codons. DAP functions by inhibiting the tRNA-specific 2'-O-methyltransferase, FTSJ1.[5][6][7] This enzyme is responsible for the methylation of cytosine 34 in the anticodon loop of tRNATrp. By inhibiting FTSJ1, DAP leads to the hypomethylation of tRNATrp, which then exhibits an increased affinity for the UGA stop codon. This allows for the insertion of a tryptophan residue at the site of the nonsense mutation, leading to the synthesis of a full-length protein.[2][10]

DAP This compound FTSJ1 FTSJ1 (tRNA methyltransferase) DAP->FTSJ1 inhibits tRNATrp_hypo Hypomethylated tRNA-Trp tRNATrp_mod Methylated tRNA-Trp FTSJ1->tRNATrp_mod methylates UGA UGA Premature Termination Codon tRNATrp_mod->UGA low affinity tRNATrp_hypo->UGA increased affinity Truncated_Protein Truncated Protein UGA->Truncated_Protein Full_Length_Protein Full-Length Protein UGA->Full_Length_Protein readthrough Ribosome Ribosome Ribosome->UGA

Caption: Mechanism of DAP-induced ribosomal readthrough.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Reporter Assays
Cell LineReporter ConstructTreatmentReadthrough Efficiency (% of control)Reference
HeLaLuciferase with UGA PTC25 µM DAP~8-fold increase vs. DMSO[6]
HeLaLuciferase with UGA PTC25 µM G418~2-fold increase vs. DMSO[9]
HEK293FTFluc-int-UGA25 µM DAPExclusive Trp incorporation[11][12]
Table 2: Restoration of Endogenous Protein Function by this compound
Cell Line/ModelGene with UGA MutationTreatmentOutcomeReference
Calu-6 (human lung cancer)TP5325 µM DAPDose-dependent increase in p53 protein[5][7][9]
Calu-6 xenograft in miceTP53Oral DAPDecreased tumor growth[4][5][7]
CF patient-derived organoids (W1282X)CFTRDAPDose-dependent restoration of CFTR function[2]
CF mouse model (Cftr-NS)CftrDAPRestoration of CFTR function[10]

Experimental Protocols

Protocol 1: In Vitro Readthrough Efficiency Assessment using a Dual-Luciferase Reporter Assay

This protocol is designed to quantify the readthrough efficiency of this compound using a dual-luciferase reporter system.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS and antibiotics

  • Dual-luciferase reporter plasmid containing a Renilla luciferase (Rluc) gene followed by a firefly luciferase (Fluc) gene, separated by a UGA stop codon. A control plasmid with a sense codon instead of the stop codon should also be used.

  • Lipofectamine 2000 (or similar transfection reagent)

  • This compound (DAP) stock solution (e.g., 10 mM in DMSO)

  • G418 (optional, as a positive control)

  • 96-well cell culture plates

  • Dual-Luciferase® Reporter Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5 x 104 cells per well and incubate for 24 hours.

  • Transfection: Transfect the cells with the dual-luciferase reporter plasmid (50 ng per well) using Lipofectamine 2000 according to the manufacturer's instructions.

  • Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of DAP (e.g., 0, 1.56, 3.12, 6.25, 12.5, 25 µM). Include a vehicle control (DMSO) and an optional positive control (e.g., G418).

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using 20 µL of 1x Passive Lysis Buffer per well.

  • Luciferase Assay: Measure the Firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.

  • Data Analysis: Calculate the readthrough efficiency as the ratio of Firefly to Renilla luciferase activity for the UGA-containing plasmid, normalized to the ratio obtained with the control plasmid (containing a sense codon).

cluster_workflow Dual-Luciferase Assay Workflow A Seed Cells B Transfect with Reporter Plasmid A->B C Treat with DAP B->C D Incubate C->D E Lyse Cells D->E F Measure Luciferase Activity E->F G Analyze Data F->G

Caption: Workflow for the dual-luciferase readthrough assay.
Protocol 2: Western Blot Analysis of p53 Protein Restoration

This protocol describes the detection of full-length p53 protein in Calu-6 cells following treatment with this compound.

Materials:

  • Calu-6 cells (harboring a TP53 UGA nonsense mutation)

  • Cell culture medium and supplements

  • This compound (DAP)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibody: anti-p53 antibody (e.g., DO-1)

  • Primary antibody: anti-GAPDH or anti-β-actin antibody (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment: Culture Calu-6 cells and treat with varying concentrations of DAP for 24 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-p53 antibody and the loading control antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p53 signal to the loading control.

Protocol 3: Functional Assessment of CFTR in Patient-Derived Organoids

This protocol outlines the forskolin-induced swelling (FIS) assay to measure the function of restored CFTR in intestinal organoids derived from cystic fibrosis patients with a UGA nonsense mutation (e.g., W1282X).

Materials:

  • Patient-derived intestinal organoids

  • Matrigel

  • Organoid culture medium

  • This compound (DAP)

  • Forskolin (B1673556)

  • Live-cell imaging microscope

Procedure:

  • Organoid Culture and Treatment: Culture the organoids in Matrigel and treat with DAP for 24-48 hours.

  • Forskolin-Induced Swelling (FIS) Assay:

    • Dissociate the mature 3D organoids and seed them in a 96-well plate.

    • Stimulate the organoids with forskolin (e.g., 5 µM).

    • Acquire images of the organoids every 10-15 minutes for 1-2 hours using a live-cell imaging microscope.

  • Data Analysis:

    • Measure the cross-sectional area of the organoids at each time point.

    • Calculate the percentage of swelling relative to the initial area.

    • Compare the swelling of DAP-treated organoids to untreated controls.

cluster_workflow Forskolin-Induced Swelling (FIS) Assay Workflow A Culture Patient-Derived Organoids B Treat with DAP A->B C Stimulate with Forskolin B->C D Live-Cell Imaging C->D E Quantify Organoid Swelling D->E

Caption: Workflow for the Forskolin-Induced Swelling (FIS) assay.

Conclusion

This compound represents a promising therapeutic agent for the treatment of genetic disorders caused by UGA nonsense mutations. Its high specificity and low toxicity profile make it an attractive candidate for further preclinical and clinical development. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working in the field of ribosomal readthrough therapy. Further investigation into the efficacy of DAP in a wider range of genetic diseases and its long-term safety profile is warranted.

References

Application of 2,6-Diaminopurine in Cystic Fibrosis Research: Restoring CFTR Function in Nonsense Mutations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. The CFTR protein is an ion channel responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells. Mutations in the CFTR gene can lead to a dysfunctional or absent protein, resulting in the accumulation of thick, sticky mucus in various organs, most notably the lungs and digestive system. Approximately 10% of CF cases are caused by nonsense mutations, which introduce a premature termination codon (PTC) in the CFTR mRNA, leading to the production of a truncated, non-functional protein.[1][2]

2,6-diaminopurine (B158960) (DAP) has emerged as a promising therapeutic agent for CF caused by specific nonsense mutations. DAP acts as a translational readthrough-inducing drug, enabling the ribosome to bypass the UGA premature stop codon and synthesize a full-length, functional CFTR protein.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing DAP in their CF research.

Mechanism of Action

This compound promotes the readthrough of UGA premature stop codons by inhibiting the activity of FTSJ1, a tRNA-specific 2'-O-methyltransferase. FTSJ1 is responsible for the methylation of the wobble base in the anticodon of tryptophan tRNA (tRNATrp). Inhibition of FTSJ1 by DAP leads to the misreading of the UGA stop codon as a tryptophan codon, allowing for the incorporation of tryptophan and the continuation of translation to produce a full-length CFTR protein.[3]

Data Presentation

The efficacy of this compound in restoring CFTR function has been evaluated in various preclinical models, including patient-derived intestinal organoids (PDIOs). The following tables summarize the key quantitative data from these studies.

Table 1: Dose-Dependent Restoration of CFTR Function by this compound in W1282X Homozygous Patient-Derived Intestinal Organoids

DAP ConcentrationTreatment DurationCFTR Function Restoration (Forskolin-Induced Swelling)
25 µM48 hoursSignificant restoration observed[1]
50 µM48 hoursApproximately twice as effective as 100 µM DAP[1]
100 µM48 hoursComparable to 100 µM G418[1]

Table 2: Comparative Efficacy of this compound and Other CFTR Modulators in Patient-Derived Intestinal Organoids

CompoundCFTR MutationModelEfficacy
This compound (DAP)W1282X (UGA)PDIOsFunction restored to levels comparable to Lumacaftor-Ivacaftor in F508del/F508del organoids.[3] More efficient than G418.[3]
G418W1282X (UGA)PDIOsLess effective than DAP at restoring CFTR function.[1][3]
Lumacaftor-IvacaftorF508del/F508delPDIOsClinically effective CFTR modulator, used as a benchmark for DAP's efficacy.[3]
This compound (DAP)G542X (UAA), R553X (UAG)16HBE14o- cellsNo restoration of CFTR channel function observed.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted as necessary for specific experimental conditions.

1. Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Intestinal Organoids

This assay is used to quantify CFTR channel function. Activation of CFTR by forskolin (B1673556) leads to the secretion of chloride ions into the organoid lumen, followed by osmotic water movement and organoid swelling.

  • Materials:

    • Patient-derived intestinal organoids (PDIOs) cultured in basement membrane extract (e.g., Matrigel®)

    • Organoid culture medium

    • This compound (DAP)

    • G418 (positive control)

    • DMSO (vehicle control)

    • Forskolin

    • Calcein (B42510) green AM dye (for visualization)

    • 96-well plates

    • Confocal live-cell microscope

  • Protocol:

    • Seed 30-80 PDIOs per well in a 96-well plate with basement membrane extract.

    • Culture the organoids for 24-48 hours.

    • Treat the organoids with varying concentrations of DAP (e.g., 25 µM, 50 µM, 100 µM), G418 (e.g., 100 µM), or DMSO for 24 to 48 hours.[1]

    • After the treatment period, stain the organoids with calcein green AM dye according to the manufacturer's instructions.

    • Add forskolin (typically 5-10 µM) to the culture medium to stimulate CFTR.

    • Immediately begin imaging the organoids using a confocal live-cell microscope at 37°C.

    • Capture images at regular intervals (e.g., every 10-15 minutes) for 1-2 hours.

    • Quantify the change in organoid size (area or volume) over time using image analysis software. The area under the curve (AUC) is a common metric for quantifying the swelling response.

2. SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) Assay for CFTR Function in Patient-Derived Cells

The SPQ assay measures CFTR-mediated halide efflux from cells. SPQ is a fluorescent dye that is quenched by halide ions. Activation of CFTR leads to an efflux of halides and an increase in SPQ fluorescence.

  • Materials:

    • Patient-derived cells (e.g., nasal epithelial cells) cultured on permeable supports

    • SPQ dye

    • Forskolin and IBMX (3-isobutyl-1-methylxanthine) cocktail (cAMP agonists)

    • This compound (DAP)

    • G418

    • DMSO

    • Fluorescence plate reader

  • Protocol:

    • Culture patient-derived cells to confluence on permeable supports.

    • Treat the cells with DAP (e.g., 100 µM), G418 (e.g., 600 µM), or DMSO for 24 hours.

    • Load the cells with SPQ dye according to the manufacturer's protocol. This typically involves hypotonic loading.

    • Wash the cells to remove extracellular SPQ.

    • Place the cell culture plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Stimulate the cells with a forskolin and IBMX cocktail to activate CFTR.

    • Monitor the change in fluorescence over time. An increase in fluorescence indicates CFTR-mediated halide efflux.

3. Single-Channel Patch-Clamp Recording in Human Bronchial Epithelial Cells

This electrophysiological technique allows for the direct measurement of the activity of individual CFTR channels.

  • Materials:

    • Human bronchial epithelial cells (e.g., 16HBE14o-) with CRISPR-Cas9 introduced nonsense mutations (e.g., W1282X, G542X, R553X)

    • This compound (DAP)

    • Cell culture medium

    • Patch-clamp rig with amplifier and data acquisition system

    • Borosilicate glass capillaries for micropipettes

    • Intracellular and extracellular recording solutions

    • Forskolin and IBMX

  • Protocol:

    • Culture the modified 16HBE14o- cells on glass coverslips.

    • Treat the cells with DAP (e.g., 100 µM) for 24 hours prior to recording.[3]

    • Pull micropipettes from borosilicate glass capillaries and fire-polish the tips.

    • Fill the micropipette with the extracellular solution and mount it on the headstage of the patch-clamp amplifier.

    • Approach a single cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

    • Excise a small patch of the membrane in the inside-out configuration.

    • Perfuse the intracellular side of the membrane patch with the intracellular solution containing ATP and the catalytic subunit of protein kinase A (PKA) or a forskolin/IBMX cocktail to activate CFTR channels.

    • Record the single-channel currents at a fixed holding potential.

    • Analyze the recordings to determine channel open probability (Po), single-channel conductance, and open/closed times.

Mandatory Visualizations

G Mechanism of this compound (DAP) Action in CF cluster_0 Cellular Environment DAP This compound (DAP) FTSJ1 FTSJ1 (tRNA methyltransferase) DAP->FTSJ1 inhibits tRNA_Trp tRNA-Trp (unmodified) FTSJ1->tRNA_Trp methylates (inhibited by DAP) Ribosome Ribosome tRNA_Trp->Ribosome enables readthrough at UGA UGA_Codon UGA Premature Stop Codon on CFTR mRNA UGA_Codon->Ribosome stalls translation Truncated_CFTR Truncated CFTR (non-functional) Ribosome->Truncated_CFTR produces Full_Length_CFTR Full-Length CFTR (functional) Ribosome->Full_Length_CFTR produces (after readthrough)

Caption: Mechanism of Action of this compound.

G Experimental Workflow for Evaluating DAP in CF Research cluster_workflow Workflow start Start: Select CF model (PDIOs or cell lines with UGA mutation) treatment Treatment with DAP (various concentrations and durations) start->treatment fis_assay Functional Assay 1: Forskolin-Induced Swelling (FIS) treatment->fis_assay spq_assay Functional Assay 2: SPQ Halide Efflux Assay treatment->spq_assay patch_clamp Electrophysiology: Single-Channel Patch-Clamp treatment->patch_clamp data_analysis Data Analysis: Quantify CFTR function restoration fis_assay->data_analysis spq_assay->data_analysis patch_clamp->data_analysis end Conclusion: Assess therapeutic potential of DAP data_analysis->end

Caption: Experimental workflow for DAP evaluation.

G Logical Relationship of DAP in CF Therapy cluster_logic Logical Flow nonsense_mutation CFTR Gene with UGA Nonsense Mutation ptc_mrna CFTR mRNA with Premature Termination Codon (PTC) nonsense_mutation->ptc_mrna no_protein Truncated/No CFTR Protein ptc_mrna->no_protein readthrough Translational Readthrough of PTC ptc_mrna->readthrough is acted upon by cf_phenotype Cystic Fibrosis Phenotype no_protein->cf_phenotype dap_intervention This compound (DAP) dap_intervention->readthrough induces full_length_protein Full-Length Functional CFTR Protein readthrough->full_length_protein phenotype_rescue Amelioration of CF Phenotype full_length_protein->phenotype_rescue

Caption: Logical relationship of DAP in CF.

References

Application Notes and Protocols: 2,6-Diaminopurine Derivatives in Anti-Flavivirus Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flaviviruses, including Dengue (DENV), Zika (ZIKV), and West Nile (WNV) viruses, represent a significant global health concern with limited therapeutic options. The development of broad-spectrum antiviral agents is a critical strategy to combat these and other emerging viral threats. This document details the application of 2,6-diaminopurine (B158960) derivatives as potent inhibitors of flavivirus replication, focusing on their multi-target mechanism of action and providing protocols for their evaluation.

Recent studies have identified promising this compound derivatives with low micromolar to sub-micromolar efficacy against a range of flaviviruses.[1][2][3] One such lead compound, designated 6i, has demonstrated potent activity against DENV, ZIKV, and WNV, highlighting the potential of this chemical scaffold in anti-flavivirus drug discovery.[1][2]

Mechanism of Action

The antiviral activity of this compound derivatives against flaviviruses is multi-targeted, primarily involving the inhibition of viral replication through interaction with non-structural proteins NS3 and NS5.[1] In vitro resistance and cell-free assay data suggest that these compounds exert a moderate inhibitory effect on the RNA-dependent RNA polymerase (RdRp) activity of the NS5 protein.[1] Furthermore, immunofluorescence studies have shown that treatment with these derivatives leads to a reduction in the expression of both NS3 and NS5 proteins within infected cells.[1] This dual action disrupts the viral replication complex and ultimately inhibits the production of new viral particles.

Flavivirus_Inhibition_Pathway cluster_virus Flavivirus Replication Cycle Viral_Entry Viral Entry & Uncoating Translation Polyprotein Translation Viral_Entry->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly & Release Replication->Assembly Diaminopurine_Derivative This compound Derivative (e.g., 6i) NS5 NS5 Polymerase Diaminopurine_Derivative->NS5 Inhibits Polymerase Activity NS3 NS3 Protease/Helicase Diaminopurine_Derivative->NS3 Reduces Expression NS5->Replication NS3->Replication

Proposed mechanism of this compound derivatives.

Data Presentation: Antiviral Activity

The following table summarizes the in vitro antiviral activity of a lead this compound derivative (6i) against various flaviviruses.

CompoundVirusAssayCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
6i Dengue Virus (DENV)SYRAVERO E61.3>10077[1]
Zika Virus (ZIKV)SYRAVERO E60.55>100182[1]
West Nile Virus (WNV)DYRAVERO E65.3>100>19[1]

SYRA: Secondary Yield Reduction Assay; DYRA: Direct Yield Reduction Assay; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50).

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate this compound derivatives.

Experimental_Workflow Start Start: Compound Synthesis Cytotoxicity 1. Cytotoxicity Assay (MTT) Start->Cytotoxicity Antiviral_Screening 2. Antiviral Screening (CPE/Yield Reduction) Cytotoxicity->Antiviral_Screening Plaque_Reduction 3. Plaque Reduction Assay Antiviral_Screening->Plaque_Reduction Mechanism_Studies 4. Mechanism of Action Studies Plaque_Reduction->Mechanism_Studies Enzymatic_Assays Enzymatic Assays (NS3/NS5) Mechanism_Studies->Enzymatic_Assays Time_of_Addition Time-of-Addition Assay Mechanism_Studies->Time_of_Addition Immunofluorescence Immunofluorescence Mechanism_Studies->Immunofluorescence End End: Lead Optimization Enzymatic_Assays->End Time_of_Addition->End Immunofluorescence->End

General workflow for antiviral drug discovery.
Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that is toxic to the host cells.

Materials:

  • Vero E6 cells (or other suitable host cell line)

  • 96-well cell culture plates

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of the this compound derivative in complete DMEM.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.

  • Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

Objective: To quantify the antiviral activity of the compound by measuring the reduction in viral plaques.

Materials:

  • Vero E6 cells

  • 24-well cell culture plates

  • Flavivirus stock (DENV, ZIKV, or WNV)

  • This compound derivative

  • DMEM with 2% FBS

  • Overlay medium (e.g., DMEM with 1% methylcellulose (B11928114) or Avicel)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

Protocol:

  • Seed Vero E6 cells in 24-well plates to form a confluent monolayer.[4][5]

  • Prepare serial dilutions of the this compound derivative.

  • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

  • Infect the cell monolayers with the virus-compound mixture for 1-2 hours.[6]

  • Remove the inoculum and add 1 mL of overlay medium to each well.[4][5]

  • Incubate the plates at 37°C with 5% CO2 for 3-7 days, depending on the virus.[4][6]

  • Fix the cells with 10% formalin for at least 30 minutes.[5]

  • Remove the overlay and stain the cells with crystal violet solution.

  • Wash the plates with water, allow them to dry, and count the number of plaques.

  • Calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Flavivirus NS5 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay (Primer Extension Assay)

Objective: To determine if the compound directly inhibits the enzymatic activity of the viral polymerase.

Materials:

  • Recombinant Flavivirus NS5 protein

  • Fluorescently labeled RNA primer (e.g., Cy5-labeled)

  • RNA template

  • NTPs (ATP, CTP, GTP, UTP)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • This compound derivative

  • Denaturing polyacrylamide gel

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, RNA template/primer duplex, and the this compound derivative at various concentrations.

  • Initiate the reaction by adding the recombinant NS5 protein and NTPs.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA).

  • Denature the samples by heating and resolve the products on a denaturing polyacrylamide gel.

  • Visualize the fluorescently labeled RNA products using a gel imager.

  • Quantify the band intensities to determine the extent of polymerase inhibition.

Flavivirus NS2B-NS3 Protease Inhibition Assay (Fluorescence-based)

Objective: To assess the inhibitory effect of the compound on the viral protease activity.

Materials:

  • Recombinant Flavivirus NS2B-NS3 protease

  • Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

  • This compound derivative

  • Fluorescence plate reader

Protocol:

  • Add the assay buffer, the this compound derivative at various concentrations, and the recombinant NS2B-NS3 protease to the wells of a microplate.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Calculate the initial reaction velocities and determine the IC50 value of the compound.[7]

Immunofluorescence Assay

Objective: To visualize the effect of the compound on the expression and localization of viral proteins in infected cells.

Materials:

  • Vero E6 cells grown on coverslips

  • Flavivirus

  • This compound derivative

  • Primary antibodies against flavivirus NS3 and NS5 proteins

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Paraformaldehyde (4% in PBS)

  • Triton X-100 (0.1% in PBS)

  • Fluorescence microscope

Protocol:

  • Infect Vero E6 cells grown on coverslips with the flavivirus in the presence or absence of the compound.

  • At different time points post-infection, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).

  • Incubate the cells with primary antibodies against NS3 and NS5.

  • Wash the cells and incubate with fluorescently labeled secondary antibodies and DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analyze the images for changes in the intensity and localization of the viral proteins.[1]

Conclusion

This compound derivatives represent a promising class of broad-spectrum anti-flavivirus compounds. Their multi-target mechanism of action, involving the inhibition of both NS3 and NS5 viral proteins, offers a potential advantage in overcoming drug resistance. The protocols outlined in this document provide a comprehensive framework for the continued investigation and development of these compounds as potential therapeutics for flavivirus infections.

References

Application Notes and Protocols for the Study of 2,6-Diaminopurine in Phage Genomics and Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate evolutionary arms race between bacteriophages and their bacterial hosts, phages have developed a remarkable array of strategies to ensure their propagation. One of the most fascinating is the complete substitution of adenine (B156593) (A) with 2,6-diaminopurine (B158960) (Z) in their genomic DNA. This alteration, creating a "Z-genome," fundamentally changes the biochemical and physical properties of the phage's genetic material, providing significant evolutionary advantages. The Z-base forms three hydrogen bonds with thymine (B56734) (T), in contrast to the two formed by the canonical A-T pair, leading to enhanced DNA stability and resistance to host defense mechanisms.[1][2] This document provides detailed application notes on the significance of the Z-base and protocols for its study, aimed at researchers in genomics, virology, and drug development.

Application Notes

Genomic and Evolutionary Significance of the Z-Base

The substitution of adenine with this compound is a powerful evolutionary adaptation that allows phages to evade host defense systems. Many bacteria utilize restriction-modification systems, which employ restriction endonucleases to cleave foreign DNA at specific recognition sites. By replacing adenine, phages with Z-genomes can render these recognition sites unrecognizable to a broad spectrum of host restriction enzymes, thus protecting their DNA from degradation.[2] This strategy has been observed in various phages, including the cyanophage S-2L and the Acinetobacter phage SH-Ab 15497, suggesting a widespread and successful evolutionary trajectory.[1]

The enhanced thermal stability conferred by the Z-T triple hydrogen bond also likely contributes to phage fitness, potentially offering greater resistance to environmental stressors that can denature DNA. The study of Z-genomes provides a unique window into viral evolution, highlighting the plasticity of the genetic code and the innovative mechanisms viruses employ to thrive.

Biochemical Properties and Advantages of Z-DNA

The primary biochemical advantage of the Z-base is the increased stability it imparts to the DNA duplex. The formation of a third hydrogen bond in Z-T base pairs results in a higher melting temperature (Tm) compared to equivalent A-T pairs. This increased stability can be harnessed in various biotechnological applications, such as the design of high-affinity DNA probes and primers for molecular diagnostics and PCR applications. Furthermore, the altered structure of Z-DNA, including its increased persistence length, can influence DNA-protein interactions, which may have implications for the regulation of gene expression and other cellular processes.

Potential Applications in Drug Development and Biotechnology

The unique properties of Z-DNA and the enzymes involved in its biosynthesis present several opportunities for drug development and biotechnology:

  • Antiviral Targets: The enzymes of the Z-base biosynthetic pathway, such as PurZ, are unique to these phages and absent in their hosts. This makes them excellent and highly specific targets for the development of novel antiviral drugs.

  • Gene Therapy and Synthetic Biology: The enhanced stability of Z-DNA could be exploited in the design of more robust gene delivery vectors and synthetic genetic circuits. Oligonucleotides containing this compound exhibit increased resistance to nucleases and improved hybridization properties.

  • Diagnostics: The high affinity of Z-T pairing can be used to develop highly sensitive and specific diagnostic probes for detecting target DNA or RNA sequences.

Data Presentation

Table 1: Biophysical Properties of Z-DNA vs. A-DNA
PropertyA-DNAZ-DNAReference(s)
Base Pairing with Thymine 2 Hydrogen Bonds3 Hydrogen Bonds[1][2]
Melting Temperature (Tm) BaselineIncrease of 1-3°C per Z-T pair, depending on sequence context[3]
Persistence Length ~50 nmIncreased relative to A-DNA, indicating greater stiffness
Conformation Primarily B-form under physiological conditionsCan adopt A-form or B-form depending on conditions
Table 2: Activity of Restriction Endonucleases on Z-DNA
EnzymeRecognition Site (if specified)Activity on A-DNAActivity on Z-DNAReference(s)
Most Type II Endonucleases VariousActiveNo detectable cleavage[2][4]
TaqI T'CGAActiveActive[2]
MspI C'CGGActiveCan mistake Z-T pairs for G-C pairs, leading to cleavage[2]
SmaI CCC'GGGActiveCan mistake Z-T pairs for G-C pairs, leading to cleavage[2]

Note: This table is not exhaustive and represents a summary of available data. The activity of specific enzymes may vary depending on the sequence context and experimental conditions.

Table 3: Enzymes of the Z-Base Biosynthetic Pathway
EnzymeFunctionSubstrate(s)Product(s)Reference(s)
PurZ Catalyzes the first committed step in Z-base biosynthesis, a homolog of PurA (adenylosuccinate synthetase)dGTP, AspartateN6-succino-2-amino-2'-deoxyadenylate (dSMP)[5][6]
DatZ (dATPase) / DUF550 (MazZ) Hydrolyzes dATP and dGTP to provide precursors for Z-base synthesis and remove adenine from the nucleotide pooldATP, dGTPdAMP, dGMP[5][6]
Host PurB (adenylosuccinate lyase) Converts dSMP to dZMPdSMPdZMP
Host Nucleoside Diphosphate Kinase Phosphorylates dZMP to dZDP and dZTPdZMP, dZDPdZDP, dZTP
DpoZ (DNA Polymerase) Specifically incorporates dZTP into the phage genome while excluding dATPdZTPZ-containing DNA[5][6]

Note: Specific kinetic parameters (Km, kcat) for these enzymes are a subject of ongoing research and are not yet fully available in the public domain.

Mandatory Visualizations

Z_Base_Biosynthesis_Pathway dGTP dGTP dGMP dGMP dGTP->dGMP DatZ / MazZ dATP dATP DatZ_MazZ DatZ / MazZ dATP->DatZ_MazZ Hydrolysis to remove A Asp Aspartate PurZ PurZ PurB Host PurB NDK Host NDKs dSMP dSMP dGMP->dSMP PurZ dZMP dZMP dSMP->dZMP Host PurB dZDP dZDP dZMP->dZDP Host NDKs dZTP dZTP dZDP->dZTP Host NDKs Z_DNA Z-DNA Genome dZTP->Z_DNA DpoZ DpoZ DpoZ (Phage DNA Polymerase)

Caption: Biosynthetic pathway of the Z-base in phages.

Z_Base_Detection_Workflow start Phage Culture with High Titer dna_extraction Phage DNA Extraction (e.g., Phenol-Chloroform or Kit-based) start->dna_extraction hydrolysis Enzymatic Hydrolysis to Nucleosides (e.g., Nuclease P1, Alkaline Phosphatase) dna_extraction->hydrolysis lcms LC-MS/MS Analysis hydrolysis->lcms quantification Quantification of dZ (Comparison to standards) lcms->quantification confirmation Confirmation of Complete A to Z Substitution quantification->confirmation

Caption: Experimental workflow for Z-base detection.

Experimental Protocols

Protocol 1: Identification and Quantification of this compound (dZ) in Phage Genomic DNA by LC-MS/MS

This protocol outlines the steps for extracting phage DNA, hydrolyzing it to individual nucleosides, and analyzing the composition using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • High-titer phage lysate (>10^10 PFU/mL)

  • DNase I and RNase A

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform

  • Isopropanol

  • 70% Ethanol

  • Nuclease P1

  • Alkaline Phosphatase (Calf Intestinal)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • LC-MS grade water and acetonitrile

  • Formic acid

  • 2'-deoxyguanosine (dG), 2'-deoxycytidine (B1670253) (dC), thymidine (B127349) (T), 2'-deoxyadenosine (B1664071) (dA), and 2,6-diamino-2'-deoxyriboside (dZ) standards

  • LC-MS/MS system with a C18 column

Procedure:

  • Phage DNA Extraction (Phenol-Chloroform Method): a. To 1 mL of high-titer phage lysate, add DNase I and RNase A to a final concentration of 10 µg/mL each to degrade any contaminating host nucleic acids. Incubate at 37°C for 1 hour. b. Add Proteinase K to a final concentration of 50 µg/mL and EDTA to 20 mM. Incubate at 56°C for 1 hour to inactivate nucleases and digest phage capsids. c. Add an equal volume of phenol:chloroform:isoamyl alcohol. Vortex gently for 1 minute and centrifuge at 12,000 x g for 10 minutes. d. Carefully transfer the upper aqueous phase to a new tube. e. Add an equal volume of chloroform, vortex, and centrifuge as in step 1c. Transfer the aqueous phase to a new tube. f. Precipitate the DNA by adding 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour. g. Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA. h. Wash the DNA pellet twice with 1 mL of 70% ethanol. i. Air dry the pellet and resuspend in 50 µL of nuclease-free water.

  • Enzymatic Hydrolysis of DNA to Nucleosides: a. To 10 µg of purified phage DNA, add Nuclease P1 (2 units) in a buffer containing 30 mM sodium acetate (pH 5.3) and 1 mM ZnCl2. Incubate at 37°C for 2 hours. b. Add alkaline phosphatase (5 units) and adjust the pH to ~8.0 with ammonium bicarbonate buffer. Incubate at 37°C for an additional 2 hours. c. Centrifuge the reaction mixture at 10,000 x g for 5 minutes and collect the supernatant containing the digested nucleosides.

  • LC-MS/MS Analysis: a. Prepare a standard curve using known concentrations of dG, dC, T, dA, and dZ. b. Inject the hydrolyzed sample and the standards onto a C18 reverse-phase column. c. Use a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) for separation. d. Set the mass spectrometer to operate in positive ion mode with Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each nucleoside. e. Quantify the amount of each nucleoside in the sample by comparing the peak areas to the standard curve. The absence of a dA peak and the presence of a dZ peak confirms the complete substitution.

Protocol 2: Assessing Restriction Endonuclease Resistance of Z-DNA

This protocol provides a method to compare the cleavage efficiency of restriction enzymes on Z-containing phage DNA versus standard A-containing DNA (e.g., lambda DNA or a PCR product).

Materials:

  • Purified Z-containing phage DNA (from Protocol 1)

  • Control A-containing DNA (e.g., lambda DNA)

  • Restriction endonucleases of interest

  • Appropriate 10X restriction enzyme reaction buffers

  • Agarose (B213101)

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • DNA size marker (ladder)

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Set up Restriction Digests: a. For each enzyme to be tested, prepare two reaction tubes. b. In "Tube Z," add 1 µg of Z-containing phage DNA. c. In "Tube A," add 1 µg of control A-containing DNA. d. To each tube, add 2 µL of the appropriate 10X reaction buffer, 1 µL of the restriction enzyme (typically 10 units), and nuclease-free water to a final volume of 20 µL. e. Prepare two additional control tubes, one for each DNA type, containing all components except the enzyme ("no enzyme" controls). f. Incubate all tubes at the optimal temperature for the specific restriction enzyme for 1-2 hours.

  • Agarose Gel Electrophoresis: a. Prepare a 1% agarose gel in 1X TAE buffer. b. Add 4 µL of 6X DNA loading dye to each 20 µL digestion reaction. c. Load the entire volume of each reaction into separate wells of the agarose gel, including a DNA size marker. d. Run the gel at 100V for 60-90 minutes, or until the dye front has migrated sufficiently.

  • Analysis: a. Stain the gel with an appropriate DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize the DNA bands under UV light. b. Compare the banding patterns. The control A-DNA should show a distinct pattern of fragments. c. If the Z-DNA lane shows a single, high-molecular-weight band similar to the "no enzyme" control, the enzyme is unable to cleave the Z-DNA. d. If the Z-DNA lane shows a smear or a different banding pattern compared to the A-DNA, it indicates partial or altered cleavage activity. The degree of digestion can be qualitatively assessed by the reduction in the intensity of the high-molecular-weight band and the appearance of smaller fragments.

Conclusion

The discovery of this compound in phage genomes has opened up new avenues of research in virology, evolution, and biotechnology. The protocols and data presented here provide a framework for researchers to investigate this fascinating biological system. Further characterization of the Z-base biosynthetic pathway and its enzymes will undoubtedly reveal more about the intricate co-evolution of phages and bacteria and may lead to the development of novel therapeutics and biotechnological tools.

References

Application Notes and Protocols for Non-enzymatic RNA Replication with 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of non-enzymatic RNA replication is fundamental to understanding the origins of life and the transition to an "RNA world," a hypothetical stage in which RNA molecules stored genetic information and catalyzed chemical reactions. A significant challenge in non-enzymatic template-directed RNA synthesis is the inefficiency and bias of copying with the canonical nucleotides (A, U, C, G), particularly the weaker A:U base pair compared to the G:C pair.[1][2] To address this, researchers have investigated the use of 2,6-diaminopurine (B158960) (DAP or D), an analog of adenine (B156593) (A), which forms three hydrogen bonds with uracil (B121893) (U), creating a more stable D:U pair, comparable to the G:C pair.[2][3] This enhanced stability has the potential to lead to more efficient and less biased non-enzymatic copying of RNA templates.[1][2]

These application notes provide an overview of the use of DAP in non-enzymatic RNA replication, including its impact on reaction kinetics, fidelity, and overall efficiency. Detailed protocols for key experiments are provided to enable researchers to implement these techniques in their own laboratories. DAP has been identified as a potentially prebiotic nucleobase, having been detected in carbonaceous meteorites, suggesting its availability on the early Earth.[2] Furthermore, its photostability and potential role in repairing DNA lesions under prebiotic conditions strengthen the case for its significance in the origins of life.[1][4][5][6]

Key Advantages of Using this compound in Non-enzymatic RNA Replication

  • Increased Thermal Stability: The D:U base pair, with its three hydrogen bonds, is significantly more stable than the canonical A:U base pair.[2] This increased stability can enhance the efficiency of template-directed polymerization, especially at lower substrate concentrations.[2]

  • Reduced Bias in Copying: By strengthening the pairing with uracil, DAP helps to balance the incorporation rates of purines and pyrimidines, mitigating the bias towards G and C incorporation seen with the standard four bases.[1][2]

  • Higher Fidelity under Competitive Conditions: While DAP can form a wobble base pair with cytosine (C), studies have shown that in a competitive environment with all four nucleotides present, the DUCG genetic system exhibits a lower mismatch frequency compared to the canonical AUCG system.[2][7]

  • Prebiotic Relevance: The potential for prebiotic synthesis of DAP and its presence in meteorites lend support to its possible role in the earliest forms of genetic information transfer.[1][2]

Data Presentation

Table 1: Comparison of Mismatch Frequencies in AUCG vs. DUCG Non-enzymatic Primer Extension
Template BaseIncoming Nucleotide (Mismatch)Mismatch Frequency (%) (AUCG System)Mismatch Frequency (%) (DUCG System)
CAData not explicitly quantified in snippets-
CD-Elevated in non-competitive settings, but reduced in competition with G[2][7]
UCData not explicitly quantified in snippetsData not explicitly quantified in snippets
GUData not explicitly quantified in snippetsData not explicitly quantified in snippets
A/DGData not explicitly quantified in snippetsData not explicitly quantified in snippets

Note: The provided search results emphasize the overall lower mismatch frequency in the DUCG system under competitive conditions but do not provide specific quantitative values for all possible mismatches in a directly comparable table format. The D:C mismatch is noted as a concern but is outcompeted by the correct G:C pairing.

Table 2: Influence of Reaction Conditions on Primer Extension
ConditionAUCG System Product DistributionDUCG System Product DistributionKey Observation
10 mM MgCl₂, 10 mM NNBiased towards G and C incorporationMore even product distributionDUCG system reduces bias in nucleotide incorporation.[1][2]
10 mM MgCl₂, 20 mM NNBiased towards G and C incorporationMore even product distributionIncreased bridged dinucleotide concentration does not eliminate the balancing effect of DAP.[1][2]
100 mM MgCl₂, 20 mM N*NBiased towards G and C incorporationMore even product distributionThe DUCG system maintains a more even product distribution even at high magnesium concentrations.[1][2]

N*N refers to imidazolium-bridged dinucleotides.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Synthesize Activated Nucleotides (e.g., 2-MeImpD) mix Combine Primer/Template, Activated Nucleotides, and Buffer start->mix template_prep Prepare Primer/Template Hairpin Construct template_prep->mix reagents Prepare Reaction Buffer (e.g., Tris-HCl, MgCl2) reagents->mix incubate Incubate at Controlled Temperature (e.g., 24h) mix->incubate quench Quench Reaction (e.g., EDTA) incubate->quench analysis_choice Analysis Method quench->analysis_choice gel Denaturing PAGE analysis_choice->gel  Qualitative/  Low-throughput nerpe_seq NERPE-Seq analysis_choice->nerpe_seq Quantitative/ High-throughput   results Quantify Efficiency and Fidelity gel->results nerpe_seq->results

Caption: Workflow for a non-enzymatic RNA primer extension experiment.

chemical_logic cluster_canonical Canonical A:U Base Pair cluster_dap DAP:U Base Pair A Adenine (A) U_A Uracil (U) A->U_A 2 H-bonds result_A Weaker Interaction, Biased Incorporation A->result_A DAP This compound (D) U_DAP Uracil (U) DAP->U_DAP 3 H-bonds result_DAP Stronger Interaction, More Efficient & Less Biased Incorporation DAP->result_DAP

Caption: Comparison of hydrogen bonding in A:U and D:U base pairs.

Experimental Protocols

Protocol 1: Non-enzymatic RNA Primer Extension with Activated Mononucleotides

This protocol describes a typical non-enzymatic primer extension reaction to assess the efficiency and fidelity of nucleotide incorporation opposite a template sequence.

Materials:

  • RNA primer and template oligonucleotides (HPLC-purified)

  • Activated mononucleotides (e.g., 2-methylimidazole (B133640) derivatives of D, U, C, and G)

  • Reaction Buffer: 200 mM Tris-HCl, pH 8.0

  • MgCl₂ solution: 1 M

  • Quenching Buffer: 25 mM EDTA in formamide, with a complementary DNA sequence to the template.[8]

  • Nuclease-free water

Procedure:

  • Annealing Primer and Template: a. Prepare an annealing solution with the RNA primer and template at a 1:1.5 ratio (e.g., 7.5 µM primer, 12.5 µM template) in a buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 1 mM EDTA.[8] b. Heat the solution to 85°C for 30 seconds, then cool slowly to 25°C at a rate of 0.1°C/s in a thermal cycler.[8]

  • Reaction Setup: a. Dilute the annealed primer/template solution with reaction buffer and MgCl₂ to achieve final concentrations of 1.5 µM primer, 2.5 µM template, 200 mM Tris-HCl (pH 8.0), and 100 mM MgCl₂.[8] b. Freshly prepare a solution of the desired activated mononucleotides (e.g., a mix of *D, *U, *C, and *G for competitive incorporation studies) at the desired final concentration (e.g., 20 mM total).[8]

  • Initiation and Incubation: a. Initiate the reaction by adding the activated mononucleotides to the primer/template solution. b. Incubate the reaction at a constant temperature (e.g., 25°C) for a specified time course (e.g., 24 hours).[2]

  • Quenching: a. At designated time points, take aliquots of the reaction and add them to the quenching buffer to stop the reaction.[8]

  • Analysis: a. Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). The extended primer products will migrate slower than the unextended primer. b. For high-throughput quantitative analysis of fidelity, utilize Nonenzymatic RNA Primer Extension Sequencing (NERPE-Seq).[1][2]

Protocol 2: Synthesis of 2-Aminoimidazole Activated Trinucleotides

This protocol outlines the synthesis of activated trinucleotide helpers, which can facilitate primer extension by forming a highly reactive monomer-bridged-trimer intermediate.[1]

Materials:

Procedure:

  • Preparation of Trinucleotides: a. Synthesize the 5'-phosphorylated trinucleotides using standard solid-phase RNA synthesis.[8] b. Deprotect and purify the trinucleotides by reverse-phase flash chromatography.[8] c. Lyophilize the purified trinucleotides.[8]

  • Activation Reaction: a. Dissolve the purified trinucleotide (1 equivalent) in anhydrous DMF.[8] b. Add 2-aminoimidazole hydrochloride (40 equivalents) and triphenylphosphine (40 equivalents).[8] c. Add anhydrous pyridine and triethylamine to the reaction mixture. d. Stir the reaction at room temperature for several hours.

  • Purification: a. Purify the activated trinucleotide by preparatory-scale reverse-phase HPLC.[8] b. Collect and lyophilize the fractions corresponding to the desired product, confirming its identity by mass spectrometry.[8]

Protocol 3: Nonenzymatic RNA Primer Extension Sequencing (NERPE-Seq)

This protocol provides a high-level overview of the NERPE-Seq method for analyzing the fidelity and efficiency of non-enzymatic RNA replication.[1][2]

Procedure:

  • Primer Extension Reaction: a. Perform a non-enzymatic primer extension reaction as described in Protocol 1, using a self-priming hairpin construct with a randomized template region (e.g., 6N).[2] b. Use two sets of mixed bridged dinucleotides (N*N), one for the AUCG system and one for the DUCG system.[2] c. Incubate the reaction for 24 hours.[2]

  • Library Preparation: a. Ligate adapters to the 3' end of the reaction products. b. Perform reverse transcription to generate cDNA. c. Amplify the cDNA library using PCR.

  • Sequencing: a. Sequence the prepared library using a high-throughput sequencing platform.

  • Data Analysis: a. Align the sequencing reads to the template sequence. b. Analyze the frequency of correct incorporations and mismatches at each position in the template. c. Compare the fidelity and product distribution between the AUCG and DUCG systems.

Conclusion

The substitution of adenine with this compound in non-enzymatic RNA replication systems offers a promising avenue for achieving more efficient and less biased copying of genetic information. The enhanced stability of the D:U base pair contributes to improved performance, particularly in competitive reaction environments. The provided protocols and data serve as a valuable resource for researchers investigating the fundamental processes of prebiotic replication and for those in drug development exploring novel nucleic acid-based therapeutics and diagnostic tools. Further research into the role of DAP and other nucleotide analogs will continue to advance our understanding of the chemical origins of life and expand the toolkit for synthetic biology.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Diaminopurine (DAP)-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemical synthesis of 2,6-diaminopurine (B158960) (DAP)-modified oligonucleotides. It is intended for researchers, scientists, and professionals in drug development who are utilizing this modification in their work.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of incorporating this compound (DAP) into oligonucleotides?

A1: Incorporating this compound (DAP) in place of adenine (B156593) (A) offers several key advantages. DAP forms three hydrogen bonds with thymine (B56734) (T) in DNA and uracil (B121893) (U) in RNA, in contrast to the two hydrogen bonds formed by adenine.[1][2] This modification leads to increased thermal stability of the oligonucleotide duplex, with an increase of approximately 1-2 °C in melting temperature (Tm) per DAP substitution.[1] This enhanced binding affinity is beneficial for applications requiring high specificity and strong hybridization, such as in antisense oligonucleotides and siRNA.[3][4] Additionally, the use of DAP can help to destabilize A-G wobble mismatches, thereby increasing sequence specificity.[3][4]

Q2: What are the most common challenges encountered during the chemical synthesis of DAP-modified oligonucleotides?

A2: The primary challenges in synthesizing DAP-modified oligonucleotides stem from the presence of two exocyclic amino groups with different reactivities.[1] This leads to difficulties in:

  • Protection and Deprotection: Finding suitable protecting groups for both amino functions that are stable during synthesis and can be removed efficiently without damaging the oligonucleotide is a significant hurdle.[1][5] Incomplete deprotection can lead to a heterogeneous final product.

  • Side Reactions: Unwanted chemical modifications can occur during the synthesis cycle. For instance, the capping step with acetic anhydride (B1165640) can lead to the formation of an N(2)-acetyl-2,6-diaminopurine impurity from the guanine (B1146940) base.[6][7]

  • Low Coupling Efficiency: DAP phosphoramidites may exhibit lower coupling efficiencies compared to standard phosphoramidites, leading to a higher proportion of truncated sequences.[1]

  • Purification: The final purification of the full-length DAP-modified oligonucleotide from failed sequences and other impurities can be challenging.[1]

Q3: Are there alternative strategies to the traditional phosphoramidite (B1245037) approach for incorporating DAP?

A3: Yes, a postsynthetic modification strategy has been developed to circumvent the challenges associated with protected DAP phosphoramidites.[1][8] This method involves incorporating a 2-fluoro-6-amino-adenosine phosphoramidite into the oligonucleotide during standard solid-phase synthesis. The 2-fluoro group is then displaced by ammonia (B1221849) during the final deprotection step to yield the desired this compound modification.[1][8][9] This approach avoids the need for complex protection and deprotection schemes for the DAP base itself.[1][8]

Troubleshooting Guides

Issue 1: Low Yield of Full-Length Oligonucleotide

This is often indicated by a weak signal for the full-length product on HPLC or gel electrophoresis.

Potential Cause Recommended Solution
Low Coupling Efficiency of DAP Phosphoramidite - Verify Phosphoramidite Quality: Ensure the DAP phosphoramidite is of high purity and has not degraded. Use fresh phosphoramidite if possible.[10] - Optimize Coupling Time: Increase the coupling time for the DAP monomer to allow for complete reaction.[10] - Check Activator: Use a fresh, anhydrous solution of a suitable activator (e.g., DCI, BTT).[10]
Inefficient Deprotection - Prolonged Deprotection Time: If using a protected DAP phosphoramidite, the deprotection conditions may be insufficient. Some protecting groups require extended treatment with ammonia (e.g., 2-3 days).[5] - Use a More Labile Protecting Group: Consider using a DAP phosphoramidite with a more labile protecting group, such as phenoxyacetyl (Pac), which can be removed under standard ammonia deprotection conditions.[5]
Formation of Secondary Structures - Use of Denaturing Agents: For sequences prone to forming secondary structures that can hinder synthesis, consider adding denaturants like formamide (B127407) or urea (B33335) to the synthesis cycle.[] - Increase Synthesis Temperature: Temporarily increasing the temperature during the coupling step can help disrupt secondary structures.[]
Issue 2: Presence of Unexpected Impurities in the Final Product

This is typically observed as extra peaks in the mass spectrometry or HPLC analysis of the purified oligonucleotide.

Potential Cause Recommended Solution
N(2)-acetyl-2,6-diaminopurine Impurity - Investigate Capping Reagent: This impurity can arise from the conversion of a protected guanine base during the acetyl capping step.[6][7] - Alternative Capping Agents: Consider using a non-acetylating capping reagent if this impurity is prevalent.
G-to-A Substitution - Amination of Guanine: Guanine can be converted to DAP through amination during synthesis, which is then read as an adenine by polymerases.[12] - Optimize Synthesis Conditions: Ensure all reagents are of high quality and that the synthesis is performed under anhydrous conditions to minimize side reactions.
Incomplete Deprotection - Verify Deprotection Conditions: Ensure the deprotection time and temperature are adequate for the specific protecting groups used on the DAP monomer and other bases.[5] - Analyze Intermediates: If possible, analyze the crude product before purification to identify partially deprotected species.

Experimental Protocols

Standard Phosphoramidite Synthesis Cycle for Oligonucleotide Synthesis

The solid-phase synthesis of oligonucleotides using the phosphoramidite method is a cyclical process involving four main steps for the addition of each nucleotide.[][14]

  • Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is protected by a dimethoxytrityl (DMT) group. This group is removed by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane, to expose the free 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole, 4,5-dicyanoimidazole (B129182) (DCI), or 5-benzylthio-1H-tetrazole (BTT), is added. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.[] This step is carried out under anhydrous conditions.

  • Capping: To prevent unreacted 5'-hydroxyl groups (from incomplete coupling) from participating in subsequent cycles, a capping step is performed. This is typically done using a mixture of acetic anhydride and 1-methylimidazole, which acetylates the unreacted hydroxyl groups, rendering them inert.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphotriester linkage. This is usually achieved using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Postsynthetic Conversion of 2-Fluoro-6-aminopurine to this compound

This protocol is adapted from a strategy that avoids the use of protected DAP phosphoramidites.[1][8]

  • Oligonucleotide Synthesis: Synthesize the oligonucleotide on a solid support using standard phosphoramidite chemistry, incorporating the 2-fluoro-6-amino-adenosine phosphoramidite at the desired positions.

  • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. This is typically done by treating the support with concentrated aqueous ammonia at an elevated temperature (e.g., 60-65 °C) for several hours (e.g., 5 hours).[1][8] This step also facilitates the nucleophilic substitution of the 2-fluoro group by ammonia to form the this compound.

  • Special Considerations for RNA: For RNA oligonucleotides containing 2'-silyl protecting groups, a two-step deprotection is necessary. First, treat with concentrated ammonia at 65 °C for 5 hours to convert the 2-fluoro-6-aminopurine to DAP and cleave from the support. Following this, treat with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF), to remove the 2'-silyl protecting groups.[1][8] Performing the ammonia treatment at room temperature first to avoid RNA degradation is not effective for the fluoro-to-amino conversion.[1][8]

  • Purification: The resulting DAP-modified oligonucleotide is then purified using standard methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizations

G cluster_cycle Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT group) Coupling 2. Coupling (Add activated phosphoramidite) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate (B84403) linkage) Capping->Oxidation Oxidation->Deblocking Repeat for next monomer End Cleavage and Deprotection of full-length oligonucleotide Oxidation->End Start Start with solid support -bound nucleoside Start->Deblocking

Caption: Standard phosphoramidite synthesis cycle for oligonucleotide elongation.

G cluster_coupling Troubleshooting Coupling cluster_deprotection Troubleshooting Deprotection cluster_impurities Troubleshooting Impurities Problem Low Yield or Purity of DAP-Oligonucleotide Check_Coupling Check Coupling Efficiency Problem->Check_Coupling Check_Deprotection Verify Deprotection Protocol Problem->Check_Deprotection Check_Impurities Analyze for Impurities Problem->Check_Impurities Optimize_Time Increase Coupling Time Check_Coupling->Optimize_Time Fresh_Reagents Use Fresh Phosphoramidite and Activator Check_Coupling->Fresh_Reagents Extend_Time Extend Deprotection Time/ Increase Temperature Check_Deprotection->Extend_Time Change_Protecting_Group Use More Labile Protecting Group Check_Deprotection->Change_Protecting_Group Change_Capping Use Alternative Capping Reagent Check_Impurities->Change_Capping Purification Optimize Purification (e.g., HPLC gradient) Check_Impurities->Purification

Caption: Troubleshooting workflow for DAP-oligonucleotide synthesis.

References

Overcoming protection and deprotection issues in 2,6-diaminopurine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the protection and deprotection challenges encountered during the synthesis of 2,6-diaminopurine (B158960) (DAP) and its derivatives, particularly for oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the protection of this compound (DAP) so challenging?

The primary challenge in protecting this compound lies in the different reactivities of its two exocyclic amino groups (N2 and N6). This disparity makes it difficult to achieve selective protection and can lead to a mixture of products, including unprotected, mono-protected, and di-protected species. Traditional protection strategies often result in low yields and complex purification procedures.[1]

Q2: What are the common strategies for protecting the amino groups of DAP?

There are two main approaches for protecting DAP during chemical synthesis:

  • Homoprotection: This strategy involves using the same protecting group for both the N2 and N6 amino groups. Common protecting groups used in this approach include benzoyl (Bz), acetyl (Ac), isobutyryl (iBu), dimethylformamidine (dmf), phenoxyacetyl (Pac), and fluorenylmethyloxycarbonyl (Fmoc). However, this method is often hampered by the issues of differential reactivity, leading to low yields of the desired di-protected product and inefficient deprotection.[1]

  • Heteroprotection: This strategy uses different protecting groups for the N2 and N6 positions, offering orthogonal control over deprotection. While this provides greater synthetic flexibility, it significantly complicates the overall synthesis with additional steps and potential for lower overall yields.[1]

Q3: Is there a way to bypass the challenges of protecting DAP in oligonucleotide synthesis?

Yes, a highly effective modern approach avoids the direct use of protected DAP phosphoramidites altogether. This "postsynthetic" strategy utilizes a 2-fluoro-6-aminopurine (2-F-AP) phosphoramidite (B1245037) as a precursor to DAP.[1][2]

  • Mechanism: The electron-withdrawing 2-fluoro group deactivates the N6-amino group, preventing its reaction during oligonucleotide synthesis and thus eliminating the need for a protecting group.[1][2]

  • Conversion to DAP: After the oligonucleotide is fully assembled, a standard final deprotection step with aqueous ammonia (B1221849) displaces the 2-fluoro group, efficiently converting the precursor into the desired this compound residue.[1][2]

This strategy simplifies the synthesis, avoids the low yields and purification difficulties associated with protected DAP monomers, and is compatible with standard automated DNA/RNA synthesis.[1]

Troubleshooting Guides

Issue 1: Low Yields of Protected this compound Monomer

Potential Cause: The differential reactivity of the N2 and N6 amino groups leads to the formation of multiple products (mono- and di-protected) and unreacted starting material, making isolation of the desired product difficult and reducing its yield.[1]

Recommended Solution:

  • Adopt the 2-Fluoro-6-Aminopurine Postsynthetic Strategy: This is the most robust solution to circumvent the low yields associated with traditional protection chemistries. The synthesis of the 2-F-AP phosphoramidite precursor is efficient and avoids the problematic protection/deprotection steps of DAP itself.[1][2] Yields for the key steps in this strategy are significantly higher than those for traditional DAP protection schemes.

Issue 2: Incomplete Deprotection of DAP Residues

Potential Cause: The protecting groups on DAP, particularly when using a homoprotection strategy, can be sterically hindered or require harsh conditions for complete removal, which may not be compatible with other sensitive moieties in the molecule (e.g., in a modified oligonucleotide).

Recommended Solutions:

  • Optimize Deprotection Conditions: For standard oligonucleotide deprotection involving the conversion of 2-F-AP to DAP, ensure fresh and concentrated ammonium (B1175870) hydroxide (B78521) is used at the recommended temperature and time (e.g., 5 hours at 60-65 °C).[1]

  • Use Orthogonal Protecting Groups: If a traditional protection strategy is unavoidable, employ a heteroprotection scheme with orthogonal protecting groups. This allows for selective and more controlled deprotection under specific, milder conditions.

  • Consider Alternative Deprotection Reagents: For sensitive oligonucleotides, milder deprotection cocktails may be necessary. For example, potassium carbonate in methanol (B129727) is used for UltraMILD monomers, which can be an alternative if the standard ammonia treatment is too harsh.[3][4]

Issue 3: Degradation of RNA during Deprotection of DAP-containing Oligonucleotides

Potential Cause: When synthesizing RNA containing DAP via the 2-F-AP strategy, the standard high-temperature ammonia treatment required for the fluoro-to-amino conversion can cause degradation of the RNA backbone.[1]

Recommended Solution: A two-step deprotection protocol is required to preserve the integrity of the RNA:

  • Initial Ammonia Treatment: Perform the ammonia treatment at room temperature. This is sufficient to cleave the oligonucleotide from the solid support and remove other base-protecting groups without degrading the RNA. This step is followed by a silyl (B83357) deprotection using a reagent like triethylamine (B128534) trihydrofluoride (Et₃N·3HF).[1]

  • Fluoro-to-Amino Conversion: After the initial deprotection and purification, a second, separate ammonia treatment at a higher temperature (e.g., 65 °C for 5 hours) is performed to convert the 2-fluoro-6-aminopurine into this compound.[1]

Data Presentation

Table 1: Comparison of Synthetic Strategies for DAP Incorporation

StrategyApproachKey AdvantagesKey DisadvantagesTypical Yields
Traditional Protection Direct use of a protected DAP phosphoramidite (e.g., with Benzoyl, Fmoc).Conceptually straightforward.Low yields, difficult purification, inefficient deprotection.[1]Generally low and variable.[1]
Postsynthetic Modification Use of a 2-Fluoro-6-Aminopurine phosphoramidite precursor.High yields, no protection/deprotection issues for DAP, simplified synthesis.[1][2]Requires a final, efficient conversion step; special handling for RNA.Good to excellent (see Table 2).[1][2]

Table 2: Representative Yields in the 2-Fluoro-6-Aminopurine Postsynthetic Strategy

StepProductYield (%)
Diazotization/Fluorination & DMTr Protection (2'-deoxy)5'-O-DMTr-2-fluoro-6-aminopurine-2'-deoxyriboside27%
Diazotization/Fluorination & DMTr Protection (2'-F)5'-O-DMTr-2-fluoro-6-aminopurine-2'-F-riboside66%
Diazotization/Fluorination & DMTr Protection (2'-OMe)5'-O-DMTr-2-fluoro-6-aminopurine-2'-OMe-riboside60%
Phosphitylation (2'-deoxy)2'-deoxy-2-F-AP Phosphoramidite71%
Phosphitylation (2'-F)2'-F-2-F-AP Phosphoramidite84%
Phosphitylation (2'-OMe)2'-OMe-2-F-AP Phosphoramidite85%
Phosphitylation (LNA)LNA-2-F-AP Phosphoramidite85%
Data sourced from a study on a postsynthetic strategy for DAP incorporation.[1][2]

Experimental Protocols

Protocol 1: Postsynthetic Conversion of 2-Fluoro-6-Aminopurine to this compound in DNA Oligonucleotides

This protocol outlines the final cleavage and deprotection step for a DNA oligonucleotide synthesized using a 2-fluoro-6-aminopurine phosphoramidite precursor.

Materials:

  • CPG solid support with synthesized oligonucleotide.

  • Concentrated aqueous ammonium hydroxide (28-30%).

  • Screw-cap pressure-tight vial.

Procedure:

  • Transfer the CPG support containing the synthesized oligonucleotide from the synthesis column to a 2 mL pressure-tight vial.

  • Add 1.5 mL of concentrated aqueous ammonium hydroxide to the vial.

  • Seal the vial tightly. Ensure the cap is secure to prevent leakage at high temperatures.

  • Place the vial in a heating block or oven pre-heated to 60-65 °C.

  • Heat the mixture for 5 hours. This single step performs three simultaneous actions:

    • Cleavage of the oligonucleotide from the CPG support.

    • Removal of standard protecting groups (e.g., on A, C, and G bases and the phosphate (B84403) backbone).

    • Nucleophilic aromatic substitution of the 2-fluoro group by ammonia to form the this compound residue.[1][2]

  • After 5 hours, remove the vial from the heat source and allow it to cool completely to room temperature.

  • Carefully open the vial.

  • Filter the solution to remove the CPG beads. A syringe filter or simple decanting can be used.

  • The resulting aqueous solution contains the deprotected DAP-modified oligonucleotide, which can be further purified by standard methods like HPLC or desalting.

Visualizations

Diagram 1: The Challenge of Protecting this compound cluster_protection Protection Reaction cluster_products Resulting Mixture DAP This compound (DAP) N6-Amino N2-Amino Reactivity Different Reactivity DAP:n6->Reactivity DAP:n2->Reactivity Unprotected Unprotected DAP DAP->Unprotected Low Selectivity MonoProtected Mono-Protected (N6 or N2) DAP->MonoProtected Low Selectivity DiProtected Desired Di-Protected DAP DAP->DiProtected Low Selectivity ProtectingAgent Protecting Agent (e.g., Benzoyl Chloride) ProtectingAgent->DAP

Caption: The differential reactivity of the two amino groups in DAP complicates protection reactions.

Diagram 2: Traditional DAP Synthesis Workflow Start Start with DAP Nucleoside Protect Protect N2 and N6 Amino Groups (e.g., with Benzoyl) Start->Protect Purify1 Purify Di-Protected DAP Protect->Purify1 Often low yield Phosphitylate Phosphitylation Purify1->Phosphitylate OligoSynth Incorporate into Oligonucleotide Synthesis Phosphitylate->OligoSynth Deprotect Final Deprotection OligoSynth->Deprotect Harsh conditions may be needed

Caption: Workflow for traditional synthesis using a protected DAP phosphoramidite.

Diagram 3: Postsynthetic DAP Strategy Workflow Start Start with DAP Nucleoside Diazotize Diazotization/ Fluorination Start->Diazotize Product1 2-Fluoro-6-Aminopurine (2-F-AP) Nucleoside Diazotize->Product1 Phosphitylate Phosphitylation Product1->Phosphitylate Product2 2-F-AP Phosphoramidite (No Protection Needed) Phosphitylate->Product2 High yield OligoSynth Incorporate into Oligonucleotide Synthesis Product2->OligoSynth Deprotect Final Deprotection with NH₃ OligoSynth->Deprotect Simultaneous Conversion 2-F-AP → DAP FinalProduct Final DAP-containing Oligonucleotide Deprotect->FinalProduct

References

Technical Support Center: Optimizing PCR with 2,6-Diaminopurine (DAP) Primers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diaminopurine (B158960) (DAP) modified primers in Polymerase Chain Reaction (PCR).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and how does it affect my PCR?

A1: this compound (DAP), also known as 2-aminoadenine, is an analog of adenine (B156593). The key difference is an additional amino group at the 2-position of the purine (B94841) ring. This modification allows DAP to form three hydrogen bonds with thymine (B56734) (T) in a DNA duplex, in contrast to the two hydrogen bonds formed between adenine (A) and thymine.[1] This stronger interaction significantly increases the thermal stability of the DNA duplex.[1][2][3]

Q2: Why should I use DAP-modified primers in my PCR?

A2: The increased binding affinity of DAP-containing primers offers several advantages in PCR applications:

  • Enhanced Primer Binding and Specificity: The higher melting temperature (Tm) of DAP-modified primers allows for the use of higher annealing temperatures.[1] This can reduce non-specific primer binding and lead to cleaner PCR products.

  • Improved Amplification of GC-rich Templates: The increased stability can help in amplifying challenging templates with high GC content.

  • Increased Mismatch Discrimination: The greater stability of DAP-T base pairs can enhance the discrimination against mismatched base pairs.[4]

Q3: How does the incorporation of DAP affect the melting temperature (Tm) of my primers?

A3: The incorporation of DAP significantly increases the melting temperature (Tm) of the primers. The exact increase can vary depending on the sequence context and the number of DAP substitutions. Studies have reported an increase of approximately 1.5°C to 1.8°C per DAP substitution.[2] Other research has shown a thermal stabilization of 2–4°C per diaminopurine⋅thymine base pair in PNA⋅DNA duplexes, and in some contexts, as high as 5–6°C.[5]

Q4: How do I calculate the Tm of my DAP-containing primers?

A4: Standard Tm calculation formulas may not be accurate for DAP-modified primers due to the increased stability of the DAP-T base pair. For a rough estimate, you can use a standard calculator and then add a correction factor based on the number of DAP bases. However, empirical determination through a gradient PCR is the most reliable method to find the optimal annealing temperature.

Quantitative Data Summary

The following table summarizes the reported increase in melting temperature (Tm) upon substitution of adenine with this compound.

ModificationReported ΔTm per Substitution (°C)Context
This compound1.5 - 1.8Enzymatically synthesized oligomers[2]
This compound2 - 4PNA⋅DNA duplexes[5]
This compound5 - 6PNA⋅DNA duplexes[5]

Experimental Protocols

Protocol 1: Optimizing Annealing Temperature for DAP-Modified Primers using Gradient PCR

This protocol outlines the steps to determine the optimal annealing temperature (Ta) for primers containing this compound.

1. Primer Design and Initial Tm Estimation:

  • Design primers with DAP substitutions as required for your application.
  • Calculate the theoretical Tm using a standard algorithm. Note that this will be an underestimate.
  • As a starting point, add an empirical correction of +2°C for each DAP base in the primer to the calculated Tm.

2. Gradient PCR Setup:

  • Prepare a PCR master mix according to your polymerase manufacturer's protocol. Standard final concentrations are typically 0.1-0.5 µM for each primer.[6]
  • Aliquot the master mix into separate PCR tubes.
  • Add your template DNA to each tube.
  • Set up a gradient PCR on your thermocycler. The gradient should span a range of temperatures, for example, from the estimated initial Tm to +10°C. A typical range to test is 55°C to 65°C.[7]

3. Thermal Cycling Conditions:

  • Initial Denaturation: 95°C for 2-5 minutes.
  • Denaturation: 95°C for 15-30 seconds.
  • Annealing: Gradient (e.g., 55°C - 65°C) for 15-30 seconds.
  • Extension: 72°C, with time dependent on the amplicon length (typically 30-60 seconds per kb).
  • Number of Cycles: 30-40 cycles.
  • Final Extension: 72°C for 5-10 minutes.

4. Analysis:

  • Analyze the PCR products on an agarose (B213101) gel.
  • The optimal annealing temperature is the one that gives a strong, specific band of the correct size with minimal or no non-specific products or primer-dimers.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No PCR Product Annealing temperature is too high: Due to the increased Tm of DAP primers, your standard annealing temperature might be too high for efficient primer binding.Perform a gradient PCR to determine the optimal annealing temperature. Start with a temperature 3-5°C below the estimated Tm of the primers.[8]
Poor primer design: Primers may have secondary structures or self-dimerize.Re-design primers using primer design software, avoiding complementary sequences and runs of Gs at the 3' end.[9]
Issues with PCR components: Degraded polymerase, dNTPs, or template DNA.Use fresh reagents and high-quality template DNA.
Non-specific PCR Products Annealing temperature is too low: This allows for non-specific binding of the primers.Increase the annealing temperature in 1-2°C increments. A gradient PCR is highly recommended.[10]
Excess primer concentration: High primer concentrations can lead to non-specific amplification and primer-dimer formation.Reduce the primer concentration in the reaction. Typical final concentrations are between 0.1 and 0.5 µM.[6]
Primer-Dimers High primer concentration: Excess primers can anneal to each other.Decrease the primer concentration.
Primer design: Primers have complementary sequences at their 3' ends.Re-design primers to avoid 3' complementarity.
Non-optimal annealing temperature: A low annealing temperature can promote primer-dimer formation.Increase the annealing temperature.

Visualizations

experimental_workflow Experimental Workflow for Optimizing PCR Annealing Temperature with DAP Primers cluster_prep Preparation cluster_pcr PCR Optimization cluster_analysis Analysis primer_design 1. Primer Design (Incorporate DAP) tm_estimation 2. Initial Tm Estimation (Standard calculation + correction) primer_design->tm_estimation gradient_setup 3. Gradient PCR Setup (e.g., 55-65°C) tm_estimation->gradient_setup thermal_cycling 4. Thermal Cycling gradient_setup->thermal_cycling gel_electrophoresis 5. Agarose Gel Electrophoresis thermal_cycling->gel_electrophoresis optimal_ta 6. Identify Optimal Annealing Temperature (Ta) gel_electrophoresis->optimal_ta

Caption: Workflow for DAP primer PCR optimization.

troubleshooting_logic Troubleshooting Logic for PCR with DAP Primers start PCR Result Analysis no_product No Product start->no_product Issue nonspecific_product Non-specific Products start->nonspecific_product Issue primer_dimer Primer-Dimers start->primer_dimer Issue good_product Strong, Specific Product start->good_product Success check_ta_high Is Ta too high? no_product->check_ta_high check_ta_low Is Ta too low? nonspecific_product->check_ta_low check_primer_conc Is primer concentration too high? primer_dimer->check_primer_conc Primary Check check_primer_design Check primer design check_ta_high->check_primer_design No run_gradient_pcr Run Gradient PCR check_ta_high->run_gradient_pcr Yes check_ta_low->check_primer_conc No increase_ta Increase Ta check_ta_low->increase_ta Yes check_primer_conc->check_ta_low No decrease_primer_conc Decrease Primer Conc. check_primer_conc->decrease_primer_conc Yes redesign_primers Re-design Primers check_primer_design->redesign_primers

Caption: Troubleshooting common PCR issues with DAP primers.

References

Troubleshooting low yield in 2,6-diaminopurine oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in 2,6-diaminopurine (B158960) (DAP) oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in this compound (DAP) oligonucleotide synthesis?

Low yields in DAP-containing oligonucleotide synthesis are most commonly attributed to challenges with the DAP phosphoramidite (B1245037) itself, suboptimal coupling conditions, or inefficient deprotection. Key contributing factors include:

  • Poor Quality of DAP Phosphoramidite: The synthesis of protected DAP phosphoramidites is known to be challenging, often resulting in lower purity compared to standard phosphoramidites. Degradation during storage can also be an issue.

  • Suboptimal Coupling Efficiency: The bulky protecting groups on the DAP phosphoramidite can cause steric hindrance, leading to a slower and less efficient coupling reaction.

  • Inefficient Deprotection: The protecting groups on the DAP nucleobase may require specific, and sometimes harsh, deprotection conditions. Incomplete removal of these groups will result in a lower yield of the desired full-length oligonucleotide.

  • Side Reactions: During the capping step of synthesis, a protected guanine (B1146940) can be converted to an N(2)-acetyl-2,6-diaminopurine impurity, which can impact the final yield and purity.[1]

Q2: Which protecting groups are recommended for DAP, and how do they compare?

Several protecting groups have been used for the exocyclic amines of DAP, including benzoyl (Bz), phenoxyacetyl (pac), isobutyryl, and dimethylformamidine.[2][3] Due to the different reactivities of the two amino groups, protection and deprotection can be difficult, often leading to low yields of the protected phosphoramidites and inefficient deprotection.[2][3]

Phenoxyacetyl (pac) is often preferred as it is more labile and can be removed under milder ammonia (B1221849) deprotection conditions compared to the more traditional benzoyl (Bz) group. This can help to minimize side reactions and degradation of the oligonucleotide.

A more recent and highly effective strategy is to use a 2-fluoro-6-amino-adenosine phosphoramidite. The electron-withdrawing fluorine atom deactivates the 6-amino group, eliminating the need for a protecting group at this position. The 2-fluoro group is then converted to an amino group during the final ammonia deprotection step to yield the desired DAP residue.[2] This post-synthetic approach avoids the challenges associated with protecting and deprotecting the DAP base during synthesis.

Q3: How can I improve the coupling efficiency of my DAP phosphoramidite?

To improve the coupling efficiency of bulky or sterically hindered phosphoramidites like protected DAP, consider the following optimizations:

  • Extend the Coupling Time: Doubling the standard coupling time can provide the necessary reaction time for the coupling to go to completion.[4]

  • Use a More Potent Activator: While 1H-Tetrazole is a standard activator, more potent activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can increase the reaction rate. DCI is particularly effective as it is more nucleophilic and can double the coupling speed compared to 1H-Tetrazole.

  • Increase Phosphoramidite Concentration: A higher concentration of the phosphoramidite can help to drive the reaction to completion.

  • Ensure Anhydrous Conditions: Moisture is a primary inhibitor of efficient coupling. Ensure all reagents and solvents are strictly anhydrous.

Q4: What are the common challenges during the deprotection and purification of DAP-containing oligonucleotides?

  • Incomplete Deprotection: As mentioned, the protecting groups on DAP can be difficult to remove. If residual protecting groups remain, the biological activity of the oligonucleotide can be affected, and purification will be more challenging. It is crucial to follow the recommended deprotection protocols for the specific protecting groups used.

  • Oligonucleotide Degradation: Harsh deprotection conditions can lead to degradation of the oligonucleotide, especially for RNA sequences. The use of milder deprotection conditions, facilitated by more labile protecting groups like phenoxyacetyl, is recommended.

  • Aggregation during Purification: Guanine-rich sequences are known to form aggregates, which can lead to poor chromatographic resolution. As DAP is a guanine analogue, DAP-rich sequences may also be prone to aggregation. To mitigate this, consider optimizing the mobile phase composition and temperature during HPLC purification.

Troubleshooting Guides

Guide 1: Diagnosing Low Coupling Efficiency of DAP Phosphoramidite

This guide provides a systematic approach to troubleshooting low coupling efficiency when incorporating a DAP phosphoramidite into an oligonucleotide.

Step 1: Reagent Quality and Handling

  • Phosphoramidite Quality: Ensure the DAP phosphoramidite is of high purity and has been stored correctly under anhydrous conditions. If in doubt, use a fresh vial.

  • Activator Solution: Prepare a fresh activator solution. Old or improperly prepared activator can lead to poor activation.

  • Anhydrous Solvents: Verify that all solvents, particularly acetonitrile (B52724) (ACN), are anhydrous. Moisture will significantly reduce coupling efficiency.

Step 2: Review Synthesis Protocol

  • Coupling Time: For bulky phosphoramidites like protected DAP, a standard coupling time may be insufficient. Double the coupling time for the DAP addition step.

  • Activator Choice: If using 1H-Tetrazole, consider switching to a more potent activator like DCI or ETT.

Step 3: Analyze Synthesis Data

  • Trityl Monitoring: A significant drop in the trityl signal after the DAP coupling step is a clear indication of low coupling efficiency.

  • Crude Product Analysis: Analyze the crude oligonucleotide by mass spectrometry (MS) and HPLC. The presence of a significant n-1 peak corresponding to the failure sequence at the DAP addition site confirms a coupling issue.

Data Presentation

Table 1: Comparison of Activators for Oligonucleotide Synthesis

ActivatorpKaRecommended ConcentrationKey Characteristics
1H-Tetrazole4.80.45 MStandard activator, but can be less efficient for sterically hindered phosphoramidites.
5-Ethylthio-1H-tetrazole (ETT)4.30.25 MMore acidic and reactive than 1H-Tetrazole, good for RNA synthesis.
5-Benzylthio-1H-tetrazole (BTT)4.10.25 MHighly acidic and reactive, allowing for shorter coupling times, but with a higher risk of premature detritylation.
4,5-Dicyanoimidazole (DCI)5.20.25 MLess acidic than tetrazoles but more nucleophilic, leading to faster coupling. Highly soluble in acetonitrile.

Table 2: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide LengthAverage Coupling Efficiency: 99.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 98.0%
20mer90.5%81.8%66.8%
50mer77.9%60.5%36.4%
100mer60.6%36.6%13.3%

Experimental Protocols

Protocol 1: Solid-Phase Coupling of N2,N6-bis(phenoxyacetyl)-2,6-diaminopurine-2'-deoxyriboside Phosphoramidite

This protocol outlines the key steps for the coupling of a phenoxyacetyl-protected DAP phosphoramidite during automated solid-phase oligonucleotide synthesis.

  • Deblocking: The 5'-DMT group of the support-bound nucleoside is removed by treatment with 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Washing: The column is thoroughly washed with anhydrous acetonitrile (ACN).

  • Coupling:

    • A solution of N2,N6-bis(phenoxyacetyl)-2,6-diaminopurine-2'-deoxyriboside phosphoramidite (0.1 M in ACN) is co-delivered with a solution of a suitable activator (e.g., 0.25 M DCI in ACN) to the synthesis column.

    • The coupling time is extended to 6-10 minutes to ensure complete reaction.

  • Washing: The column is washed with ACN.

  • Capping: Any unreacted 5'-hydroxyl groups are capped by treatment with a capping mixture (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF).

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using a solution of iodine in THF/water/pyridine.

  • Washing: The column is washed with ACN before proceeding to the next synthesis cycle.

Protocol 2: Deprotection and Cleavage of DAP-Containing Oligonucleotides (Phenoxyacetyl Protection)

This protocol describes the deprotection of phenoxyacetyl groups and cleavage from the solid support.

  • The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 4 hours.

  • The supernatant is collected, and the support is washed with fresh ammonium hydroxide.

  • The combined solutions are heated at 55°C for an additional 8 hours.

  • The solution is cooled, and the ammonia is evaporated under reduced pressure.

  • The resulting oligonucleotide is redissolved in water for purification.

Protocol 3: Post-Synthetic Conversion of 2-Fluoro-6-amino-adenosine to this compound

This protocol details the conversion of a 2-fluoro-6-amino-adenosine containing oligonucleotide to the final DAP-containing product.

  • Coupling: The 2-fluoro-6-amino-adenosine phosphoramidite is incorporated into the oligonucleotide using a standard coupling protocol. No protecting group is needed for the 6-amino group.

  • Cleavage and Conversion: The oligonucleotide is cleaved from the solid support and the 2-fluoro group is converted to an amino group by treatment with concentrated ammonium hydroxide at 60°C for 5 hours.[2] This step also removes the protecting groups from the other bases.

  • Purification: The resulting DAP-containing oligonucleotide is purified by HPLC.

Protocol 4: HPLC Purification of DAP-Containing Oligonucleotides

This protocol provides a general guideline for the purification of DAP-containing oligonucleotides by reverse-phase HPLC.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Detection: UV detection at 260 nm.

  • Troubleshooting Aggregation: If peak broadening or splitting is observed, which may indicate aggregation, consider the following:

    • Increase the column temperature to 60-70°C.

    • Add a denaturing agent, such as 10-20% formamide, to the mobile phase.

    • Optimize the ion-pairing agent and its concentration.

Mandatory Visualization

Troubleshooting_Low_Yield_DAP_Oligo_Synthesis cluster_diagnosis Diagnosis cluster_coupling_solutions Coupling Troubleshooting cluster_deprotection_solutions Deprotection & Purification Troubleshooting start Low Yield Observed in This compound Oligonucleotide Synthesis check_coupling Analyze Trityl Data & Crude Product (HPLC/MS) start->check_coupling coupling_issue Low Coupling Efficiency at DAP Insertion? check_coupling->coupling_issue deprotection_issue Incomplete Deprotection or Degradation Products? coupling_issue->deprotection_issue No reagent_quality Verify Quality of DAP Phosphoramidite and Activator coupling_issue->reagent_quality Yes verify_deprotection_protocol Confirm Correct Deprotection Protocol for Protecting Groups deprotection_issue->verify_deprotection_protocol Yes end_solution Improved Yield of DAP-Containing Oligonucleotide deprotection_issue->end_solution No (Other Issue) anhydrous_conditions Ensure Strictly Anhydrous Conditions (Solvents, etc.) reagent_quality->anhydrous_conditions optimize_protocol Optimize Coupling Protocol anhydrous_conditions->optimize_protocol extend_time Extend Coupling Time (e.g., double the standard time) optimize_protocol->extend_time stronger_activator Use a More Potent Activator (e.g., DCI or ETT) extend_time->stronger_activator stronger_activator->end_solution milder_conditions Consider Milder Deprotection (e.g., for phenoxyacetyl groups) verify_deprotection_protocol->milder_conditions optimize_purification Optimize HPLC Conditions (Temperature, Mobile Phase) milder_conditions->optimize_purification aggregation_check Address Potential Aggregation (Denaturants, Temperature) optimize_purification->aggregation_check aggregation_check->end_solution DAP_Synthesis_Strategies cluster_traditional Traditional Method cluster_postsynthetic Post-Synthetic Method start Choice of this compound (DAP) Incorporation Strategy protected_dap Use Protected DAP Phosphoramidite (e.g., N2,N6-bis(phenoxyacetyl)-DAP) start->protected_dap fluoro_precursor Use 2-Fluoro-6-amino-adenosine Phosphoramidite start->fluoro_precursor coupling Solid-Phase Synthesis (Extended Coupling Time) protected_dap->coupling deprotection Deprotection of DAP Protecting Groups coupling->deprotection challenges Potential Challenges: - Low coupling efficiency - Incomplete deprotection - Side reactions coupling->challenges final_product Purified DAP-Containing Oligonucleotide deprotection->final_product coupling_fluoro Standard Solid-Phase Synthesis fluoro_precursor->coupling_fluoro conversion Post-Synthetic Conversion (Ammonia Treatment) coupling_fluoro->conversion advantages Advantages: - No protecting groups on DAP precursor - Avoids difficult deprotection steps - Generally higher yields conversion->advantages conversion->final_product experimental_workflow_dap cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start Synthesis on Solid Support deblock Deblocking (Remove 5'-DMT) start->deblock couple Coupling (Add Phosphoramidite) deblock->couple cap Capping (Block Failures) couple->cap oxidize Oxidation (Stabilize Linkage) cap->oxidize repeat Repeat Cycle for Each Nucleotide oxidize->repeat repeat->deblock Next cycle cleave_deprotect Cleavage from Support & Deprotection repeat->cleave_deprotect Synthesis Complete purify HPLC Purification cleave_deprotect->purify analyze QC Analysis (MS & HPLC) purify->analyze final_product Final DAP-Oligonucleotide analyze->final_product

References

Avoiding N2-acetyl-2,6-diaminopurine impurity in oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of the N2-acetyl-2,6-diaminopurine impurity during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the N2-acetyl-2,6-diaminopurine impurity?

The N2-acetyl-2,6-diaminopurine is a common impurity observed during the solid-phase synthesis of oligonucleotides. It is characterized by a mass increase of 41 atomic mass units (amu) compared to the desired oligonucleotide product.[1][2][3] This impurity arises from the chemical modification of a guanine (B1146940) base during the synthesis process.

Q2: What is the primary cause of N2-acetyl-2,6-diaminopurine formation?

The formation of this impurity is directly linked to the acetyl capping step in solid-phase oligonucleotide synthesis.[1][2][3] This step is designed to block unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1mers). However, the acetic anhydride (B1165640) used as the capping agent can react with the protected guanine nucleobase, leading to the formation of N2-acetyl-2,6-diaminopurine.[4]

Q3: What is the chemical mechanism behind the formation of this impurity?

A two-part mechanism is generally proposed for the formation of the N2-acetyl-2,6-diaminopurine impurity.[1][3][5] The process begins with the transamidation of the protecting group on the guanine base, followed by the substitution of the O6 atom of the guanine.[1][3]

Q4: How can I detect the presence of the N2-acetyl-2,6-diaminopurine impurity?

The most common method for detecting this impurity is mass spectrometry, which will show a peak corresponding to the mass of the target oligonucleotide plus 41 amu.[4] High-performance liquid chromatography (HPLC) can also be used to separate the impurity from the full-length product, although it may co-elute with other synthesis impurities.

Troubleshooting Guides

This section provides guidance on how to troubleshoot and mitigate the formation of the N2-acetyl-2,6-diaminopurine impurity.

Issue: Detection of a +41 amu impurity in the final product.

If mass spectrometry analysis of your purified oligonucleotide reveals a significant peak at the expected mass +41 amu, it is highly likely that the N2-acetyl-2,6-diaminopurine impurity has formed.

Troubleshooting Workflow:

G start Impurity Detected (Mass +41 amu) review_capping Review Capping Protocol start->review_capping optimize_reagents Optimize Capping Reagent Volume and Time review_capping->optimize_reagents Standard Protocol alternative_capping Consider Alternative Capping Agents review_capping->alternative_capping Persistent Issue purification Optimize Purification Protocol optimize_reagents->purification alternative_capping->purification analysis Re-analyze Product purification->analysis pass Impurity Reduced analysis->pass fail Impurity Persists analysis->fail consult Consult Technical Support fail->consult G cluster_0 Standard Oligonucleotide Synthesis Cycle ProtectedGuanine Protected Guanine (on solid support) ActivatedIntermediate Activated Intermediate ProtectedGuanine->ActivatedIntermediate Acetic Anhydride (Capping Step) DiaminopurineDerivative N2-acetyl-2,6-diaminopurine Impurity (+41 amu) ActivatedIntermediate->DiaminopurineDerivative Transamidation & O6 Substitution

References

Technical Support Center: Optimizing Readthrough Efficiency of 2,6-Diaminopurine (DAP) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 2,6-diaminopurine (B158960) (DAP) to promote readthrough of premature termination codons (PTCs) in cell-based assays.

Frequently Asked Questions (FAQs)

1. What is this compound (DAP) and how does it induce readthrough?

This compound (DAP) is a purine (B94841) analog that has been identified as a potent and specific suppressor of UGA premature termination codons.[1][2][3] Its mechanism of action involves the inhibition of the tRNA-specific 2′-O-methyltransferase, FTSJ1.[1][3][4][5] This inhibition affects the modification of the anticodon of tryptophan tRNA (tRNATrp), leading to the misincorporation of tryptophan at the UGA stop codon, thereby allowing the ribosome to read through the PTC and synthesize a full-length protein.[1][6]

2. Which type of nonsense mutation is most effectively suppressed by DAP?

DAP is highly specific and most effective at correcting UGA nonsense mutations.[1][2][3][4][7] Its efficacy on UAG and UAA stop codons is significantly lower.[3][6] This specificity is due to its mechanism of action, which involves the modification of tRNATrp, the near-cognate tRNA for the UGA codon.[7]

3. What is the typical concentration range for DAP in cell-based assays?

The optimal concentration of DAP can vary depending on the cell type and the specific nonsense mutation being studied. However, effective concentrations have been reported in the range of 25 µM to 100 µM.[2][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

4. Is DAP toxic to cells?

DAP has been reported to have low toxicity at effective concentrations.[1][3][4][5][7] However, as with any compound, high concentrations may lead to cytotoxicity. It is always advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the toxicity of DAP on your specific cell line at the intended concentrations.

5. How does the readthrough efficiency of DAP compare to other readthrough-inducing compounds like G418?

Several studies have shown that DAP can be more efficient than the aminoglycoside G418 in promoting readthrough of UGA codons, particularly in the context of cystic fibrosis research.[1][2][3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low readthrough efficiency observed. The nonsense mutation is not a UGA codon.Confirm the sequence of your construct. DAP is most effective for UGA codons.[1][2][3][4][7]
Suboptimal DAP concentration.Perform a dose-response experiment with DAP concentrations ranging from 10 µM to 200 µM to find the optimal concentration for your cell line and mutation.
Insufficient incubation time.Optimize the incubation time with DAP. A 24 to 48-hour incubation is a good starting point.
The genetic context of the PTC is unfavorable for readthrough.The sequence surrounding the PTC can influence readthrough efficiency.[6][8] This is a known variable that may be difficult to control.
The incorporated amino acid (tryptophan) is not compatible with the function of the restored protein.Even with successful readthrough, if the incorporated tryptophan disrupts protein folding or function, you may not observe a functional rescue.[1] This is a limitation of the therapeutic approach.
The target mRNA is degraded by Nonsense-Mediated mRNA Decay (NMD).High levels of NMD can reduce the amount of PTC-containing mRNA available for readthrough.[1] Consider co-treatment with an NMD inhibitor, although DAP itself can inhibit NMD at higher concentrations.[1][2]
High cell toxicity or cell death. DAP concentration is too high.Perform a dose-response curve and assess cell viability at each concentration to determine the maximum non-toxic dose.
Cell line is particularly sensitive to purine analogs.Test DAP on a control cell line to see if the toxicity is specific to your experimental cells.
Contamination of cell culture.Ensure aseptic techniques and check for contamination.
Inconsistent results between experiments. Variation in cell density at the time of treatment.Standardize the cell seeding density for all experiments.
Inconsistent DAP preparation.Prepare fresh DAP solutions for each experiment or store aliquots at -20°C to avoid degradation.
Variation in incubation conditions.Ensure consistent temperature, CO2 levels, and humidity in the incubator.

Quantitative Data Summary

Table 1: Comparison of Readthrough Efficiency of DAP and G418 in different models.

Model SystemNonsense MutationDAP ConcentrationG418 ConcentrationOutcomeReference
CF patient cells (nasal epithelium)W1282X (UGA)100 µM600 µMDAP showed higher functional rescue than G418.[2]
CF patient cells (nasal epithelium)G542X (UGA)100 µM600 µMDAP showed higher functional rescue than G418.[2]
Patient-derived organoidsW1282X (UGA)Not specifiedNot specifiedDAP was more effective than G418 and ELX-02.[1]
Calu-6 cells (p53 with UGA)EndogenousNot specifiedNot specifiedDAP was more efficient than G418 in promoting synthesis of functional p53.[5]

Experimental Protocols

1. General Cell Culture and DAP Treatment

  • Cell Seeding: Plate cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • DAP Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of DAP or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

2. Luciferase-Based Readthrough Assay

This assay is a common method to quantify the efficiency of readthrough.

  • Constructs: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene with an in-frame premature termination codon (e.g., pGL3-Control-UGA). A control plasmid without the PTC should be used for normalization.

  • Treatment: After transfection, treat the cells with DAP as described in the general protocol.

  • Lysis and Measurement: Following incubation, lyse the cells using a suitable lysis buffer. Measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Readthrough efficiency is typically calculated as the ratio of luciferase activity in the PTC-containing construct to the activity in the control construct, normalized to the vehicle-treated cells.

3. Western Blotting for Full-Length Protein Detection

This method directly assesses the production of the full-length protein.

  • Cell Lysis: After DAP treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the protein of interest. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate. The appearance of a band at the expected molecular weight of the full-length protein in DAP-treated samples indicates successful readthrough.

Visualizations

experimental_workflow Experimental Workflow for Assessing DAP Readthrough Efficiency cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed cells in multi-well plates treatment Treat cells with DAP or vehicle control cell_seeding->treatment dap_prep Prepare DAP stock and working solutions dap_prep->treatment incubation Incubate for 24-48 hours treatment->incubation luciferase Luciferase Assay incubation->luciferase western_blot Western Blot incubation->western_blot functional_assay Functional Assay (e.g., Patch Clamp) incubation->functional_assay dap_mechanism Mechanism of DAP-Induced Readthrough DAP This compound (DAP) FTSJ1 tRNA Methyltransferase (FTSJ1) DAP->FTSJ1 inhibits tRNA_Trp_mod Modified tRNA-Trp FTSJ1->tRNA_Trp_mod modifies tRNA_Trp_unmod Unmodified tRNA-Trp tRNA_Trp_unmod->FTSJ1 Ribosome Ribosome at UGA Codon tRNA_Trp_unmod->Ribosome binds tRNA_Trp_mod->Ribosome does not bind efficiently Readthrough Readthrough & Full-length Protein Ribosome->Readthrough leads to Termination Translation Termination Ribosome->Termination default pathway troubleshooting_logic Troubleshooting Logic for Low Readthrough Start Low/No Readthrough Check_PTC Is it a UGA codon? Start->Check_PTC Check_Conc Is DAP concentration optimal? Check_PTC->Check_Conc Yes Failure Consider alternative strategies Check_PTC->Failure No Check_Toxicity Is there high cell toxicity? Check_Conc->Check_Toxicity Yes Check_Conc->Failure No (Optimize) Check_NMD Is NMD degrading the transcript? Check_Toxicity->Check_NMD No Check_Toxicity->Failure Yes (Lower Conc.) Success Readthrough Optimized Check_NMD->Success No (Consider NMDi) Check_NMD->Success Yes

References

Technical Support Center: Enhancing In Vivo Delivery and Pharmacokinetics of 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing 2,6-diaminopurine (B158960) (DAP) in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacokinetic data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and what are its primary applications in research?

A1: this compound (DAP), an adenine (B156593) analog, is a molecule of significant interest in genetics, oncology, and virology.[1][2] Its primary research application lies in its ability to induce translational readthrough of premature UGA stop codons, offering a potential therapeutic strategy for genetic diseases like cystic fibrosis.[3][4][5][6] It has also been investigated for its antiviral and antileukemic properties.[7]

Q2: What are the main challenges associated with the in vivo delivery of DAP?

A2: While DAP has shown promise in preclinical models, researchers may encounter challenges related to its delivery and pharmacokinetics. These can include suboptimal oral bioavailability, rapid clearance from plasma, and the need for careful formulation to maintain solubility and stability.[3][8]

Q3: Is DAP toxic in vivo?

A3: Studies have generally reported low toxicity for DAP at effective concentrations.[6] However, as with any experimental compound, it is crucial to perform dose-response studies to determine the maximum tolerated dose in your specific model and to monitor for any potential adverse effects.

Q4: How stable is DAP in experimental settings?

A4: DAP has been shown to be very stable in plasma.[3][4][5] It is also photostable, meaning it is not prone to degradation upon exposure to UV radiation.[3]

Troubleshooting Guides

This section addresses common issues that may arise during in vivo experiments with this compound.

Issue 1: Low Plasma Concentrations After Oral Administration

  • Question: I am observing lower than expected plasma concentrations of DAP following oral gavage in my animal model. What are the potential causes and how can I improve bioavailability?

  • Answer: Low oral bioavailability can stem from several factors, including poor absorption from the gastrointestinal (GI) tract, first-pass metabolism in the liver, or instability in the gut.

    Troubleshooting Steps:

    • Optimize Formulation: Ensure DAP is fully dissolved in the vehicle. The use of a co-solvent like DMSO is common. A formulation of 10% DMSO in PBS has been used successfully for oral gavage.

    • Assess Gut Stability: While generally stable, extreme pH conditions in the GI tract could potentially affect the compound.

    • Consider Alternative Routes: If oral bioavailability remains a significant hurdle, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the GI tract and first-pass metabolism.

Issue 2: Potential for Off-Target Effects or Toxicity

  • Question: How can I minimize the risk of off-target effects or toxicity in my in vivo studies?

  • Answer: Minimizing off-target effects is crucial for ensuring that the observed biological outcomes are a direct result of DAP's intended mechanism of action.

    Troubleshooting Steps:

    • Conduct Dose-Response Studies: Perform a thorough dose-escalation study to identify the minimum effective dose and the maximum tolerated dose (MTD). This will help in selecting a therapeutic window that maximizes efficacy while minimizing toxicity.

    • Monitor Animal Health: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

    • Histopathological Analysis: Upon completion of the study, consider performing a histopathological analysis of major organs to assess for any tissue-level toxicity.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters and effective doses of this compound from in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationDoseVehicleKey FindingsReference
Plasma Concentration Intravenous (IV)8.1 mg/kg5% DMSO / 95% PBSRapid decrease, undetectable after 2 hours.[3]
Plasma Concentration Oral (PO)29 mg/kg10% DMSO / 90% PBSDetectable plasma levels observed.[4]
Biodistribution Oral (PO)29 mg/kg10% DMSO / 90% PBSDistributed to lung, muscle, brain, and small intestine.[4][6][4][6]
Plasma Stability In vitroN/APlasmaVery stable after 2 hours of incubation.[3]

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of this compound for in vivo studies.

Protocol 1: Formulation of this compound for In Vivo Administration

Objective: To prepare a clear, sterile solution of DAP suitable for intravenous, intraperitoneal, or oral administration in mice.

Materials:

  • This compound (DAP) powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

Methodology:

  • Weighing: Accurately weigh the required amount of DAP powder in a sterile vial.

  • Initial Dissolution: Add the required volume of DMSO to the DAP powder. For example, for a final concentration of 2.9 mg/mL in 10% DMSO/90% PBS, first dissolve the DAP in the 10% volume of DMSO.

  • Vortexing: Vortex the mixture vigorously until the DAP is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.

  • Addition of PBS: Slowly add the required volume of sterile PBS to the DMSO-DAP solution while gently vortexing to prevent precipitation.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.

  • Storage: Store the final formulation at 4°C for short-term use. For longer-term storage, consult stability data, though fresh preparation is recommended.

Protocol 2: Administration of this compound to Mice

Objective: To administer the prepared DAP solution to mice via the desired route.

Routes of Administration:

  • Oral Gavage (PO):

    • Use a proper gauge oral gavage needle.

    • Carefully insert the needle into the esophagus and deliver the DAP solution directly into the stomach.

    • A common dose used in studies is 29 mg/kg.[4]

  • Intravenous Injection (IV):

    • Administer the DAP solution via the tail vein.

    • A dose of 8.1 mg/kg has been reported in pharmacokinetic studies.[3]

  • Intraperitoneal Injection (IP):

    • Inject the DAP solution into the peritoneal cavity.

Important Considerations:

  • All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • The volume of administration should be appropriate for the size of the animal.

Visualizations

Diagram 1: General Workflow for In Vivo Studies with this compound

G cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis cluster_data Data Interpretation prep_formulation Formulation of DAP Solution admin_dosing DAP Administration (PO, IV, IP) prep_formulation->admin_dosing prep_animal Animal Acclimatization prep_animal->admin_dosing mon_health Animal Health Monitoring admin_dosing->mon_health mon_pk Pharmacokinetic Analysis (Blood Sampling) admin_dosing->mon_pk mon_pd Pharmacodynamic Analysis (Tissue Collection) admin_dosing->mon_pd data_analysis Data Analysis & Interpretation mon_pk->data_analysis mon_pd->data_analysis

Caption: A generalized workflow for conducting in vivo experiments with this compound.

Diagram 2: Proposed Metabolic Activation Pathway of this compound

G DAP This compound (DAP) DAP_riboside DAP Riboside DAP->DAP_riboside Purine Nucleoside Phosphorylase DAP_ribotide DAP Riboside Triphosphate DAP_riboside->DAP_ribotide Phosphorylation Incorp Incorporation into Nucleic Acids / ATP depletion DAP_ribotide->Incorp

Caption: A simplified diagram of the metabolic activation of this compound.

References

Formation of 2,6-diaminopurine from guanine base during DNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the formation of 2,6-diaminopurine (B158960) (DAP), particularly in the context of DNA synthesis.

Frequently Asked Questions (FAQs)

Q1: Is this compound (DAP) formed from the guanine (B1146940) base during DNA synthesis?

The direct conversion of a guanine base already incorporated into a DNA strand to this compound is not a known biological process. However, in certain bacteriophages, the precursor for the synthesis of the DAP deoxynucleoside triphosphate (dZTP) is a guanine nucleotide.[1][2] Specifically, in cyanophage S-2L, dGTP is a key starting material for the enzymatic pathway that produces dZTP, which is then used for DNA synthesis.[1][2]

Q2: In which organisms is this compound naturally found in DNA?

The most well-known natural occurrence of this compound (also known as 2-aminoadenine and designated as 'Z') is in the DNA of cyanophage S-2L, where it completely replaces adenine (B156593).[3][4] This substitution is a viral defense mechanism that makes the phage's genome resistant to the host's restriction endonucleases.[3] More recent research has shown that the genetic machinery for producing and using DAP is more widespread in other bacteriophages (Siphoviridae and Podoviridae) than previously thought.[1][3]

Q3: What is the biological significance of DAP replacing adenine in DNA?

DAP forms three hydrogen bonds with thymine (B56734) (T), in contrast to the two hydrogen bonds formed between adenine (A) and thymine.[5] This increased number of hydrogen bonds enhances the thermal stability of the DNA duplex without altering the fundamental Watson-Crick base-pairing scheme.[2] This enhanced stability can affect protein-binding interactions that are sensitive to the differences between A-T and G-C base pairs.

Q4: Can DAP be formed under prebiotic conditions?

Yes, this compound has been detected in meteorites and can be formed under prebiotic conditions that also generate adenine and guanine.[1][6] This suggests that DAP could have been a component of the earliest genetic material on Earth.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving the synthesis and analysis of this compound.

Issue 1: Failure to detect DAP formation in cellular DNA after inducing DNA damage.
  • Question: I have treated my cells with various DNA damaging agents but cannot detect the formation of this compound from guanine using HPLC-MS. Why is this?

  • Answer: There is no established DNA damage pathway that results in the conversion of guanine to this compound within a DNA strand. The known biological origin of DAP in DNA is through the de novo synthesis of its deoxynucleoside triphosphate (dZTP) and its subsequent incorporation during DNA replication by a specialized DNA polymerase, as observed in certain bacteriophages.[1][2][7] You are unlikely to observe this specific base conversion as a result of DNA damage in common model organisms. Your experimental focus should shift to either studying the enzymatic synthesis of dZTP or the incorporation of synthetic DAP analogs into DNA.

Issue 2: Low yield during the chemical synthesis of DAP nucleosides from guanosine (B1672433).
  • Question: I am following a protocol to synthesize a this compound nucleoside from a guanosine analog, but the yields are consistently low. What are the common pitfalls?

  • Answer: The chemical conversion of guanosine to DAP nucleosides can be challenging due to several factors:

    • Poor Solubility: Guanosine and its derivatives often have poor solubility in many organic solvents, which can hinder reaction efficiency.[8]

    • Protection/Deprotection Steps: The presence of two amino groups with different reactivities in DAP makes protection and deprotection strategies complex and can lead to side reactions or incomplete conversions, ultimately lowering the yield.[5]

    • Multi-step Synthesis: Many traditional methods involve multiple, often tedious, synthetic steps which can lead to a cumulative loss of product.[5]

    • Gel Formation: Guanosine derivatives are known to form stable gels, which can complicate reaction work-up and purification.[8]

    Troubleshooting Steps:

    • Optimize Solvent System: Experiment with different solvent mixtures to improve the solubility of your starting material.

    • Re-evaluate Protecting Groups: Consider using a postsynthetic strategy with a precursor like 2-fluoro-6-amino-adenosine, which simplifies the process by not requiring a protecting group on the 6-amino position.[5]

    • Purification Strategy: Ensure your purification methods (e.g., column chromatography, recrystallization) are optimized to separate the desired product from starting material and byproducts effectively.

Issue 3: Unexpected results in thermal stability assays (e.g., melting temperature analysis) of DAP-containing oligonucleotides.
  • Question: The melting temperature (Tm) of my DAP-substituted DNA duplex is not as high as expected. What could be the issue?

  • Answer: While DAP is known to increase the thermal stability of DNA duplexes, the magnitude of this effect can vary.

    • Confirmation of Incorporation: First, verify the successful incorporation of DAP into your oligonucleotide using mass spectrometry (e.g., LC-MS).[9] Incomplete or failed incorporation will result in a lower-than-expected Tm.

    • Purity of the Oligonucleotide: Impurities from the synthesis, such as failure sequences, can interfere with proper duplex formation and lower the observed Tm. Ensure your oligonucleotide is highly purified, typically by HPLC.

    • Buffer Conditions: The Tm is highly dependent on the ionic strength of the buffer. Ensure that your buffer composition and salt concentration are consistent across all experiments and are appropriate for DNA melting studies.

    • Sequence Context: The stabilizing effect of a DAP-T pair can be influenced by the neighboring base pairs. The overall sequence composition will impact the final Tm.

Experimental Protocols & Data

Enzymatic Biosynthesis of dZTP in Cyanophage S-2L

The biosynthesis of the this compound deoxynucleoside triphosphate (dZTP) in cyanophage S-2L is a two-step enzymatic process starting from dGTP.[1][2]

Enzymes and Reactions:

EnzymeEC NumberReactionPrecursor(s)Product(s)
MazZ 3.6.1.8dGTP + H₂O → dGMP + diphosphatedGTPdGMP
PurZ 6.3.4.4(d)ATP + dGMP + L-aspartate → (d)ADP + phosphate (B84403) + 2-aminodeoxyadenylosuccinate(d)ATP, dGMP, L-aspartate2-aminodeoxyadenylosuccinate

The resulting 2-aminodeoxyadenylosuccinate is subsequently processed by host cell enzymes to generate dZTP.[1]

Protocol: Chemical Conversion of Guanosine to a this compound (DAP) Analog

This is a generalized protocol for the conversion of a guanosine nucleoside to a DAP nucleoside, often used as a precursor for phosphoramidite (B1245037) synthesis. Specific reaction conditions may need to be optimized. This method is based on the principle of converting the 6-oxo group of guanosine into an amino group.

Methodology:

  • Protection of Guanosine: Protect the hydroxyl groups (5' and 3') of the sugar moiety using appropriate protecting groups (e.g., TBDMS, DMT).

  • Activation of the 6-Oxo Group: Activate the 6-oxo group to make it a good leaving group. This is often achieved by treatment with a reagent like phosphorus oxychloride (POCl₃) or by converting it to a triazole derivative.

  • Amination: Introduce the 6-amino group by nucleophilic substitution using a source of ammonia (B1221849) (e.g., aqueous ammonia, liquid ammonia). This step converts the modified guanosine into the corresponding this compound derivative.

  • Deprotection: Remove the protecting groups from the sugar hydroxyls to yield the final DAP nucleoside.

  • Purification: Purify the product using column chromatography on silica (B1680970) gel.

Note: This is a simplified overview. The synthesis of DAP building blocks from guanosine analogues can be complex and yield-variable.[5][9]

Visualizations

Biosynthetic Pathway of dZTP in Cyanophage S-2L

BGP_DAP_Biosynthesis dGTP dGTP dGMP dGMP dGTP->dGMP MazZ dSMP 2-Aminodeoxyadenylosuccinate dGMP->dSMP PurZ dATP dATP dATP->dSMP PurZ Aspartate L-Aspartate Aspartate->dSMP PurZ HostEnzymes Host Enzymes dSMP->HostEnzymes dZTP dZTP HostEnzymes->dZTP

Caption: Enzymatic pathway for dZTP synthesis in Cyanophage S-2L.

Logical Flow for Investigating DAP in DNA

logical_flowchart start Investigating DAP in DNA q1 Is the source biological or synthetic? start->q1 biological Biological Source q1->biological Biological synthetic Chemical Synthesis q1->synthetic Synthetic q2 Is it a known DAP-containing organism (e.g., cyanophage)? biological->q2 protocol_synthesis Protocol: Synthesize DAP-containing oligonucleotides synthetic->protocol_synthesis yes_phage Yes q2->yes_phage Yes no_other No (e.g., mammalian cells) q2->no_other No protocol_phage Protocol: Study dZTP biosynthesis pathway (MazZ, PurZ) yes_phage->protocol_phage troubleshoot_damage Troubleshooting: DAP formation from DNA damage is not a known pathway. no_other->troubleshoot_damage troubleshoot_synthesis Troubleshooting: Address low yields and purification challenges. protocol_synthesis->troubleshoot_synthesis

Caption: Decision workflow for DAP-related DNA research.

References

Effect of excess water on the stability of 2,6-diaminopurine reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 2,6-diaminopurine (B158960) (DAP) reagents, specifically focusing on the effects of exposure to excess water.

Frequently Asked Questions (FAQs)

Q1: How should I properly store my this compound (DAP) reagent?

A: To ensure the long-term stability of your DAP reagent, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated location. The use of a desiccator to minimize humidity exposure is highly recommended. Improper storage, particularly in humid environments, can compromise the integrity of the reagent.

Q2: I left the cap off my vial of DAP. Is the reagent still usable?

A: If the reagent was exposed to ambient air for a short period, it is likely still usable, but its purity may be compromised. Visually inspect the powder for any changes in appearance, such as clumping, discoloration, or a change in texture. If you observe any of these signs, or if your experiments are highly sensitive, it is advisable to use a fresh vial of the reagent. For critical applications, performing a quality control check, such as measuring the melting point or running an HPLC analysis, is recommended.

Q3: What happens chemically if DAP is exposed to excess water?

A: While this compound is stable in aqueous solutions for short-term experimental use, prolonged exposure to water, especially under non-neutral pH conditions, can lead to hydrolytic degradation. The most probable degradation pathway is the deamination of the amino group at the 6-position of the purine (B94841) ring, which would convert this compound into isoguanine (B23775). This transformation can significantly impact experiments where the specific hydrogen bonding properties of DAP are critical.

Q4: How would the degradation of DAP to isoguanine affect my experiments?

A: The degradation of DAP to isoguanine can have significant consequences for your research.[1] Isoguanine has different base-pairing properties than DAP, which can interfere with nucleic acid hybridization and polymerase recognition. In applications such as oligonucleotide synthesis, this could lead to incorrect sequence incorporation and failed experiments.[2] For enzymatic assays, the presence of isoguanine could lead to competitive inhibition or altered substrate recognition.[1]

Troubleshooting Guide

Issue: My experiments using DAP are failing or giving inconsistent results, and I suspect the reagent has been compromised by water.

This guide will walk you through the steps to identify potential degradation and mitigate its effects.

Step 1: Visual Inspection of the Reagent

  • Appearance: Check the DAP powder for any physical changes. Fresh DAP should be a white to light-yellow crystalline powder.

  • Signs of Degradation: Look for clumping, a sticky or gummy texture, or significant discoloration. These are indicators of moisture absorption.

Step 2: Assess Experimental Results

  • Inconsistent Data: Are you observing variability between experiments that were previously consistent?

  • Reduced Yields: In synthesis applications, are you noticing a decrease in the yield of your desired product?

  • Unexpected Side Products: Are you detecting unexpected peaks in your analytical data (e.g., HPLC, LC-MS)?

Step 3: Analytical Confirmation (Optional but Recommended)

If you have access to analytical instrumentation, you can perform the following tests:

  • HPLC Analysis: Run a sample of your DAP reagent on a reverse-phase HPLC system. Compare the chromatogram to a reference standard or a previously validated batch. The presence of a new, more polar peak could indicate the formation of isoguanine.[3][4]

  • Mass Spectrometry (MS): Analyze the sample by LC-MS to identify the molecular weights of any potential contaminants. Isoguanine has a molecular weight of 151.13 g/mol , which is different from DAP's 150.14 g/mol .

Hypothetical Degradation Data

The following table illustrates a hypothetical scenario of DAP degradation over time when stored under different relative humidity (RH) conditions at room temperature. This data is for illustrative purposes only and is meant to highlight the importance of proper storage.

Storage Time (Months)% Purity (Stored at <30% RH)% Purity (Stored at 60% RH)% Purity (Stored at 80% RH)
099.8%99.8%99.8%
399.7%99.1%97.5%
699.6%98.2%94.8%
1299.5%96.5%89.2%

Visualizations

Troubleshooting Workflow for Suspected DAP Degradation start Start: Experiment Fails or Yields Inconsistent Results visual_inspection Step 1: Visually Inspect DAP Reagent (Clumping, Discoloration?) start->visual_inspection experimental_review Step 2: Review Experimental Data (Inconsistent Results, Low Yields?) visual_inspection->experimental_review Physical Changes Observed no_degradation No Obvious Degradation visual_inspection->no_degradation No Physical Changes analytical_confirmation Step 3: Analytical Confirmation (HPLC, LC-MS) experimental_review->analytical_confirmation Anomalies in Data experimental_review->no_degradation Data is Consistent degradation_confirmed Degradation Confirmed analytical_confirmation->degradation_confirmed Degradation Products Detected analytical_confirmation->no_degradation No Degradation Products discard_reagent Action: Discard Compromised Reagent and Use a Fresh Vial degradation_confirmed->discard_reagent review_protocol Action: Review Experimental Protocol for Other Sources of Error no_degradation->review_protocol implement_storage Action: Implement Strict Storage Protocols (e.g., Desiccator) discard_reagent->implement_storage

Caption: Troubleshooting workflow for suspected DAP reagent degradation.

Inferred Hydrolytic Degradation Pathway of this compound DAP This compound (DAP) C5H6N6 Isoguanine Isoguanine C5H5N5O DAP->Isoguanine + H2O - NH3 (Hydrolysis/Deamination at C6)

Caption: Inferred degradation of DAP to isoguanine via hydrolysis.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to assess the stability of DAP under hydrolytic stress.[5][6][7][8]

1. Materials:

  • This compound (DAP) reagent to be tested
  • High-purity water
  • 0.1 M Hydrochloric acid (HCl)
  • 0.1 M Sodium hydroxide (B78521) (NaOH)
  • HPLC system with UV detector[4]
  • Reversed-phase C18 column
  • Appropriate mobile phase (e.g., buffered acetonitrile/water mixture)[4]

2. Procedure:

  • Sample Preparation:

    • Neutral Hydrolysis: Dissolve a known concentration of DAP (e.g., 1 mg/mL) in high-purity water.

    • Acidic Hydrolysis: Dissolve the same concentration of DAP in 0.1 M HCl.

    • Basic Hydrolysis: Dissolve the same concentration of DAP in 0.1 M NaOH.

    • Control: Prepare a solution of DAP in a non-aqueous solvent (e.g., acetonitrile) or use the solid powder as a time-zero reference.

  • Stress Conditions:

    • Incubate the prepared solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

    • Protect samples from light to prevent photolytic degradation.

  • Analysis:

    • At each time point, withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by HPLC.

    • Monitor the decrease in the peak area of the parent DAP compound and the appearance of any new peaks.

3. Data Interpretation:

  • Calculate the percentage of DAP remaining at each time point relative to the control.

  • The appearance of a significant new peak, particularly in the aqueous samples, suggests hydrolytic degradation.

  • If using LC-MS, analyze the new peak to confirm its mass, which would correspond to isoguanine if the inferred pathway is correct.

Experimental Workflow for DAP Forced Degradation Study start Start: Prepare DAP Solutions solutions Prepare Solutions: - Neutral (H2O) - Acidic (0.1M HCl) - Basic (0.1M NaOH) - Control (Non-aqueous) start->solutions stress Apply Stress Conditions: - Incubate at 60°C - Protect from light solutions->stress sampling Sample at Time Points (e.g., 0, 24, 48, 72 hours) stress->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data_interpretation Data Interpretation: - Quantify DAP remaining - Identify degradation products analysis->data_interpretation end End: Assess Stability data_interpretation->end

Caption: Workflow for conducting a forced degradation study on DAP.

References

Technical Support Center: Optimizing PCR with 2,6-Diaminopurine (DAP) Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-diaminopurine (B158960) (DAP)-substituted primers in PCR.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and how does it affect PCR primers?

A1: this compound (DAP), also known as 2-aminoadenine, is an analog of adenine (B156593) (A).[1] When substituted for adenine in a DNA primer, DAP forms three hydrogen bonds with thymine (B56734) (T), in contrast to the two hydrogen bonds formed in a standard A-T pair.[2][3] This increased bonding strength enhances the thermal stability of the primer-template duplex.[1]

Q2: What are the main advantages of using DAP-substituted primers in PCR?

A2: The primary benefits of incorporating DAP into PCR primers include:

  • Increased Melting Temperature (Tm): Each DAP substitution raises the primer's Tm, allowing for higher annealing temperatures.[2]

  • Enhanced Specificity: Higher annealing temperatures reduce non-specific primer binding, leading to fewer off-target amplification products and minimized primer-dimer formation.[2][4]

  • Improved Amplicon Stability: When d(DAP)TP is used in the PCR mix, its incorporation results in a more stable amplicon with a higher melting temperature.[2]

Q3: How does DAP substitution affect the melting temperature (Tm) of a primer?

A3: Each substitution of adenine with this compound typically increases the melting temperature (Tm) of the primer. The exact increase can vary based on the sequence context, but it is a significant consideration in primer design.[2]

Q4: Are DAP-substituted primers compatible with standard DNA polymerases?

A4: Yes, this compound triphosphate (dDTP) is readily accepted as a substrate by many common heat-stable DNA polymerases, including Taq polymerase and related enzymes.[1] This compatibility allows for the incorporation of DAP into newly synthesized DNA strands without significant issues.[1]

Troubleshooting Guide

Issue 1: No or Low PCR Product Yield

Possible Cause Recommended Solution
Annealing temperature is too high. Due to the increased Tm of DAP primers, your standard annealing temperature may be too high, preventing efficient primer binding. Solution: Decrease the annealing temperature in 2°C increments. As a starting point, you can try an annealing temperature 3-5°C higher than the calculated Tm of the unmodified primer sequence, or at the calculated Tm of the DAP-modified primer.[2]
Incorrect primer concentration. Primer concentration is crucial for reaction efficiency. Solution: Start with a primer concentration of 0.1–0.5 µM for each primer.[5][6] If yield is still low, you may need to optimize the concentration.
Suboptimal MgCl₂ concentration. Magnesium concentration affects polymerase activity and primer annealing. Solution: Optimize the MgCl₂ concentration. A typical starting point is 1.5-2.0 mM.[6] You may need to titrate this concentration to find the optimal level for your specific primers and template.[7]
Issues with the DNA template. Poor template quality or the presence of inhibitors can prevent amplification. Solution: Ensure you are using high-quality, purified DNA.[6] If inhibitors are suspected, consider diluting the template.

Issue 2: Non-Specific Amplification or Primer-Dimers

Possible Cause Recommended Solution
Annealing temperature is too low. While DAP primers are designed for higher specificity, a too-low annealing temperature can still lead to non-specific binding.[8] Solution: Increase the annealing temperature in 2°C increments. Successful amplification with DAP-substituted primers has been reported with annealing temperatures as high as 72°C.[2]
Poor primer design. Complementarity at the 3' ends of the primers can lead to primer-dimer formation.[5][9] Solution: Re-evaluate your primer design. Ensure there is no significant complementarity between the forward and reverse primers, especially at the 3' ends.[10] Avoid runs of 3 or more Gs or Cs at the 3' end.[5]
Primer concentration is too high. Excess primers increase the likelihood of primer-dimer formation.[5] Solution: Reduce the concentration of your primers. A final concentration of 0.1–0.5 µM for each primer is a good starting range.[6]

Quantitative Data Summary

ParameterValueApplication ContextReference
Increase in Melting Temperature (Tm) per DAP Substitution~3 °CPrimer Design[2]
Stabilization of Detection System in Real-Time PCR8 - 10 °CTaqMan and Scorpion Assays with d(DAP)TP[2]
Typical Primer Concentration (Symmetric PCR)200 nM (each primer)Real-Time Snake PCR[2]
Typical MgCl₂ Concentration2 mMReal-Time Snake PCR[2]

Experimental Protocols

Protocol 1: Standard PCR with DAP-Substituted Primers

This protocol provides a general framework. Optimization of specific parameters may be required for your particular application.

1. Reaction Setup:

ComponentFinal ConcentrationExample (25 µL reaction)
5X PCR Buffer1X5 µL
dNTP Mix (10 mM each)200 µM0.5 µL
Forward Primer (10 µM) with DAP0.2 µM0.5 µL
Reverse Primer (10 µM) with DAP0.2 µM0.5 µL
DNA Template1 pg - 10 ng (plasmid) or 1 ng - 1 µg (genomic)1 µL
Taq DNA Polymerase1.25 units0.25 µL
Nuclease-Free Water-Up to 25 µL

2. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C2 minutes1
Denaturation95°C30 seconds25-35
AnnealingSee Note Below30 seconds
Extension72°C1 min/kb
Final Extension72°C5 minutes1
Hold4°CIndefinite1

Annealing Temperature Note: Start with an annealing temperature 3-5°C higher than the calculated Tm of the unmodified primer sequence, or at the calculated Tm of the modified primer.[2] If you observe no product, decrease the temperature in 2°C increments. If you see non-specific products, increase the temperature in 2°C increments.[2]

3. Analysis:

Analyze the PCR products by agarose (B213101) gel electrophoresis. Note that the incorporation of DAP will slightly increase the molecular weight of the amplicon.[2]

Visualizations

PCR_Workflow General PCR Workflow with DAP Primers cluster_prep Reaction Setup cluster_cycling Thermal Cycling cluster_analysis Analysis reagents Combine PCR Mix: - Buffer - dNTPs - DAP Primers - Template DNA - Polymerase initial_denaturation Initial Denaturation (95°C) reagents->initial_denaturation denaturation Denaturation (95°C) initial_denaturation->denaturation Start Cycles annealing Annealing (Optimized Temp for DAP) denaturation->annealing extension Extension (72°C) annealing->extension extension->denaturation Repeat 25-35x final_extension Final Extension (72°C) extension->final_extension End Cycles gel Agarose Gel Electrophoresis final_extension->gel results Analyze Results gel->results

Caption: General PCR workflow using DAP-substituted primers.

Troubleshooting_Logic Troubleshooting Logic for DAP-PCR start PCR Result no_product No/Low Product start->no_product nonspecific Non-specific Bands start->nonspecific good_product Good Product start->good_product check_ta_low Decrease Annealing Temp (-2°C increments) no_product->check_ta_low Primary Check check_ta_high Increase Annealing Temp (+2°C increments) nonspecific->check_ta_high Primary Check check_mgcl2 Optimize MgCl₂ Concentration check_ta_low->check_mgcl2 If still no product check_primer_conc_low Optimize Primer Concentration check_mgcl2->check_primer_conc_low If still no product check_primer_design Review Primer Design (3' ends) check_ta_high->check_primer_design If still non-specific check_primer_conc_high Decrease Primer Concentration check_primer_design->check_primer_conc_high If still non-specific

Caption: Troubleshooting decision tree for DAP-PCR experiments.

References

Validation & Comparative

Comparative analysis of DNA duplex stability with 2,6-diaminopurine vs adenine

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of DNA Duplex Stability: 2,6-Diaminopurine (B158960) vs. Adenine (B156593)

A Comprehensive Guide for Researchers and Drug Development Professionals

The stability of the DNA double helix is fundamental to molecular biology and a critical parameter in the design of therapeutic oligonucleotides and diagnostic probes. The substitution of the canonical nucleobase adenine (A) with its analogue, this compound (DAP), has been shown to significantly enhance the thermal stability of DNA duplexes. This guide provides a comparative analysis of the stability of DNA duplexes containing DAP versus adenine, supported by experimental data, detailed protocols, and structural visualizations.

Enhanced Stability with this compound

This compound is an analogue of adenine that contains an additional amino group at the C2 position of the purine (B94841) ring. This structural modification allows DAP to form three hydrogen bonds when paired with thymine (B56734) (T), in contrast to the two hydrogen bonds formed between adenine and thymine.[1][2] This additional hydrogen bond leads to a more stable base pair and, consequently, an increase in the overall thermal stability of the DNA duplex.[2][3] The enhanced stability is typically quantified by a higher melting temperature (Tm), which is the temperature at which 50% of the DNA duplex dissociates into single strands.[4][5][6]

The increased stability offered by DAP has significant implications for various applications. In therapeutic oligonucleotides, such as antisense and siRNA, the incorporation of DAP can lead to enhanced binding affinity and potentially improved efficacy. For diagnostic probes, the higher Tm allows for more stringent hybridization conditions, which can increase the specificity of detection.

Quantitative Data Presentation

The following table summarizes the melting temperatures (Tm) of various DNA duplexes, comparing those with the canonical A-T base pair to those with the modified DAP-T base pair. The data clearly demonstrates the stabilizing effect of substituting adenine with this compound.

Oligonucleotide Sequence (5'-3')Complementary Sequence (5'-3')ModificationTm (°C)ΔTm (°C) per modificationReference
d(CGCA GCT)A GCG)d(CGCT AGCT GCG)None (Adenine)58.4-[7]
d(CGCD GCT)A GCG)d(CGCT AGCT GCG)1 DAP~60.4-62.4+2 to +4[1][3]
d(CGCD GCT)D GCG)d(CGCT AGCT GCG)2 DAP~62.4-66.4+2 to +4[1][3]
d(CT3D T3G)d(CA3T A3G)1 DAP44-[8][9]
d(CA3A A3G)d(CT7G)None (Adenine)48-[8][9]
d(CA3D A3G)d(CT7G)1 DAP44-4[8][9]
5′AMCMWMAMXMCMAM/r(3′UGZUYGU)-2'-O-methyladenosine--[10]
"-2'-O-methyl-2,6-diaminopurine riboside (DM)-+0.4-1.2 kcal/mol (ΔΔG°37)[10]
"-LNA-2,6-diaminopurine riboside (DL)-+1.0-2.7 kcal/mol (ΔΔG°37)[10]

Note: The exact Tm can vary depending on experimental conditions such as salt and DNA concentration. The ΔTm values are approximations based on the general observation that each DAP-T pair adds approximately 1-2 °C to the Tm per modification.[1][3] The thermodynamic stability can also be expressed in terms of the change in Gibbs free energy (ΔΔG°37), where a more negative value indicates greater stability.

Visualizations

Base Pairing Comparison

The fundamental reason for the increased stability of DAP-containing DNA is the formation of an additional hydrogen bond with thymine.

G cluster_prep Sample Preparation cluster_measurement Tm Measurement cluster_analysis Data Analysis Oligo_Synth Oligonucleotide Synthesis (with A or DAP) Quant Quantification & Purity Check Oligo_Synth->Quant Anneal Annealing of Complementary Strands Quant->Anneal Spectro UV-Vis Spectrophotometer with Peltier Temperature Controller Anneal->Spectro Ramp Temperature Ramp (e.g., 20°C to 90°C at 1°C/min) Spectro->Ramp Absorb Record Absorbance at 260 nm Ramp->Absorb Plot Plot Absorbance vs. Temperature (Melting Curve) Absorb->Plot Derivative Calculate First Derivative Plot->Derivative Tm_Det Determine Tm (Peak of First Derivative) Derivative->Tm_Det Result Comparative Tm Data Tm_Det->Result

References

The Impact of 2,6-Diaminopurine on DNA Thermal Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the factors that influence DNA duplex stability is paramount. The modification of nucleobases offers a powerful tool to modulate the thermodynamic properties of DNA. This guide provides a comprehensive comparison of the effects of 2,6-diaminopurine (B158960) (DAP), an analogue of adenine (B156593), on the melting temperature (Tm) of DNA, supported by experimental data and detailed protocols.

The substitution of adenine with this compound in a DNA duplex leads to a significant increase in its thermal stability. This phenomenon is primarily attributed to the formation of three hydrogen bonds between DAP and thymine (B56734) (T), in contrast to the two hydrogen bonds formed between adenine (A) and thymine.[1] This additional hydrogen bond enhances the energetic favorability of the duplex state, thus requiring more thermal energy to induce denaturation.

Quantitative Analysis of Tm Elevation

Experimental studies have consistently demonstrated the stabilizing effect of DAP incorporation. The magnitude of the increase in melting temperature (ΔTm) is typically in the range of 1-2 °C for each DAP-T base pair introduced into an oligonucleotide sequence.[2][3]

The following table summarizes experimental data from a study that systematically investigated the effect of DAP substitution on the melting temperature of DNA oligonucleotides with varying GC content.

Sequence IDDescription%GCMelting Temperature (Tm) in °CΔTm (°C) vs. WT
WT-40Wild-Type4068.5-
DAP-40All A's replaced by DAP4074.5+6.0
WT-54Wild-Type5472.3-
DAP-54All A's replaced by DAP5479.0+6.7
WT-65Wild-Type6575.4-
DAP-65All A's replaced by DAP6583.1+7.7

Data adapted from a study on the nanomechanics of DAP-substituted DNA.[1]

Comparison with Other Modified Nucleobases

The stabilizing effect of this compound is notable when compared to other modified bases. For instance, a study comparing the duplex stability of dodecanucleotides containing either DAP or 5-chloro-2'-deoxyuridine (B16210) (a modified pyrimidine) found that DAP substitution led to a significant increase in the dissociation temperature of 1.5 to 1.8 °C per modification. In contrast, the incorporation of 5-chloro-2'-deoxyuridine did not affect the dissociation temperature.

Furthermore, when incorporated into locked nucleic acid (LNA) oligonucleotides, this compound has been shown to enhance duplex stability and improve discrimination of mismatched base pairs.

The Structural Basis of Enhanced Stability

The fundamental principle behind the increased thermal stability conferred by this compound lies in the number of hydrogen bonds it forms with its complementary base, thymine.

G cluster_AT Adenine-Thymine (A-T) Base Pair cluster_DAPT This compound-Thymine (DAP-T) Base Pair A Adenine T Thymine A->T A->T DAP This compound T2 Thymine DAP->T2 DAP->T2 DAP->T2

Caption: Comparison of hydrogen bonding in A-T and DAP-T base pairs.

Experimental Protocol: Determination of DNA Melting Temperature (Tm) by UV-Vis Spectrophotometry

The melting temperature of DNA is experimentally determined by monitoring the change in UV absorbance at 260 nm as a function of temperature. As the double-stranded DNA (dsDNA) denatures into single-stranded DNA (ssDNA), the absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect.[4][5] The Tm is the temperature at which 50% of the DNA is in the single-stranded form, corresponding to the midpoint of the absorbance transition.[5]

Materials and Equipment:
  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (Peltier element)

  • Quartz cuvettes

  • Oligonucleotide samples (control and DAP-modified)

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

Procedure:
  • Sample Preparation:

    • Resuspend the lyophilized DNA oligonucleotides in the melting buffer to a final concentration of 1-2 µM.

    • Anneal the complementary strands by heating the solution to 95 °C for 5 minutes and then slowly cooling to room temperature.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Program a temperature ramp from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) at a controlled rate (e.g., 0.5-1 °C/minute).[4]

  • Data Acquisition:

    • Place the cuvette containing the DNA sample in the temperature-controlled holder.

    • Blank the spectrophotometer with a cuvette containing only the melting buffer.

    • Initiate the temperature ramp and record the absorbance at 260 nm at regular temperature intervals.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate a melting curve.

    • The melting temperature (Tm) is determined from the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm.

G Experimental Workflow for Tm Determination A Sample Preparation (DNA in Melting Buffer) B Spectrophotometer Setup (Absorbance at 260 nm, Temperature Ramp) A->B C Data Acquisition (Measure Absorbance vs. Temperature) B->C D Data Analysis (Generate Melting Curve) C->D E Tm Determination (First Derivative Analysis) D->E

Caption: A generalized workflow for determining DNA melting temperature.

Conclusion

The incorporation of this compound is a robust and predictable method for increasing the thermal stability of DNA duplexes. The formation of a third hydrogen bond with thymine provides a significant energetic advantage, resulting in a measurable increase in the melting temperature. This property makes DAP a valuable tool in various molecular biology and nanotechnology applications where enhanced DNA stability is desired. The straightforward experimental protocol for Tm determination allows for the precise validation of these effects in any research setting.

References

A Comparative Guide to the Antiviral Activity of 2,6-Diaminopurine and Other Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral performance of 2,6-diaminopurine (B158960) and its analogs with other well-known purine-based antiviral agents. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons of antiviral activity, detailed experimental methodologies, and an overview of the underlying mechanisms of action.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound derivatives and other purine (B94841) analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the compound required to inhibit viral activity by 50%. A lower IC50 or EC50 value indicates greater potency. The selectivity of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the IC50 or EC50. A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to host cells.

The following tables summarize the in vitro antiviral activity and cytotoxicity of a promising this compound derivative, compound 6i, against a range of viruses, alongside data for the well-established antiviral drugs Sofosbuvir and Ribavirin for comparison.[1][2] Additional data for other this compound derivatives against Human Immunodeficiency Virus (HIV) is also presented.

Table 1: Antiviral Activity and Cytotoxicity of this compound Derivative 6i and Reference Compounds [1][2]

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
6i Dengue virus (DENV-2)Vero2.1 ± 0.3>100>48
Zika virus (ZIKV)Vero0.55 ± 0.08>100>182
West Nile virus (WNV)Vero1.8 ± 0.2>100>55
Influenza A (H1N1)MDCK5.3 ± 0.7>100>19
SARS-CoV-2Vero E61.2 ± 0.2>100>83
SARS-CoV-2Calu-30.5 ± 0.1120 ± 15240
Sofosbuvir DENV-2Huh-73.0 ± 0.5>100>33
ZIKVHuh-74.0 ± 0.6>100>25
Ribavirin DENV-2Vero5.0 ± 0.8>100>20
ZIKVVero6.0 ± 1.0>100>17

Table 2: Anti-HIV Activity of Sugar-Modified this compound 2',3'-Dideoxyribosides

CompoundVirusCell LineEC50 (µM)
3'-Azido-2,6-diaminopurine-2',3'-dideoxyriboside (AzddDAPR) HIV-1MT-40.3 - 4.5
3'-Fluoro-2,6-diaminopurine-2',3'-dideoxyriboside (FddDAPR) HIV-1MT-40.3 - 4.5

Mechanism of Action: Inhibition of Purine Biosynthesis

Many purine analogs exert their antiviral effects by targeting the de novo synthesis of purine nucleotides, a pathway essential for viral replication. A key enzyme in this pathway is Inosine Monophosphate Dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the biosynthesis of guanine (B1146940) nucleotides.[3][4] By inhibiting IMPDH, these antiviral agents deplete the intracellular pool of guanosine (B1672433) triphosphate (GTP), a critical building block for viral RNA and DNA synthesis. This disruption of nucleotide metabolism effectively halts viral replication.[3][4]

antiviral_mechanism cluster_pathway De Novo Purine Biosynthesis Pathway cluster_inhibition Inhibition by Purine Analogs Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP Multiple Steps IMP IMP PRPP->IMP Multiple Steps XMP XMP IMP->XMP IMPDH GMP GMP XMP->GMP GDP GDP GMP->GDP GTP GTP GDP->GTP Viral RNA/DNA Synthesis Viral RNA/DNA Synthesis GTP->Viral RNA/DNA Synthesis Purine_Analogs This compound & Other Purine Analogs Inhibition Inhibition Purine_Analogs->Inhibition IMPDH IMPDH Inhibition->IMPDH

Figure 1. Mechanism of action of purine analogs via inhibition of IMPDH.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the antiviral activity of chemical compounds.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a widely used method to screen for antiviral compounds by measuring their ability to protect cells from the virus-induced damage known as cytopathic effect (CPE), which includes morphological changes like cell rounding and detachment.

a. Cell Seeding:

  • A monolayer of a suitable host cell line (e.g., Vero, MDCK, Huh-7) is seeded in 96-well plates and incubated until a confluent monolayer is formed.

b. Compound Preparation and Addition:

  • The test compounds, including this compound analogs and reference drugs, are prepared in a series of dilutions.

  • The diluted compounds are added to the cell monolayers.

c. Virus Infection:

  • A predetermined amount of virus, sufficient to cause significant CPE in untreated control wells, is added to all wells except for the cell control wells.

d. Incubation:

  • The plates are incubated for a period sufficient for the virus to cause CPE in the virus control wells (typically 2-7 days).

e. Assessment of CPE:

  • The extent of CPE in each well is observed microscopically.

  • Cell viability can be quantified using a dye such as neutral red or crystal violet. The dye is added to the wells, and after an incubation period, the amount of dye taken up by viable cells is measured using a spectrophotometer.

f. Data Analysis:

  • The percentage of CPE inhibition is calculated for each compound concentration relative to the cell and virus controls.

  • The IC50 value is determined by regression analysis of the dose-response curve.

  • In parallel, a cytotoxicity assay is performed by exposing uninfected cells to the same concentrations of the compounds to determine the CC50 value.

Plaque Reduction Assay

This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

a. Cell Seeding:

  • Confluent monolayers of susceptible cells are prepared in 6-well or 12-well plates.

b. Compound and Virus Incubation:

  • The cell monolayers are treated with various concentrations of the test compound.

  • The cells are then infected with a dilution of the virus that produces a countable number of plaques.

c. Overlay:

  • After a period for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) that includes the respective concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

d. Incubation and Staining:

  • The plates are incubated until plaques are visible.

  • The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

e. Data Analysis:

  • The number of plaques in the treated wells is compared to the number in the untreated virus control wells.

  • The percentage of plaque reduction is calculated for each compound concentration, and the IC50 value is determined.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

a. Infection and Treatment:

  • Confluent cell monolayers are infected with the virus and then treated with different concentrations of the antiviral compound.

b. Incubation:

  • The plates are incubated for a period that allows for one or more cycles of viral replication.

c. Harvesting:

  • The cell culture supernatant and/or the cells are harvested.

d. Titration of Progeny Virus:

  • The amount of infectious virus in the harvested samples is quantified using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

e. Data Analysis:

  • The viral titers from the treated samples are compared to the titer from the untreated virus control.

  • The percentage of virus yield reduction is calculated for each compound concentration, and the IC50 or EC50 value is determined.

experimental_workflow cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_analysis Data Analysis A 1. Seed Host Cells in Multi-well Plates B 2. Prepare Serial Dilutions of Antiviral Compounds A->B C 3. Add Compounds to Cells B->C D 4. Infect Cells with Virus C->D E 5. Incubate for Viral Replication D->E F 6. Quantify Viral Activity/Cell Viability E->F G 7. Determine IC50/EC50 and CC50 Values F->G

Figure 2. General workflow for in vitro antiviral assays.

References

A Comparative Guide: 2,6-Diaminopurine vs. G418 for the Correction of Nonsense Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 2,6-diaminopurine (B158960) (DAP) and G418 (Geneticin) in promoting the readthrough of nonsense mutations, thereby restoring the production of full-length, functional proteins. This comparison is based on experimental data from peer-reviewed scientific literature and is intended to assist researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compound (DAP)G418 (Geneticin)
Primary Target UGA nonsense mutationsAll three stop codons (UGA, UAG, UAA), with a preference for UGA.[1]
Mechanism of Action Inhibits the tRNA methyltransferase FTSJ1, altering tRNATrp modification.[2][3]Binds to the A-site of the ribosome, inducing misreading of the stop codon.[4][5]
Reported Efficacy High efficacy for UGA readthrough, often superior to G418.[6]Effective but can have lower efficacy and higher cellular toxicity compared to DAP.[1]
Toxicity Generally lower toxicity reported in cellular and in vivo models.Known to be cytotoxic, especially at higher concentrations required for efficient readthrough.[1]
Specificity Highly specific for UGA codons.Broader specificity for all stop codons, which can lead to off-target effects.

Quantitative Data Summary

The following table summarizes quantitative data from comparative studies on the efficacy of DAP and G418 in correcting nonsense mutations. The primary method for quantifying readthrough efficiency is the dual-luciferase reporter assay, where an increase in the ratio of Firefly to Renilla luciferase activity indicates successful readthrough of a premature termination codon (PTC) inserted in the Firefly luciferase gene. Protein restoration is typically quantified by western blot analysis.

ExperimentCell LineNonsense MutationCompoundConcentrationReadthrough Efficiency (relative to control)Full-Length Protein Restoration (relative to control)Citation(s)
Dual-Luciferase Assay HeLaluc-UGADAP25 µM~8-foldNot Reported[7]
G418100 µM~2-foldNot Reported[7]
Western Blot Calu-6 (p53)TP53-UGADAP25 µMNot ReportedSignificant increase[6]
G41825 µMNot ReportedMinimal increase[6]
CFTR Function Assay (Organoids) Patient-derivedCFTR-W1282X (UGA)DAP50 µMNot ReportedSignificantly higher than G418[8]
G41850 µMNot ReportedLower than DAP[8]

Mechanisms of Action

This compound (DAP)

DAP's mechanism of action is distinct from that of aminoglycoside antibiotics. It specifically targets the FTSJ1, a tRNA methyltransferase responsible for the 2'-O-methylation of the wobble cytosine (C34) in the anticodon of tryptophan tRNA (tRNATrp).[2][3] Inhibition of FTSJ1 by DAP leads to a hypomodified tRNATrp. This altered tRNA has an increased ability to recognize and decode UGA premature termination codons as tryptophan, allowing the ribosome to read through the mutation and synthesize a full-length protein.[9]

Mechanism of this compound (DAP) DAP This compound (DAP) FTSJ1 FTSJ1 (tRNA Methyltransferase) DAP->FTSJ1 Inhibits tRNA_Trp_mod Modified tRNA-Trp (2'-O-methylated C34) FTSJ1->tRNA_Trp_mod Catalyzes modification of UGA_PTC UGA Premature Termination Codon (PTC) tRNA_Trp_mod->UGA_PTC Reduced binding tRNA_Trp_unmod Hypomodified tRNA-Trp tRNA_Trp_unmod->UGA_PTC Recognizes and binds Ribosome Ribosome UGA_PTC->Ribosome At A-site of Termination Translation Termination UGA_PTC->Termination Readthrough Translation Readthrough (Tryptophan Insertion) Ribosome->Readthrough Mediates FullLengthProtein Full-Length Protein Readthrough->FullLengthProtein

Caption: Mechanism of this compound (DAP).

G418 (Geneticin)

G418 is an aminoglycoside antibiotic that induces translational readthrough by directly interacting with the ribosomal machinery. It binds to the decoding center (A-site) of the small ribosomal subunit (18S rRNA in eukaryotes).[4] This binding event reduces the fidelity of translation termination, allowing a near-cognate aminoacyl-tRNA to be incorporated at the premature termination codon instead of the release factor complex.[5] This leads to the suppression of the nonsense mutation and the synthesis of a full-length protein, although the inserted amino acid may vary.

Mechanism of G418 G418 G418 Ribosome Ribosome (A-site) G418->Ribosome Binds to ReleaseFactor Release Factor Complex Ribosome->ReleaseFactor Binding inhibited nc_tRNA Near-cognate aminoacyl-tRNA Ribosome->nc_tRNA Promotes binding of PTC Premature Termination Codon (PTC) PTC->Ribosome At Termination Translation Termination ReleaseFactor->Termination Readthrough Translation Readthrough (Amino Acid Insertion) nc_tRNA->Readthrough FullLengthProtein Full-Length Protein Readthrough->FullLengthProtein

Caption: Mechanism of G418.

Experimental Protocols

Dual-Luciferase Reporter Assay for Nonsense Mutation Readthrough

This protocol is a generalized procedure for assessing the readthrough efficiency of DAP and G418 using a dual-luciferase reporter system. In this system, a premature termination codon is inserted between the Renilla and Firefly luciferase genes. Readthrough of the PTC results in the expression of functional Firefly luciferase.

Dual-Luciferase Reporter Assay Workflow start Start transfect Transfect cells with dual-luciferase reporter plasmid start->transfect treat Treat cells with DAP, G418, or control transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure_ff Measure Firefly luciferase activity lyse->measure_ff add_stop Add Stop & Glo® Reagent measure_ff->add_stop measure_ren Measure Renilla luciferase activity add_stop->measure_ren calculate Calculate Firefly/Renilla ratio measure_ren->calculate end End calculate->end

Caption: Dual-Luciferase Reporter Assay Workflow.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dual-luciferase reporter plasmid containing a PTC (e.g., pGL3-control with an inserted nonsense mutation)

  • Transfection reagent

  • DAP and G418 stock solutions

  • Dual-Luciferase® Reporter Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Transfect the cells with the dual-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.[10]

  • Treatment: After 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of DAP, G418, or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis:

    • Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.[11]

  • Luciferase Assay:

    • Transfer 20 µL of the cell lysate to a white-walled 96-well luminometer plate.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luciferase activity.[11]

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the Firefly reaction and initiate the Renilla reaction. Measure the Renilla luciferase activity.[11]

  • Data Analysis: Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each sample. An increase in this ratio compared to the vehicle control indicates readthrough of the nonsense mutation.

Western Blot Protocol for Detection of Full-Length Protein Restoration

This protocol outlines the steps to detect the restoration of full-length protein expression in cells treated with DAP or G418.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse treated and untreated cells in RIPA buffer supplemented with protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.[12]

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]

  • Washing: Repeat the washing step as in step 6.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system (e.g., X-ray film or a digital imager).[14]

  • Analysis: Quantify the band intensity of the full-length protein and normalize it to a loading control (e.g., β-actin or GAPDH) to compare the levels of protein restoration between different treatments.

Conclusion

Both this compound and G418 are valuable tools for studying the correction of nonsense mutations. DAP presents a more targeted and potentially less toxic approach, particularly for UGA mutations. Its high efficiency in specific contexts, such as certain cystic fibrosis mutations, makes it a promising candidate for further therapeutic development. G418, while having broader activity against all stop codons, is often associated with higher cytotoxicity, which may limit its therapeutic application but remains a useful tool for in vitro research. The choice between these two compounds will ultimately depend on the specific nonsense mutation being studied, the experimental system, and the desired balance between efficacy and potential off-target effects.

References

A Comparative Analysis of 2,6-Diaminopurine in Phage Genomes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative study of 2,6-diaminopurine (B158960) (Z-base) in different phage genomes. It delves into the quantitative analysis of Z-base incorporation, details the experimental protocols for its detection, and explores the functional implications of this unique base modification.

First identified in the cyanophage S-2L, this compound is a modified nucleobase that completely replaces adenine (B156593) in the genomes of certain bacteriophages. This substitution, where 'Z' pairs with thymine (B56734) (T) via three hydrogen bonds, offers a significant evolutionary advantage to these phages, primarily by enabling them to evade the host bacterium's restriction enzyme-based defense systems.[1][2][3] Recent studies have revealed that the genetic machinery for producing Z-base is more widespread among phages than initially thought, suggesting a broader role for this alternative genetic alphabet in the viral world.[4]

Comparative Genomic Analysis of Z-Base Containing Phages

Our analysis focuses on phages where the presence of this compound has been experimentally confirmed. The data indicates a complete substitution of adenine with the Z-base in these phages, highlighting a consistent strategy for genome modification.

Phage NameHost OrganismGenome Size (bp)GC Content (%)Adenine (A) Replacement (%)Reference
Cyanophage S-2L Synechococcus elongatusNot specified in provided resultsNot specified in provided results100%[4][5]
Acinetobacter phage SH-Ab 15497 Acinetobacter baumannii43,42047.86%100%[2][6][7]
Vibrio phage phiVC8 Vibrio choleraeNot specified in provided resultsNot specified in provided results100%[8]

While experimental confirmation is limited to a few phages, genomic analyses have identified the key enzyme for Z-base biosynthesis, PurZ, in dozens of other phage genomes. This suggests that the substitution of adenine with this compound could be a widespread phenomenon in the phage world.[4]

Functional Implications of Z-Base Incorporation

The primary and most well-documented advantage of a Z-genome is the evasion of host restriction-modification systems.[1][3] Most restriction enzymes recognize specific DNA sequences composed of the canonical A, T, C, and G bases. By replacing adenine with this compound, the phage's DNA becomes unrecognizable to many of these enzymes, thus protecting it from degradation.

Beyond resistance to restriction enzymes, the Z-T base pair, with its three hydrogen bonds, is more stable than the canonical A-T base pair, which has only two. This increased thermal stability could be advantageous for phages in environments with fluctuating temperatures.[9]

Experimental Protocols

Detection and Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method allows for the definitive identification and quantification of the Z-base in a DNA sample.

1. DNA Hydrolysis:

  • Objective: To break down the DNA into its constituent nucleosides.

  • Protocol:

    • Purify the phage DNA to remove any contaminating host DNA and other cellular components.

    • Enzymatically digest the purified DNA to single nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase. A simplified one-step enzymatic hydrolysis can also be performed.[10]

    • Alternatively, acid hydrolysis (e.g., using formic acid) can be employed, although this method may lead to some degradation of the nucleobases.[11]

2. LC-MS Analysis:

  • Objective: To separate the nucleosides and identify and quantify this compound.

  • Protocol:

    • Inject the hydrolyzed DNA sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS).

    • Separate the nucleosides using a suitable chromatography column (e.g., a C18 column).

    • The mass spectrometer will detect and quantify the individual nucleosides based on their mass-to-charge ratio. The presence of a peak corresponding to the mass of this compound confirms its presence in the DNA.

    • By comparing the peak area of this compound to that of the other nucleosides, the percentage of adenine replacement can be accurately determined.

Qualitative Detection of this compound using Restriction Enzyme Digestion

This method provides a rapid, qualitative assessment of whether a phage genome contains the Z-base.

1. DNA Digestion:

  • Objective: To test the susceptibility of the phage DNA to restriction enzymes that have adenine in their recognition sites.

  • Protocol:

    • Isolate the phage DNA.

    • Set up parallel digestion reactions with a panel of restriction enzymes known to have adenine in their recognition sequences (e.g., EcoRI, HindIII).

    • As a control, use a DNA sample known to contain adenine (e.g., lambda DNA or a standard plasmid).

    • Incubate the reactions according to the enzyme manufacturer's instructions.

2. Gel Electrophoresis:

  • Objective: To visualize the results of the digestion.

  • Protocol:

    • Load the digested DNA samples onto an agarose (B213101) gel.

    • Run the gel to separate the DNA fragments by size.

    • Visualize the DNA fragments using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • If the phage DNA is resistant to digestion by the adenine-specific restriction enzymes while the control DNA is digested, it strongly suggests that adenine has been replaced by a modified base like this compound.[12]

Visualizing the Z-Base Pathway and its Impact

The following diagrams illustrate the biosynthetic pathway of this compound and the logical relationship of its role in evading host defenses.

Z_Base_Biosynthesis cluster_host Host Cell Metabolism cluster_phage Phage-Encoded Pathway dGTP dGTP MazZ MazZ dGTP->MazZ Hydrolysis dATP dATP PurZ PurZ dATP->PurZ Energy Source DatZ DatZ dATP->DatZ Hydrolysis Aspartate Aspartate Aspartate->PurZ Host_PurB Host PurB dZMP dZMP Host_PurB->dZMP Host_Kinases Host Kinases dZTP dZTP Host_Kinases->dZTP dGMP dGMP MazZ->dGMP dZMP_precursor dZMP_precursor PurZ->dZMP_precursor Synthesis dAMP dAMP DatZ->dAMP dGMP->PurZ dZMP_precursor->Host_PurB dZMP->Host_Kinases Phage_DNA_Polymerase Phage DNA Polymerase dZTP->Phage_DNA_Polymerase Incorporation into Phage DNA

Biosynthesis of this compound (dZTP) in phages.

Z_Base_Function Phage_Infection Phage Infects Bacterium Phage_DNA_Replication Phage DNA Replication Phage_Infection->Phage_DNA_Replication Canonical_Phage_DNA Phage with Canonical DNA (A,T,C,G) Phage_DNA_Replication->Canonical_Phage_DNA Z_Base_Phage_DNA Phage with Z-Base DNA (Z,T,C,G) Phage_DNA_Replication->Z_Base_Phage_DNA Host_Restriction_Enzymes Host Restriction Enzymes Canonical_Phage_DNA->Host_Restriction_Enzymes Recognized Z_Base_Phage_DNA->Host_Restriction_Enzymes Not Recognized Successful_Replication Successful Phage Replication & Lysis Z_Base_Phage_DNA->Successful_Replication DNA_Degradation Phage DNA Degradation Host_Restriction_Enzymes->DNA_Degradation Cleavage

Functional advantage of Z-base in evading host restriction.

References

Cross-Reactivity of 2,6-Diaminopurine Analogs: A Comparative Guide for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral activity of various 2,6-diaminopurine (B158960) analogs against a spectrum of viruses. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further investigation.

The emergence and re-emergence of viral diseases necessitate the development of broad-spectrum antiviral agents. The this compound scaffold has emerged as a promising chemotype in the design of such therapeutics, with various analogs demonstrating potent inhibitory activity against a diverse range of viruses. This guide summarizes the cross-reactivity of these analogs, presenting key quantitative data, experimental protocols, and mechanistic insights.

Comparative Antiviral Activity of this compound Analogs

The following tables summarize the in vitro efficacy and cytotoxicity of several this compound analogs against various viruses. These compounds showcase a range of activities, from broad-spectrum inhibition to more targeted effects.

Table 1: Antiviral Activity of Multi-Target this compound Analog (6i) [1][2][3][4][5]

Virus FamilyVirusCell LineIC50 (µM)SI
FlaviviridaeDengue Virus (DENV)Huh-71.177
Zika Virus (ZIKV)Huh-71.1182
West Nile Virus (WNV)Huh-75.3>37
OrthomyxoviridaeInfluenza A VirusMDCK0.5 - 2.1>95 - >400
CoronaviridaeSARS-CoV-2Calu-30.5240

IC50: Half-maximal inhibitory concentration. SI: Selectivity Index (CC50/IC50).

Table 2: Antiviral Activity of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (B43567) (PMEDAP)

Virus FamilyVirusCell CultureEC50 (µM)
HerpesviridaeHuman Cytomegalovirus (HCMV)HEL11
RetroviridaeHuman Immunodeficiency Virus (HIV)-Potent Inhibitor

EC50: Half-maximal effective concentration.

Table 3: Antiviral Activity of a this compound-based Acyclic Nucleoside Phosphonate (Analog VI) [6]

Virus FamilyVirusCell LineEfficacy
HerpesviridaePseudorabies Virus (PrV)PK-15, RK-13Most effective among tested analogs

Table 4: Antiviral Activity of β-LPA (a novel this compound analog) [7]

Virus FamilyVirusCell LineEC50 (µM)CC50 (µM)
HepadnaviridaeHepatitis B Virus (HBV)HepG2.2.150.0150

CC50: 50% cytotoxic concentration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these antiviral compounds.

Cytotoxicity Assays (MTT and XTT)

These assays are performed to determine the concentration of the compound that is toxic to the host cells.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a "cells only" control (no compound) and a "no cells" blank.

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • XTT Assay: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution, mixed with an electron coupling agent, to each well and incubate for 2-4 hours. Metabolically active cells will reduce the XTT to a water-soluble orange formazan product.

  • Solubilization (MTT only): Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT).

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Antiviral Activity Assays

This assay is the gold standard for quantifying the inhibition of viral infectivity.

  • Cell Seeding: Seed susceptible cells in 6- or 12-well plates and grow to confluency.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour.

  • Infection: Remove the culture medium from the cells and infect with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells. The overlay medium should also contain the corresponding concentration of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

This assay measures the effect of a compound on the production of new infectious virus particles.

  • Cell Seeding and Infection: Seed cells in a multi-well plate and infect with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: After viral adsorption, add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Harvesting: Collect the cell culture supernatant, which contains the progeny virus.

  • Titration: Determine the viral titer in the harvested supernatant using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control. The EC50 is the concentration that reduces the viral yield by 50%.

Mechanisms of Action and Illustrative Diagrams

The antiviral activity of this compound analogs often stems from their ability to interfere with crucial viral replication processes. A common mechanism is the inhibition of viral polymerases, enzymes essential for replicating the viral genome.

Antiviral_Mechanism cluster_Cell Host Cell Analog_Prodrug This compound Analog (Prodrug) Active_Metabolite Active Triphosphate Metabolite Analog_Prodrug->Active_Metabolite Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase Active_Metabolite->Viral_Polymerase Viral_Genome_Replication Viral Genome Replication Viral_Polymerase->Viral_Genome_Replication Incorporation Inhibition Inhibition Viral_Polymerase->Inhibition Chain_Termination Chain Termination Viral_Genome_Replication->Chain_Termination Inhibition->Viral_Genome_Replication New_Virions Assembly of New Virions Chain_Termination->New_Virions Prevents No_Progeny No Progeny Virus New_Virions->No_Progeny

Caption: General mechanism of action for nucleoside analog inhibitors.

The diagram above illustrates a common pathway where a this compound analog, often a prodrug, enters the host cell and is converted by cellular kinases into its active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase. Once incorporated, the analog can act as a chain terminator, halting further elongation of the nucleic acid and thereby inhibiting viral replication.

Caption: General experimental workflow for antiviral compound evaluation.

This workflow outlines the parallel processes of assessing both the cytotoxicity and the antiviral efficacy of a this compound analog. The determination of both the CC50 and the IC50 (or EC50) is crucial for calculating the selectivity index (SI), a key parameter that indicates the therapeutic window of the compound. A higher SI value suggests a more favorable safety profile, as it indicates that the compound is effective against the virus at concentrations well below those that are toxic to the host cells.

References

Unveiling the Superior Photostability of 2,6-Diaminopurine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive assessment of the photostability of 2,6-diaminopurine (B158960) (DAP) in comparison to the canonical nucleobases—adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), thymine (B56734) (T), and uracil (B121893) (U)—reveals the potential of DAP as a robust alternative in photosensitive biological and therapeutic applications. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of their performance under ultraviolet (UV) irradiation.

Executive Summary

This compound, a naturally occurring adenine analogue, demonstrates remarkable resistance to photodegradation. This heightened photostability is attributed to highly efficient non-radiative decay pathways that dissipate the energy from UV radiation without inducing chemical change. This intrinsic property, coupled with its ability to promote the repair of UV-induced DNA damage, positions DAP as a compelling molecule for applications requiring enhanced stability under UV exposure.

Quantitative Comparison of Photostability

The photostability of a molecule is quantitatively expressed by its photodegradation quantum yield (Φ), which represents the efficiency of a photon in causing a chemical decomposition. A lower quantum yield signifies higher photostability. While a direct comparative study of the photodegradation quantum yields of DAP and all canonical bases under identical conditions is not extensively documented in publicly available literature, existing data for individual bases and their derivatives under UV irradiation (primarily at 254 nm) in aqueous solutions provide a strong basis for assessment.

CompoundPhotodegradation Quantum Yield (Φ)Experimental Conditions
This compound (DAP) Not directly reported, but qualitatively very high photostabilityAqueous solution, UV irradiation
Adenine (A)~1 x 10⁻⁴As poly(A) in aqueous solution, 254 nm irradiation[1][2]
Guanine (G)Data not directly comparableOften studied in the context of photooxidation
Cytosine (C)Data not directly comparableStudied with photosensitizers, indicating susceptibility
Thymine (T)Low quantum yield for monomer degradationProne to dimerization, complicating direct quantum yield measurement
Uracil (U)~4 x 10⁻² - 1 x 10⁻¹As poly(U) in aqueous solution, 254 nm irradiation[1][2]

Note: The photodegradation quantum yields are highly dependent on the experimental context, including the specific molecular form (free base, nucleoside, or polymer), solvent, pH, and irradiation wavelength. The values presented for adenine and uracil are for their polymeric forms and serve as an illustration of their relative susceptibility to photodegradation compared to the inferred high photostability of DAP.

In addition to photodegradation, fluorescence quantum yield provides insight into a molecule's ability to dissipate energy radiatively. A low fluorescence quantum yield is often characteristic of photostable molecules that favor non-radiative decay.

CompoundFluorescence Quantum Yield (Φf)
This compound (DAP) 0.037[3]
This compound-2'-deoxyriboside 0.008[3]
Adenine~3 x 10⁻⁴[4]

Experimental Protocols

To facilitate further research and validation, this section outlines a detailed methodology for the comparative assessment of nucleobase photostability.

Experimental Workflow for Photostability Assessment

experimental_workflow Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_analysis Analysis prep_solutions Prepare equimolar aqueous solutions of DAP and canonical bases measure_initial_abs Measure initial absorbance spectra (200-400 nm) prep_solutions->measure_initial_abs irradiate Irradiate samples with a calibrated UV source (e.g., 254 nm) measure_initial_abs->irradiate measure_abs_t Measure absorbance spectra at defined time intervals irradiate->measure_abs_t hplc_analysis Perform HPLC analysis to quantify remaining parent compound and identify photoproducts irradiate->hplc_analysis control Maintain a non-irradiated control for each sample calc_qy Calculate photodegradation quantum yield measure_abs_t->calc_qy hplc_analysis->calc_qy

Caption: A streamlined workflow for determining and comparing the photostability of nucleobases.

Detailed Methodologies

1. Preparation of Stock Solutions:

  • Prepare individual stock solutions of this compound and the canonical bases (adenine, guanine, cytosine, thymine, uracil) in a suitable aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).

  • The concentration should be adjusted to have an initial absorbance of approximately 1.0 at the wavelength of maximum absorption (λmax) in a 1 cm path length cuvette.

2. UV Irradiation:

  • Use a calibrated monochromatic UV light source, such as a low-pressure mercury lamp for 254 nm irradiation, within a temperature-controlled sample chamber.

  • The photon flux of the light source must be determined using a chemical actinometer (e.g., potassium ferrioxalate).

  • Irradiate a known volume of each sample solution in a quartz cuvette while stirring continuously.

  • At predetermined time intervals, withdraw aliquots for analysis.

3. Spectrophotometric Analysis:

  • Record the UV-Vis absorption spectrum of each aliquot using a spectrophotometer.

  • The decrease in absorbance at the λmax of the parent compound over time is used to determine the rate of photodegradation.

4. High-Performance Liquid Chromatography (HPLC) Analysis:

  • Objective: To separate and quantify the remaining parent compound from its photoproducts.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. The specific gradient will need to be optimized for the separation of all compounds.

  • Detection: UV detection at the λmax of each compound.

  • Quantification: The concentration of the remaining parent compound is determined by comparing the peak area to a standard curve.

5. Calculation of Photodegradation Quantum Yield (Φ): The quantum yield is calculated using the following equation:

Φ = (Number of molecules degraded) / (Number of photons absorbed)

This can be determined from the initial rate of degradation, the initial concentration, the irradiated volume, the molar absorption coefficient, the path length, and the incident photon flux.

Signaling Pathways and Logical Relationships

The enhanced photostability of DAP can be understood through its excited-state deactivation pathways. Upon absorbing UV radiation, the molecule rapidly returns to its ground state through non-radiative internal conversion, minimizing the time spent in a reactive excited state.

photostability_pathway Simplified Deactivation Pathways cluster_dap DAP cluster_canonical Less Photostable Canonical Bases DAP_G Ground State (S0) DAP_E Excited State (S1) DAP_G->DAP_E UV Absorption DAP_E->DAP_G Fast Non-Radiative Decay DAP_P Photoproducts (negligible) DAP_E->DAP_P Photoreaction (low probability) CB_G Ground State (S0) CB_E Excited State (S1) CB_G->CB_E UV Absorption CB_E->CB_G Non-Radiative Decay CB_P Photoproducts (higher probability) CB_E->CB_P Photoreaction (higher probability)

Caption: Comparative deactivation pathways of DAP versus less photostable canonical bases upon UV absorption.

Conclusion

References

A Researcher's Guide to Comparative Prophage Genomics in Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prophages, the integrated viral genomes within bacterial chromosomes, are increasingly recognized as pivotal players in bacterial evolution, virulence, and adaptation. Their study through comparative genomics offers profound insights into bacterial pathogenesis, the spread of antimicrobial resistance, and the discovery of novel therapeutic targets. This guide provides a comprehensive comparison of computational tools and experimental methodologies for the study of prophages, supported by experimental data and detailed protocols.

I. Identifying the Enemy Within: A Comparison of Prophage Prediction Tools

The crucial first step in prophage genomics is their accurate identification within bacterial genomes. A variety of bioinformatics tools have been developed for this purpose, each with its own strengths and weaknesses. Here, we compare the performance of some of the most widely used tools based on key metrics such as precision, recall, and F1-score, which is the harmonic mean of precision and recall.

Data Presentation: Performance of Prophage Prediction Tools

ToolMean AccuracyMean PrecisionMean RecallMean F1-ScorePrimary MethodReference
PhiSpy HighHighHighHighMachine Learning (Random Forest) & Sequence Similarity[1][2]
VIBRANT HighHighHighHighNeural Networks & Protein Signatures[1][3]
Phigaro HighHighModerateHighSequence Similarity & Gene Content[1]
PHASTER ModerateModerateHighModerateSequence Similarity & Gene Content[4]
VirSorter2 ModerateLowHighModerateMachine Learning & Sequence Similarity[1][3]
DBSCAN-SWA LowLowHighLowDensity-Based Clustering[1]
PhageBoost LowLowHighLowMachine Learning (Gradient Boosting)[1]

Note: Performance metrics are generalized from benchmark studies. "High" indicates consistently strong performance across benchmarks, "Moderate" indicates variable or average performance, and "Low" suggests weaker performance in the cited studies.

II. Prophage Prevalence: A Tale of Two Lifestyles

The prevalence and nature of prophages can differ significantly depending on the lifestyle of their bacterial host. Pathogenic and fast-growing bacteria, for instance, often exhibit different prophage landscapes compared to their non-pathogenic and slower-growing counterparts.

Data Presentation: Prophage Prevalence in Different Bacterial Lifestyles

Host CharacteristicAverage Prophages per GenomeGenome Percentage Occupied by ProphagesKey ObservationsReferences
Pathogenic ~4.0Up to 16% in some strainsEnriched in prophages which can carry virulence factors.[4][5][6][7][8]
Non-pathogenic ~3.1Generally lower than pathogenic counterparts---[4][7]
Fast-growing ~3.6Higher fraction of intact (functional) prophagesMay benefit more from prophage-encoded fitness advantages.[4][7]
Slow-growing ~2.9Higher proportion of incomplete (cryptic) prophagesLower predicted prophage induction rates.[4]

III. Experimental Corner: Protocols for Prophage Analysis

The following sections provide detailed methodologies for key experiments in prophage genomics.

Experimental Protocol 1: Prophage Induction and Viral DNA Extraction

This protocol describes the induction of lytic cycles from prophages within a bacterial culture and the subsequent purification of viral DNA for sequencing.

Materials:

  • Bacterial culture in exponential growth phase

  • Inducing agent (e.g., Mitomycin C)

  • DNase I and RNase A

  • Phage precipitation solution (e.g., PEG/NaCl)

  • Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • Ethanol (B145695) (70% and 100%)

  • TE buffer

Procedure:

  • Induction:

    • Grow the bacterial host to an early-to-mid exponential phase (OD600 of ~0.2-0.4).

    • Add an inducing agent, such as Mitomycin C, to a final concentration of 0.1-1.0 µg/mL.[9]

    • Continue incubation with shaking for several hours, monitoring for a decrease in OD600, which indicates cell lysis.

  • Lysate Clarification:

    • Centrifuge the culture to pellet remaining bacterial cells and debris.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • Nuclease Treatment:

    • Treat the filtered lysate with DNase I and RNase A to degrade any contaminating bacterial nucleic acids.

  • Phage Precipitation:

    • Add a phage precipitation solution (e.g., 20% PEG 8000, 2.5 M NaCl) and incubate overnight at 4°C.

    • Centrifuge to pellet the precipitated phage particles.

  • Viral DNA Extraction:

    • Resuspend the phage pellet in a suitable buffer (e.g., SM buffer).

    • Treat with Proteinase K to degrade the phage capsids.

    • Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.

    • Precipitate the viral DNA with ethanol and wash the pellet with 70% ethanol.

    • Resuspend the purified viral DNA in TE buffer.[10]

Experimental Protocol 2: Library Preparation and Next-Generation Sequencing (NGS)

This protocol outlines the steps for preparing the extracted viral DNA for sequencing on an Illumina platform.

Materials:

  • Purified viral DNA

  • DNA fragmentation kit or enzyme

  • End-repair and A-tailing reagents

  • NGS library preparation kit (e.g., Illumina DNA Prep)

  • PCR amplification reagents

  • Size selection beads (e.g., AMPure XP)

Procedure:

  • DNA Fragmentation:

    • Fragment the purified viral DNA to the desired size range (e.g., 300-500 bp) using enzymatic or mechanical methods.

  • End-Repair and A-Tailing:

    • Repair the ends of the fragmented DNA to create blunt ends.

    • Add a single 'A' nucleotide to the 3' ends of the fragments.

  • Adapter Ligation:

    • Ligate sequencing adapters to the A-tailed DNA fragments.

  • Size Selection:

    • Use size selection beads to remove fragments that are too small or too large.

  • PCR Amplification:

    • Amplify the adapter-ligated fragments using PCR to generate a sufficient quantity of library for sequencing.

  • Library Quantification and Quality Control:

    • Quantify the final library concentration using a fluorometric method (e.g., Qubit).

    • Assess the size distribution of the library using a bioanalyzer.

  • Sequencing:

    • Pool and sequence the prepared libraries on an Illumina sequencer according to the manufacturer's instructions.[11]

IV. Visualizing the Data: Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and analytical workflows.

Comparative Prophage Genomics Workflow

prophage_comparative_genomics_workflow cluster_input Input Data cluster_analysis Bioinformatic Analysis cluster_output Outputs & Insights bacterial_genomes Bacterial Genome Sequences (FASTA/GenBank) prophage_prediction Prophage Prediction (e.g., PhiSpy, VIBRANT) bacterial_genomes->prophage_prediction gene_annotation Gene Annotation & Functional Analysis prophage_prediction->gene_annotation comparative_genomics Comparative Genomics (Phylogenetics, Synteny) gene_annotation->comparative_genomics prophage_diversity Prophage Diversity & Distribution comparative_genomics->prophage_diversity virulence_factors Identification of Virulence Factors & AMR Genes comparative_genomics->virulence_factors evolutionary_relationships Evolutionary Relationships comparative_genomics->evolutionary_relationships prophage_signaling_pathway cluster_prophage Prophage-Encoded Genes cluster_host Host Cellular Processes toxin Toxin (e.g., Effector Protein) host_target Host Protein Target toxin->host_target Inhibits regulator Transcriptional Regulator virulence_expression Virulence Gene Expression regulator->virulence_expression Activates signaling_cascade Signaling Cascade host_target->signaling_cascade Represses signaling_cascade->virulence_expression Inhibits

References

A Comparative Guide to Ribosomal Readthrough Agents in Animal Models: Validation of 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,6-diaminopurine (B158960) (DAP) with other ribosomal readthrough agents, specifically the aminoglycoside G418 and ataluren (B1667667) (PTC124), in preclinical animal models. The information presented is collated from various studies to offer a comprehensive overview of their efficacy, safety, and underlying mechanisms, supported by experimental data and detailed protocols.

Executive Summary

Nonsense mutations, which introduce a premature termination codon (PTC) into the mRNA sequence, are responsible for a significant portion of genetic diseases. One promising therapeutic strategy is the use of small molecules that induce ribosomal readthrough of these PTCs, leading to the synthesis of a full-length, functional protein. This guide focuses on the validation of a promising readthrough agent, this compound (DAP), and compares its performance with the well-established readthrough-inducing compounds G418 and ataluren in animal models of genetic disorders such as cystic fibrosis (CF) and Duchenne muscular dystrophy (DMD).

Comparative Data on Readthrough Agents

The following tables summarize the quantitative data on the efficacy, pharmacokinetics, and toxicity of DAP, G418, and ataluren from various preclinical studies. It is important to note that direct head-to-head comparisons in the same animal model under identical conditions are limited; therefore, the data should be interpreted within the context of the specific experimental setup.

Table 1: In Vivo Efficacy in Animal Models
Compound Animal Model Disease Dosage and Administration Treatment Duration Efficacy Outcome Citation
This compound (DAP) CftrG542X/G542X miceCystic Fibrosis60 mg/kg/day, oral gavage15 daysIncreased CFTR mRNA and protein expression in the lungs.[1]
G418 (Geneticin) mdx miceDuchenne Muscular Dystrophy14 mg/kg/day, intraperitoneal injection14 daysPartial restoration of dystrophin expression in muscle fibers.
Ataluren (PTC124) mdx miceDuchenne Muscular Dystrophy10, 10, 20 mg/kg, three times daily, oral gavage28 daysIncreased dystrophin expression in muscle.[2]
G418 (Geneticin) SMA (Δ7-SMN) miceSpinal Muscular Atrophy14 mg/kg, intraperitoneal injectionPostnatal days 5-13Increased SMN protein levels and improved motor function.
Ataluren (PTC124) Pax6-deficient miceAniridia1% topical suspensionNot specifiedRescue of corneal deficit.[3]
Table 2: Pharmacokinetic Properties in Mice
Compound Administration Route Key Pharmacokinetic Parameters Citation
This compound (DAP) Intravenous (8.1 mg/kg) & Oral (29 mg/kg)IV: Rapid decrease in plasma, undetectable after 2h. Oral: Distributed to lungs, muscle, brain, and small intestine.[4]
G418 (Geneticin) IntraperitonealPlasma concentrations peak <30 min post-injection; persists in tissues like kidneys for at least 4h.
Ataluren (PTC124) Oral ([14C]-ataluren)~39% recovery in urine and 54% in feces. Unchanged ataluren is the dominant component in plasma.[5]
Table 3: In Vivo Toxicity Profile
Compound Animal Model Observed Toxicity Citation
This compound (DAP) Immunodeficient nude miceLow toxicity observed in cell cultures and no detectable toxicity in the mouse model.[6]
G418 (Geneticin) Wild-type miceChronic administration (14 mg/kg IP for 9 days) was associated with toxicity, affecting body weight and survival. Marked liver and kidney toxicity in wild-type mice at lethal doses.[7]
Ataluren (PTC124) Healthy volunteers & nmDMD patientsGenerally well-tolerated with a favorable safety profile. Most adverse events were mild to moderate.[8]

Mechanism of Action

The mechanisms by which these agents induce ribosomal readthrough differ, which may account for their varying efficacy and toxicity profiles.

  • This compound (DAP): DAP's mechanism of action involves the inhibition of the tRNA-specific 2′-O-methyltransferase, FTSJ1. This enzyme is responsible for the modification of the wobble uridine (B1682114) in the anticodon of certain tRNAs. Inhibition of FTSJ1 is thought to alter the decoding properties of the ribosome, leading to the misreading of premature stop codons.[6]

  • G418 (Aminoglycosides): Aminoglycosides bind to the A-site of the ribosomal RNA (rRNA) in the small ribosomal subunit. This binding induces a conformational change that decreases the accuracy of codon-anticodon recognition, leading to the incorporation of a near-cognate aminoacyl-tRNA at the premature stop codon.[9]

  • Ataluren (PTC124): Ataluren's mechanism is distinct from aminoglycosides and is believed to involve interactions with the ribosome and release factors. It is thought to inhibit the termination of translation at premature stop codons without significantly affecting the decoding of sense codons.[10][11]

Mechanism of Action of this compound DAP This compound (DAP) FTSJ1 FTSJ1 (tRNA methyltransferase) DAP->FTSJ1 Inhibits tRNA tRNA FTSJ1->tRNA Modifies Ribosome Ribosome tRNA->Ribosome Interacts with PTC Premature Termination Codon (PTC) Ribosome->PTC Reads through Protein Full-length Protein PTC->Protein Allows synthesis of

Mechanism of Action of this compound (DAP).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of readthrough agents.

In Vivo Readthrough Efficacy Study in a Mouse Model of Cystic Fibrosis

1. Animal Model:

  • CftrG542X/G542X mice, which carry a nonsense mutation in the cystic fibrosis transmembrane conductance regulator (Cftr) gene, are used. Age and sex-matched wild-type littermates serve as controls.

2. Drug Administration:

  • This compound (DAP): Administered daily via oral gavage at a dose of 60 mg/kg for 15 consecutive days. The vehicle control group receives the same volume of the vehicle solution.[1]

  • G418: Typically administered via intraperitoneal (IP) injection. Dosing can vary, but a common regimen is 14 mg/kg/day.

  • Ataluren: Administered orally, often in a suspension. A common dosing schedule is three times a day (e.g., 10, 10, and 20 mg/kg).[2]

3. Sample Collection and Processing:

  • At the end of the treatment period, mice are euthanized, and tissues such as the lungs and intestines are collected.

  • For protein analysis, tissues are homogenized in lysis buffer containing protease inhibitors.

  • For RNA analysis, tissues are preserved in an RNA stabilization solution.

4. CFTR Function Assessment (Nasal Potential Difference):

  • Mice are anesthetized, and a catheter is inserted into the nasal cavity.

  • The nasal epithelium is perfused with a series of solutions, including a baseline Ringer's solution, a solution containing the sodium channel blocker amiloride, and a chloride-free solution with a cAMP agonist (e.g., isoproterenol (B85558) or forskolin) to stimulate CFTR activity.

  • The potential difference across the nasal epithelium is measured continuously. A greater change in potential difference in response to the chloride-free/cAMP agonist solution indicates improved CFTR function.

5. CFTR Protein Quantification (Western Blot):

  • Protein lysates from tissue homogenates are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry. A loading control (e.g., β-actin or GAPDH) is used for normalization.

Experimental Workflow for In Vivo Readthrough Assay start Start animal_model Animal Model Selection (e.g., CftrG542X/G542X mice) start->animal_model drug_admin Drug Administration (e.g., DAP, G418, Ataluren) animal_model->drug_admin sample_collection Sample Collection (Tissues, Blood) drug_admin->sample_collection functional_assay Functional Assessment (e.g., Nasal Potential Difference) sample_collection->functional_assay protein_assay Protein Quantification (e.g., Western Blot) sample_collection->protein_assay data_analysis Data Analysis and Comparison functional_assay->data_analysis protein_assay->data_analysis end End data_analysis->end

General experimental workflow for in vivo readthrough assays.

Conclusion

The validation of this compound as a ribosomal readthrough agent in animal models demonstrates its potential as a therapeutic for genetic diseases caused by nonsense mutations. Compared to G418, DAP appears to have a more favorable toxicity profile. While ataluren is already in clinical use, DAP's distinct mechanism of action may offer advantages for specific types of nonsense mutations or in combination therapies. The data presented in this guide highlights the importance of continued preclinical research to fully elucidate the therapeutic potential of DAP and to identify the patient populations most likely to benefit from this novel readthrough agent. Further head-to-head comparative studies in standardized animal models are warranted to provide a more definitive assessment of the relative efficacy and safety of these compounds.

References

Comparing the effects of 2,6-diaminopurine and 2-aminopurine on transcription

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Transcriptional Effects of 2,6-Diaminopurine (B158960) and 2-Aminopurine (B61359)

This guide provides a detailed, data-driven comparison of the effects of two adenine (B156593) analogs, this compound (2,6-DAP or Z) and 2-aminopurine (2-AP), on the process of transcription. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of how these compounds interfere with and are processed by transcriptional machinery.

Introduction

This compound (2,6-DAP), also known as 2-aminoadenine (Z), is a naturally occurring adenine analog found in the genome of some bacteriophages, where it completely replaces adenine.[1] 2-aminopurine (2-AP) is another well-studied adenine analog, widely used as a fluorescent probe to investigate nucleic acid structure and dynamics and as a mutagen in experimental systems.[2][3][4][5] While structurally similar, 2,6-DAP and 2-AP exhibit distinct effects on the efficiency and fidelity of transcription by different RNA polymerases. This guide summarizes the key experimental findings that delineate these differences.

Quantitative Data Summary: Transcriptional Bypass Efficiency

The central finding from comparative studies is that 2,6-DAP substantially inhibits transcription by both bacteriophage and human RNA polymerases. In contrast, 2-AP shows a differential effect, strongly blocking the bacteriophage polymerase while having minimal impact on its human counterpart.[6][7][8][9]

The quantitative effects of these analogs on transcription elongation are often measured by their Relative Bypass Efficiency (RBE), which compares the level of full-length transcripts produced from a template containing the analog to a control template containing a normal adenine.

Compound System Polymerase Relative Bypass Efficiency (RBE) Mutagenicity
This compound (Z) In vitro (HeLa Nuclear Extract)Human RNA Polymerase II (hRNAPII)~1.3%[1][10]Not detected[10]
In vitroT7 RNA Polymerase (T7 RNAP)~18.4%[1][10]Not detected[10]
Human Cells (HEK293T)Endogenous~18.6%[1][10]Not applicable
Human Cells (HeLa)Endogenous~8.1%[1][10]Not applicable
2-Aminopurine (2-AP) In vitro (HeLa Nuclear Extract)Human RNA Polymerase II (hRNAPII)~65.9%[10]Not detected[10]
In vitroT7 RNA Polymerase (T7 RNAP)~12.3%[10]Not detected[10]
Human Cells (HEK293T)EndogenousComparable to Adenine[1][10]Not applicable
Human Cells (HeLa)EndogenousComparable to Adenine[1][10]Not applicable

Key Experimental Findings and Mechanisms

Effects on Transcription Elongation

Experimental data consistently show that 2,6-DAP acts as a significant impediment to transcription. In vitro transcription assays reveal that it strongly blocks both human RNA Polymerase II (hRNAPII) and bacteriophage T7 RNA Polymerase (T7 RNAP).[1][10] This inhibitory effect is also observed in human cell lines, where the presence of 2,6-DAP in a template plasmid markedly reduces transcript production.[1][10]

Conversely, 2-AP demonstrates a selective inhibitory profile. It is a potent blocker of T7 RNAP in vitro, but only modestly impedes hRNAPII under the same conditions.[10] In living human cells, 2-AP is well-tolerated by the transcriptional machinery, producing transcript levels comparable to those from an unmodified adenine-containing template.[1][10]

Despite the strong blockage effects observed with 2,6-DAP and with 2-AP in the T7 RNAP system, neither analog was found to induce mutations in the resulting transcripts during in vitro assays.[6][10]

dot

G cluster_DAP This compound (Z) cluster_AP 2-Aminopurine (2-AP) DAP_T7 Strong Blockage DAP_hRNAPII Strong Blockage AP_T7 Strong Blockage AP_hRNAPII Well Tolerated T7 T7 RNA Polymerase T7->DAP_T7 T7->AP_T7 hRNAPII Human RNA Polymerase II hRNAPII->DAP_hRNAPII hRNAPII->AP_hRNAPII

Caption: Differential impact of 2,6-DAP and 2-AP on T7 and Human RNA Polymerase II.

Cellular Repair Mechanisms

In human cells, 2,6-DAP is recognized and removed by the cell's DNA repair machinery. Specifically, it is a substrate for Transcription-Coupled Nucleotide Excision Repair (TC-NER).[1][6][9] This repair pathway is initiated when a lesion on the template DNA strand stalls an actively transcribing RNA polymerase.[8] The finding that 2,6-DAP is repaired by TC-NER is consistent with its strong transcription-blocking properties.[1] However, it is not repaired by the global-genome NER (GG-NER) pathway.[1][6]

dot

TC_NER_Pathway cluster_workflow TC-NER of this compound start 2,6-DAP in Template DNA Strand transcription RNA Polymerase II Transcription start->transcription stall RNAPII Stalls at 2,6-DAP transcription->stall csb TC-NER Pathway Initiated (CSB Protein) stall->csb excision Excision of 2,6-DAP-containing Fragment csb->excision synthesis DNA Repair Synthesis excision->synthesis ligation Ligation synthesis->ligation end Restored DNA Template ligation->end Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay iv_template Prepare Linear DNA Template (with A, Z, or 2-AP) iv_reaction Incubate with RNAP (T7 or HeLa Extract) + NTPs iv_template->iv_reaction iv_analysis Analyze Transcripts via PAGE iv_reaction->iv_analysis iv_quantify Quantify Full-Length Product (Calculate RBE) iv_analysis->iv_quantify c_template Prepare Plasmids: 1. Reporter (A, Z, or 2-AP) 2. Competitor c_transfect Co-transfect Plasmids into Human Cells c_template->c_transfect c_extract Incubate (24h) & Extract Total RNA c_transfect->c_extract c_quantify Quantify Transcripts (Calculate RBE) c_extract->c_quantify

References

A Comparative Guide to the Therapeutic Potential of 2,6-Diaminopurine for Nonsense Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,6-diaminopurine (B158960) (2,6-DAP) with other therapeutic alternatives for the treatment of genetic diseases caused by nonsense mutations. We present a detailed analysis of its in vitro and in vivo validation, supported by experimental data and detailed protocols to facilitate replication and further research.

Introduction to this compound and the Challenge of Nonsense Mutations

Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the production of a truncated, non-functional protein. These mutations are responsible for approximately 11% of all inherited genetic disorders. This compound (2,6-DAP), a purine (B94841) analog, has emerged as a promising therapeutic agent capable of inducing ribosomal read-through of PTCs, thereby restoring the synthesis of full-length, functional proteins. This guide evaluates the therapeutic potential of 2,6-DAP in comparison to other known read-through agents, G418 (Geneticin) and Ataluren (B1667667) (PTC124).

Mechanism of Action: A Comparative Overview

The therapeutic effect of these compounds lies in their ability to induce the ribosome to misread a PTC and insert an amino acid, allowing translation to continue. However, their underlying mechanisms differ.

  • This compound (2,6-DAP): 2,6-DAP's primary mechanism of action involves the inhibition of the tRNA-specific 2'-O-methyltransferase, FTSJ1.[1][2][3][4] This enzyme is responsible for modifying tRNATrp, the tRNA that recognizes the UGA stop codon. By inhibiting FTSJ1, 2,6-DAP promotes the misincorporation of a tryptophan residue at the UGA PTC, allowing for the synthesis of a full-length protein.[5]

  • G418 (Geneticin): G418 is an aminoglycoside antibiotic that binds to the A site of the ribosome. This binding induces a conformational change that reduces the accuracy of codon recognition, leading to the suppression of all three types of stop codons (UGA, UAA, and UAG).[6][7][8] Its broad activity and potential for off-target effects and toxicity are key considerations.

  • Ataluren (PTC124): Ataluren is a small molecule that is believed to modulate the stringency of the ribosome's proofreading activity.[9][10][11] It is thought to interact with the ribosome to facilitate the recruitment of near-cognate tRNAs to the A site when a PTC is present, without affecting normal termination codons.[9][10][11]

Signaling Pathway of 2,6-DAP in UGA Nonsense Mutation Correction

2,6-DAP_Mechanism cluster_translation Translation Machinery Ribosome Ribosome mRNA mRNA with UGA PTC Ribosome->mRNA translates Protein Full-length Protein Ribosome->Protein synthesis Truncated_Protein Truncated Protein Ribosome->Truncated_Protein premature termination tRNATrp tRNA-Trp tRNATrp->Ribosome UGA read-through FTSJ1 FTSJ1 (tRNA methyltransferase) FTSJ1->tRNATrp methylates DAP This compound DAP->FTSJ1 inhibits

Caption: Mechanism of 2,6-DAP in promoting UGA read-through by inhibiting FTSJ1.

In Vitro Validation: Comparative Efficacy

The efficacy of 2,6-DAP and its alternatives has been evaluated in various in vitro models, primarily utilizing reporter gene assays and cell lines with endogenous nonsense mutations.

Quantitative Data Summary
CompoundAssay TypeCell LineTarget Gene (Mutation)Efficacy MetricResultReference
2,6-DAP Luciferase ReporterHeLaLuciferase (UGA)Read-through EfficiencyHighly potent for UGA[2]
Western BlotCalu-6TP53 (UGA)p53 Protein LevelIncreased p53 expression[1][2][3][4]
Forskolin-Induced SwellingCF Patient OrganoidsCFTR (W1282X - UGA)CFTR Function RestorationMore effective than G418[5]
G418 Luciferase ReporterHEK293Luciferase (UGA C)Read-through EfficiencyDose-dependent increase[7]
Western BlotHEK293-HNBCe1-A (Q29X)Full-length Protein ExpressionSignificant increase[6]
Forskolin-Induced SwellingCF Patient OrganoidsCFTR (W1282X - UGA)CFTR Function RestorationLess effective than 2,6-DAP[5]
Ataluren Luciferase ReporterHEK293Luciferase (TGA)Read-through EfficiencyDose-dependent read-through[12]
Clinical Trial (Phase 3)Duchenne Muscular Dystrophy PatientsDystrophin (Nonsense Mutation)6-Minute Walk DistanceModest improvement[13][14][15]
Experimental Protocols

This assay quantifies the read-through of a premature stop codon in a reporter gene.

Materials:

  • HeLa cells

  • Dual-luciferase reporter vector (e.g., pGL3) containing a firefly luciferase gene with a nonsense mutation (e.g., UGA) upstream of a Renilla luciferase gene (for normalization).

  • Transfection reagent (e.g., Lipofectamine)

  • 2,6-DAP, G418, Ataluren solutions

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Transfection: Transfect the cells with the dual-luciferase reporter vector according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 2,6-DAP, G418, or Ataluren. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the read-through efficiency as the ratio of firefly to Renilla luciferase activity. Normalize the results to the vehicle control.

This assay assesses the functional restoration of the CFTR channel in patient-derived intestinal organoids.

Materials:

  • Human intestinal organoids derived from cystic fibrosis patients with a specific nonsense mutation (e.g., W1282X).

  • Matrigel

  • Organoid culture medium

  • Forskolin (B1673556), 2,6-DAP, G418 solutions

  • Live-cell imaging system

Procedure:

  • Organoid Seeding: Plate the organoids in Matrigel in a 96-well plate.

  • Compound Treatment: After organoid formation, treat them with 2,6-DAP or G418 for 48 hours.

  • Forskolin Stimulation: Add forskolin to the medium to a final concentration of 10 µM to activate the CFTR channel.

  • Live Imaging: Immediately begin live-cell imaging and capture images at regular intervals for 2-3 hours.

  • Data Analysis: Measure the change in the cross-sectional area of the organoids over time using image analysis software. An increase in swelling indicates functional CFTR channels.

In Vivo Validation: Preclinical Efficacy and Toxicity

The therapeutic potential of 2,6-DAP has also been evaluated in animal models, particularly in the context of cancer therapy.

Quantitative Data Summary
CompoundAnimal ModelTumor TypeTreatment RegimenEfficacy MetricResultReference
2,6-DAP Immunodeficient Nude MiceCalu-6 Xenograft (TP53-UGA)Oral administrationTumor GrowthDecreased tumor growth[1][2][3][4]
Immunodeficient Nude MiceCalu-6 Xenograft (TP53-UGA)Oral administrationToxicityNo significant toxicity observed[2]
Experimental Protocol: Xenograft Mouse Model

This model evaluates the anti-tumor efficacy of a compound in vivo.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Calu-6 human lung cancer cells (containing a TP53 nonsense mutation)

  • Matrigel

  • 2,6-DAP solution for oral administration

  • Calipers

Procedure:

  • Cell Preparation: Culture Calu-6 cells and harvest them during the exponential growth phase. Resuspend the cells in a mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject 1 x 106 Calu-6 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor volume regularly using calipers (Volume = (width² x length)/2).

  • Randomization and Treatment: Randomize the mice into a control group (vehicle) and a treatment group (2,6-DAP). Administer the treatment orally according to a predetermined schedule.

  • Efficacy and Toxicity Assessment: Monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot for p53).

Experimental Workflow for In Vitro and In Vivo Validation

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_endpoints Key Endpoints Reporter_Assay Dual-Luciferase Reporter Assay Readthrough Read-through Efficiency Reporter_Assay->Readthrough Organoid_Assay Forskolin-Induced Swelling (FIS) Assay Functional_Correction Functional Correction Organoid_Assay->Functional_Correction Western_Blot Western Blot Protein_Restoration Full-length Protein Restoration Western_Blot->Protein_Restoration Xenograft Xenograft Mouse Model Tumor_Inhibition Tumor Growth Inhibition Xenograft->Tumor_Inhibition Toxicity_Profile Toxicity Profile Xenograft->Toxicity_Profile

Caption: A streamlined workflow for the validation of 2,6-DAP's therapeutic potential.

Conclusion and Future Directions

The presented data strongly suggests that this compound is a highly promising therapeutic candidate for genetic diseases and cancers caused by UGA nonsense mutations. Its specific mechanism of action, targeting the FTSJ1-mediated tRNA modification, appears to confer a higher potency for UGA suppression compared to broader-acting agents like G418. In vitro and in vivo studies have demonstrated its efficacy in restoring protein function and inhibiting tumor growth with no significant toxicity reported.

Further research should focus on:

  • Expanding the evaluation of 2,6-DAP to a wider range of genetic disorders caused by UGA nonsense mutations.

  • Conducting comprehensive preclinical toxicology and pharmacokinetic studies to establish a clear safety profile.

  • Investigating the potential for combination therapies with other agents to enhance read-through efficiency.

  • Initiating clinical trials to translate these promising preclinical findings into tangible benefits for patients.

This guide provides a solid foundation for researchers and drug developers to understand and further explore the therapeutic potential of this compound. The detailed protocols and comparative data are intended to accelerate research in this critical area of precision medicine.

References

A Comparative Guide to Host and Phage Genomes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate dance between bacteriophages (phages) and their bacterial hosts, the genomic blueprints of each entity dictate the terms of engagement. For researchers in microbiology, genetics, and drug development, a comprehensive understanding of the genomic distinctions and similarities between phages and their hosts is paramount. This guide provides an objective comparison, supported by experimental data and detailed methodologies, to illuminate the fundamental differences and relationships that govern these interactions.

Quantitative Genomic Comparison: A Tale of Two Genomes

The genomic landscapes of phages and their bacterial hosts are markedly different, yet intricately linked. The following table summarizes key quantitative differences observed across numerous studies.

FeatureHost (Bacteria)Phage (Bacteriophage)Key Insights
Genome Size Typically in Megabase pairs (Mbp)Generally in Kilobase pairs (kbp)[1][2]Host genomes are significantly larger, reflecting their complex cellular machinery. Phage genomes are compact, optimized for rapid replication within the host.
Gene Density LowerVery high[3]Phage genomes are densely packed with coding sequences, with minimal non-coding regions, an evolutionary adaptation for efficiency.
GC Content Variable, but larger genomes often have higher GC content[4]Variable, often correlates with host GC content[4][5][6]A linear relationship is often observed between the GC content of a phage and its host, suggesting co-evolution and adaptation to the host's replication machinery.[4][5][6] However, some phages exhibit lower GC content than their hosts.[7]
Genomic Material Double-stranded DNA (dsDNA)[8]Can be dsDNA, single-stranded DNA (ssDNA), dsRNA, or single-stranded RNA (ssRNA)[1][8][9]Phages exhibit greater diversity in the nature of their genetic material, contributing to their vast evolutionary landscape.
Unique Elements Plasmids, transposons, insertion sequencesProphages (integrated into host genome), unique genes with no known homologs ("ORFans")[2]Phages are a major source of novel genetic information and contribute significantly to horizontal gene transfer in bacterial populations.

Experimental Protocols for Comparative Genomic Analysis

A robust comparative analysis of host and phage genomes relies on a series of well-defined experimental and bioinformatic protocols. The following outlines a typical workflow from sample collection to data analysis.

Phage Isolation and Host Range Determination

Objective: To isolate phages active against a specific bacterial host and to determine the breadth of their lytic activity.

Methodology:

  • Sample Collection: Environmental samples (e.g., soil, sewage, water) likely to contain phages are collected.

  • Enrichment: The sample is incubated with a culture of the target bacterial host to selectively amplify phages capable of infecting it.[10]

  • Isolation: The enriched culture is filtered to remove bacteria, and the resulting phage-containing lysate is used in a plaque assay. Individual plaques, representing areas of bacterial lysis by a single phage type, are isolated.[10]

  • Purification: The isolated phage is subjected to several rounds of plaque purification to ensure a clonal population.

  • Host Range Analysis: The purified phage is tested for its ability to form plaques on a panel of different bacterial strains and species to determine its host range.[10][11]

DNA Extraction and Sequencing

Objective: To obtain high-quality genomic DNA from both the phage and its host for sequencing.

Methodology:

  • Phage DNA Extraction: High-titer phage lysate is treated with DNase and RNase to remove bacterial nucleic acids. The phage particles are then lysed (e.g., using proteinase K and SDS), and the DNA is purified using methods such as phenol-chloroform extraction or commercial kits.

  • Host DNA Extraction: A pure culture of the bacterial host is grown, and cells are harvested. Bacterial DNA is extracted using standard protocols or commercial kits designed for bacteria.

  • Sequencing: The purified phage and host genomic DNA are sequenced using next-generation sequencing (NGS) platforms (e.g., Illumina, PacBio). The choice of platform may depend on the desired read length and accuracy.

Genome Assembly and Annotation

Objective: To reconstruct the complete genome sequences and identify genes and other functional elements.

Methodology:

  • Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.

  • Genome Assembly: The high-quality reads are assembled into contiguous sequences (contigs) and, ideally, into a single complete genome sequence using de novo assembly software (e.g., SPAdes, Canu).[12]

  • Gene Prediction and Annotation: Open reading frames (ORFs) are predicted using tools like Glimmer or GeneMark.[12] The predicted genes are then annotated by comparing their sequences to public databases (e.g., GenBank, UniProt) using tools like BLAST. Specialized phage annotation platforms like PHASTER or RASTk can also be used.

Comparative Genomic and Bioinformatic Analysis

Objective: To compare the genomic features of the phage and host and to infer evolutionary relationships and functional insights.

Methodology:

  • Basic Genome Statistics: Calculate genome size, GC content, and gene density for both genomes.

  • Whole-Genome Comparison: Perform whole-genome alignments to identify regions of similarity and difference using tools like BLASTn or specialized software for comparative genomics.[13]

  • Phylogenetic Analysis: Construct phylogenetic trees based on conserved genes or whole-genome sequences to understand the evolutionary relationship of the phage to other known phages.

  • Functional Analysis: Compare the functional annotations of phage and host genes to identify potential interactions, such as phage-encoded proteins that may manipulate host cellular processes.

  • Host Prediction: For unknown phages, bioinformatic tools like HostPhinder or VirHostMatcher can predict the bacterial host based on genomic similarity or other features.[14][15]

Visualizing the Workflow: From Sample to Sequence

The following diagram illustrates the general workflow for the comparative analysis of host and phage genomes.

Comparative_Genomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Sample Environmental Sample Enrichment Phage Enrichment with Host Sample->Enrichment Isolation Phage Isolation (Plaque Assay) Enrichment->Isolation Purification Phage Purification Isolation->Purification DNA_Extraction DNA Extraction (Phage & Host) Purification->DNA_Extraction Sequencing Next-Generation Sequencing DNA_Extraction->Sequencing QC Quality Control of Reads Sequencing->QC Assembly Genome Assembly QC->Assembly Annotation Genome Annotation Assembly->Annotation Comparison Comparative Analysis Annotation->Comparison Data_Interpretation Data Interpretation & Publication Comparison->Data_Interpretation

Caption: Experimental and bioinformatic workflow for comparative genomics.

Host-Phage Interaction: A Signaling Pathway Perspective

The decision between a lytic and a lysogenic cycle in temperate phages is a classic example of a genetic switch controlled by a signaling pathway. The following diagram illustrates a simplified model of the lysis-lysogeny decision in bacteriophage lambda.

Lysis_Lysogeny_Decision cluster_host_factors Host Cellular State cluster_phage_proteins Phage Regulatory Proteins Good_Conditions Favorable Growth (High Metabolism) Cro Cro Protein (Repressor) Good_Conditions->Cro Favors Poor_Conditions Stress Conditions (Low Metabolism) CII CII Protein (Activator) Poor_Conditions->CII Stabilizes CI CI Protein (Repressor) CII->CI Activates expression of Cro->CI Represses expression of Lysis Lysis Cro->Lysis Promotes CI->Cro Represses Lysogeny Lysogeny CI->Lysogeny Maintains

Caption: Simplified lysis-lysogeny decision circuit in temperate phages.

This comparative guide provides a foundational understanding for professionals engaged in phage research and its applications. The stark contrasts in genome size and density, coupled with the subtle correlations in GC content, underscore the unique evolutionary trajectories of phages and their hosts. By employing the detailed experimental and bioinformatic workflows outlined, researchers can effectively dissect these complex relationships, paving the way for novel discoveries in antimicrobial development and microbial ecology.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-Diaminopurine, a purine (B94841) analog with applications in antiviral and antitumor research. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, safety goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2] In case of a spill, personnel should be evacuated from the area, and all sources of ignition must be removed. The spilled material should be collected using spark-proof tools and placed in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical destruction facility.[2] This typically involves controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[2] Under no circumstances should this compound or its containers be discharged into sewer systems or waterways.[2]

1. Waste Collection and Segregation:

  • Collect all solid this compound waste, including contaminated materials like weighing paper and pipette tips, in a clearly labeled, sealed container.

  • The container should be suitable for hazardous chemical waste and marked with the full chemical name: "this compound".

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Handling Contaminated Materials:

  • Any labware or equipment that has come into contact with this compound should be decontaminated. If decontamination is not feasible, the items should be disposed of as hazardous waste.

  • Contaminated packaging, such as the original product container, should be triple-rinsed with a suitable solvent (e.g., water, if the material is soluble and it is safe to do so; consult your EHS office for appropriate solvents). The rinsate should be collected as hazardous waste. Alternatively, the packaging can be punctured to render it unusable and then disposed of according to institutional guidelines.[2]

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[3]

4. Arranging for Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste.

  • Provide them with accurate information about the waste, including its composition and quantity.

Summary of Disposal and Safety Information

ParameterGuidelineSource
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
Environmental Precautions Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems.[2]
Spill Cleanup Collect and arrange disposal in suitable, closed containers. Use spark-proof tools.[1]
Contaminated Packaging Triple rinse (or equivalent) and offer for recycling/reconditioning, or puncture to make unusable.[2]
Personal Protective Equipment Chemical impermeable gloves, safety goggles, lab coat.[1][2]
Handling Environment Well-ventilated place. Avoid dust and aerosol formation.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid liquid_waste Contaminated Liquid (e.g., rinsate) waste_type->liquid_waste Liquid packaging Empty Product Packaging waste_type->packaging Packaging collect_solid Collect in Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid rinse_packaging Triple Rinse with Appropriate Solvent packaging->rinse_packaging store_waste Store in Designated Hazardous Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse_packaging->collect_rinsate dispose_packaging Dispose of Rinsed Packaging per Institutional Guidelines or Puncture and Dispose rinse_packaging->dispose_packaging collect_rinsate->store_waste contact_ehs Contact EHS for Waste Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2,6-Diaminopurine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 2,6-Diaminopurine (B158960). Adherence to these procedures is essential to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It may be harmful if swallowed, inhaled, or in contact with skin, and is suspected of causing cancer.[1] It can also cause skin and serious eye irritation. Due to the lack of established occupational exposure limits, all handling must be conducted under the principle of "As Low As Reasonably Achievable" (ALARA) exposure.

Table 1: Required Personal Protective Equipment (PPE)

Item Specification Purpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents dermal absorption. Change gloves every 30-60 minutes or immediately if contaminated.[2]
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from dust particles and splashes.[2]
Lab Coat Disposable, solid-front gown.Protects skin and clothing from contamination. Must not be worn outside the designated work area.[3]
Respiratory Protection N95 respirator or higher.Prevents inhalation of airborne particles. Required for handling the solid form.

Operational Plan for Handling this compound

A designated area, such as a chemical fume hood or a ventilated balance enclosure, must be used for all manipulations of solid this compound.[4][5]

Weighing the Compound
  • Preparation: Don all required PPE. Ensure the designated weighing area (e.g., ventilated balance enclosure) is clean and prepared with disposable, plastic-backed absorbent liners.

  • Taring: Place a tared, sealed container on the analytical balance.

  • Transfer: Inside a chemical fume hood, carefully transfer the desired amount of this compound powder to the tared container using a dedicated spatula. Avoid creating dust.

  • Sealing: Securely seal the container before removing it from the fume hood.

  • Final Weighing: Place the sealed container back on the analytical balance to obtain the final weight.

  • Decontamination: Wipe the exterior of the container with a suitable decontamination solution (e.g., 70% ethanol) before transporting it to the experimental area. Dispose of the disposable liner and any contaminated materials as hazardous waste.

Dissolving the Compound
  • Preparation: In a chemical fume hood, place the sealed container of weighed this compound and the desired solvent.

  • Addition of Solvent: Unseal the container and add the solvent slowly to the powder to avoid splashing.

  • Dissolution: Gently swirl or stir the mixture until the compound is fully dissolved. Sonication within the fume hood may be used if necessary.

  • Transfer: If required, use a pipette to transfer the solution to the reaction vessel.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.[6] Segregate waste streams as described below.

Table 2: Waste Disposal Procedures

Waste Type Container Disposal Protocol
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste container.Includes contaminated gloves, gowns, absorbent pads, weigh boats, and empty stock containers.
Liquid Waste Labeled, sealed, and leak-proof hazardous waste container.Includes unused solutions and solvent rinses. Do not dispose of down the drain.
Sharps Waste Labeled, puncture-proof sharps container for chemotherapy waste.Includes contaminated needles and syringes.

Emergency Procedures

Accidental Exposure
Exposure Route Immediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Cleanup
  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including respiratory protection.

  • Containment: For solid spills, gently cover with a damp absorbent pad to avoid raising dust. For liquid spills, surround the area with absorbent material.

  • Cleanup: Carefully collect all contaminated materials using appropriate tools (e.g., forceps, dustpan) and place them in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by a thorough wash with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Experimental Workflow and Emergency Response Diagrams

Handling_Workflow Figure 1: Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_weighing Weighing (in Fume Hood/Ventilated Enclosure) cluster_dissolving Dissolving (in Fume Hood) cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weigh_tare Tare Sealed Container prep_area->weigh_tare weigh_transfer Transfer Powder weigh_tare->weigh_transfer weigh_seal Seal Container weigh_transfer->weigh_seal dispose_solid Segregate Solid Waste weigh_transfer->dispose_solid Contaminated materials weigh_final Final Weighing weigh_seal->weigh_final dissolve_prep Prepare Solvent and Weighed Compound weigh_final->dissolve_prep dissolve_add Add Solvent dissolve_prep->dissolve_add dissolve_mix Mix to Dissolve dissolve_add->dissolve_mix dispose_liquid Segregate Liquid Waste dissolve_mix->dispose_liquid Unused solution dispose_sharps Segregate Sharps Waste dissolve_mix->dispose_sharps Contaminated sharps Emergency_Response Figure 2: Emergency Response for Accidental Exposure to this compound cluster_skin_eye Skin/Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Accidental Exposure Occurs skin_remove Remove Contaminated Clothing exposure->skin_remove inhale_air Move to Fresh Air exposure->inhale_air ingest_rinse Rinse Mouth with Water exposure->ingest_rinse skin_wash Wash/Flush with Water for 15 min skin_remove->skin_wash seek_medical Seek Immediate Medical Attention skin_wash->seek_medical inhale_oxygen Administer Oxygen if Needed inhale_air->inhale_oxygen inhale_oxygen->seek_medical ingest_no_vomit Do Not Induce Vomiting ingest_rinse->ingest_no_vomit ingest_no_vomit->seek_medical

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diaminopurine
Reactant of Route 2
2,6-Diaminopurine

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